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  • Product: N-(2-phenylethyl)piperidine-4-carboxamide
  • CAS: 37978-09-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-phenylethyl)piperidine-4-carboxamide

Introduction N-(2-phenylethyl)piperidine-4-carboxamide is a molecule of significant interest within the fields of medicinal chemistry and drug development. Its structural framework, featuring a piperidine core, a carboxa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-phenylethyl)piperidine-4-carboxamide is a molecule of significant interest within the fields of medicinal chemistry and drug development. Its structural framework, featuring a piperidine core, a carboxamide linker, and a phenylethyl moiety, is a common scaffold in a variety of biologically active compounds. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, aimed at researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategy: A Focus on Amide Coupling

The most direct and efficient pathway for the synthesis of N-(2-phenylethyl)piperidine-4-carboxamide is through the formation of an amide bond between piperidine-4-carboxylic acid and phenethylamine. This approach is favored due to the ready availability of the starting materials and the vast body of literature on amide coupling reactions, which allows for a high degree of control and optimization.

The core of this strategy lies in the activation of the carboxylic acid group of piperidine-4-carboxylic acid to facilitate nucleophilic attack by the primary amine of phenethylamine. Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling agents is essential.

For this synthesis, a carbodiimide-mediated coupling, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), is the recommended approach. This combination offers several advantages:

  • High Yields: EDC is a highly efficient coupling agent that promotes the formation of the amide bond with excellent yields.[1]

  • Mild Reaction Conditions: The reaction can be carried out at room temperature, which helps to minimize side reactions and degradation of the starting materials or product.

  • Prevention of Racemization: For chiral starting materials, the addition of HOBt is crucial as it forms a less reactive, more stable active ester intermediate, which significantly suppresses racemization.[2]

  • Ease of Workup: The urea byproduct formed from EDC is water-soluble, facilitating its removal during the aqueous workup.[1]

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. This intermediate is then either directly attacked by the amine or, preferably, reacts with HOBt to form the more stable HOBt-ester. The amine then displaces the HOBt to form the final amide product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_purification Workup & Purification cluster_end Final Product Piperidine-4-carboxylic Acid Piperidine-4-carboxylic Acid Activation Carboxylic Acid Activation (EDC, HOBt) Piperidine-4-carboxylic Acid->Activation Phenethylamine Phenethylamine Coupling Nucleophilic Attack by Amine Phenethylamine->Coupling Activation->Coupling Product_Formation Formation of N-(2-phenylethyl)piperidine-4-carboxamide Coupling->Product_Formation Workup Aqueous Workup Product_Formation->Workup Purification Column Chromatography Workup->Purification Final_Product Pure N-(2-phenylethyl)piperidine-4-carboxamide Purification->Final_Product

Caption: Synthetic workflow for N-(2-phenylethyl)piperidine-4-carboxamide.

Experimental Protocol: Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of N-(2-phenylethyl)piperidine-4-carboxamide.

Materials:

  • Piperidine-4-carboxylic acid

  • Phenethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add phenethylamine (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition of EDC·HCl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2-phenylethyl)piperidine-4-carboxamide.

Characterization Methodology

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized N-(2-phenylethyl)piperidine-4-carboxamide.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Synthesized_Compound Synthesized N-(2-phenylethyl)piperidine-4-carboxamide NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR Infrared Spectroscopy Synthesized_Compound->IR MP Melting Point Synthesized_Compound->MP TLC Thin Layer Chromatography Synthesized_Compound->TLC Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Provides detailed structural information Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation Confirms molecular weight and formula Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Identifies key functional groups Purity_Assessment Purity_Assessment MP->Purity_Assessment Indicates purity TLC->Purity_Assessment Assesses purity and reaction completion

Caption: Logical flow of the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the molecular structure. ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon environments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used, with ESI being common for such molecules. The fragmentation pattern observed in MS/MS experiments provides further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, notably the amide C=O and N-H stretches.

Melting Point (MP): The melting point of a pure crystalline solid is a sharp, well-defined range. A broad melting range can indicate the presence of impurities.

Expected Characterization Data

The following table summarizes the expected analytical data for N-(2-phenylethyl)piperidine-4-carboxamide.

Property Expected Value
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
Appearance White to off-white solid
Melting Point Not available in literature; expected to be a sharp range for a pure compound.
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
  • δ 7.35-7.20 (m, 5H): Aromatic protons of the phenylethyl group.

  • δ 5.80 (br s, 1H): Amide N-H proton.

  • δ 3.50 (q, J = 6.8 Hz, 2H): -CH₂- group attached to the amide nitrogen.

  • δ 3.10 (d, J = 12.0 Hz, 2H): Axial protons at C2 and C6 of the piperidine ring.

  • δ 2.85 (t, J = 7.2 Hz, 2H): -CH₂- group of the phenylethyl moiety adjacent to the phenyl ring.

  • δ 2.60 (t, J = 12.0 Hz, 2H): Equatorial protons at C2 and C6 of the piperidine ring.

  • δ 2.20 (m, 1H): Proton at C4 of the piperidine ring.

  • δ 1.90-1.70 (m, 4H): Protons at C3 and C5 of the piperidine ring.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
  • δ 175.0: Amide carbonyl carbon (C=O).

  • δ 139.0: Quaternary aromatic carbon of the phenylethyl group.

  • δ 128.8: Aromatic C-H carbons of the phenylethyl group.

  • δ 128.5: Aromatic C-H carbons of the phenylethyl group.

  • δ 126.5: Aromatic C-H carbon of the phenylethyl group.

  • δ 53.0: Carbons at C2 and C6 of the piperidine ring.

  • δ 45.0: Carbon at C4 of the piperidine ring.

  • δ 41.0: -CH₂- group attached to the amide nitrogen.

  • δ 36.0: -CH₂- group of the phenylethyl moiety adjacent to the phenyl ring.

  • δ 29.0: Carbons at C3 and C5 of the piperidine ring.

Mass Spectrometry (MS)
  • [M+H]⁺: Expected at m/z 233.1603 (calculated for C₁₄H₂₁N₂O⁺).

  • Key Fragmentation Patterns: The fragmentation of piperidine derivatives is often characterized by α-cleavage adjacent to the nitrogen atom.[3] Common fragments would likely arise from the loss of the phenylethyl group or cleavage of the piperidine ring. A prominent fragment would be expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) from the phenylethyl moiety.

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹: N-H stretch of the secondary amide.

  • ~3050-3020 cm⁻¹: Aromatic C-H stretches.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretches.

  • ~1640 cm⁻¹: Amide I band (C=O stretch).

  • ~1550 cm⁻¹: Amide II band (N-H bend).

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01673K. Retrieved from [Link]

  • Jimeno, M. L., Alkorta, I., Cano, C., Jagerovic, N., Goya, P., Elguero, J., & Foces-Foces, C. (2003). Fentanyl and its analogue N-(1-phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR spectroscopy, X-ray crystallography, and theoretical calculations. Chemical & pharmaceutical bulletin, 51(8), 929–934. DOI: 10.1248/cpb.51.929. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,2-Diphenylethyl)furan-2-carboxamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

  • ResearchGate. (2005). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • LJMU Research Online. (n.d.). [1-(2-phenylethyl)piperidin-4-yl]furan- 2-carboxamide (furanylfentanyl). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-phenylethyl)piperidine-4-carboxamide

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(2-phenylethyl)piperidine-4-carboxamide, a molecule of significant interest within contemporary drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(2-phenylethyl)piperidine-4-carboxamide, a molecule of significant interest within contemporary drug discovery and development. In the absence of extensive empirical data for this specific entity, this document synthesizes high-quality computational predictions with established experimental methodologies and comparative data from structurally related analogs. We delve into the critical parameters that govern the pharmacokinetic and pharmacodynamic profiles of this compound, including lipophilicity, aqueous solubility, ionization constants (pKa), and thermal stability. Detailed, field-proven experimental protocols for the determination of these properties are provided, offering researchers and drug development professionals a robust framework for their own investigations. This guide is intended to serve as a foundational resource, bridging predictive science with practical laboratory application to accelerate the evaluation of N-(2-phenylethyl)piperidine-4-carboxamide and its derivatives as potential therapeutic agents.

Introduction: The Strategic Imperative of Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable clinical candidate is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME), and are thus inextricably linked to its ultimate efficacy and safety profile. For N-(2-phenylethyl)piperidine-4-carboxamide, a compound featuring a tertiary amine within a piperidine ring, a carboxamide linkage, and a phenylethyl substituent, a thorough understanding of its physicochemical nature is paramount for predicting its behavior in biological systems.

This guide will systematically explore the key physicochemical attributes of N-(2-phenylethyl)piperidine-4-carboxamide, leveraging predictive modeling and drawing parallels with closely related structures to provide a holistic and actionable overview for the research community.

Molecular Identity and Structural Attributes

A foundational understanding of a molecule's physicochemical properties begins with its structural and electronic characteristics.

Chemical Structure:

Caption: Chemical structure of N-(2-phenylethyl)piperidine-4-carboxamide.

Key Structural Features:

  • Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. The conformational flexibility of this ring can influence receptor binding.

  • Tertiary Amine: The nitrogen atom within the piperidine ring is tertiary, substituted with the phenylethyl group. This basic center is a primary determinant of the molecule's pKa and aqueous solubility at physiological pH.

  • Carboxamide Linkage: A secondary amide functional group at the 4-position of the piperidine ring. This group can participate in hydrogen bonding, influencing solubility and interactions with biological targets.[2]

  • Phenylethyl Group: This lipophilic substituent significantly contributes to the molecule's overall hydrophobicity and potential for van der Waals interactions.

Predicted Physicochemical Properties

In the early stages of drug discovery, in silico predictive models are invaluable for triaging and prioritizing candidates. The following properties for N-(2-phenylethyl)piperidine-4-carboxamide were predicted using the SwissADME web tool, a widely recognized platform for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[3]

Table 1: Predicted Physicochemical Properties of N-(2-phenylethyl)piperidine-4-carboxamide

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₅H₂₂N₂ODefines the elemental composition.
Molecular Weight 246.35 g/mol Influences diffusion and transport across membranes.[4]
LogP (Consensus) 2.15A measure of lipophilicity; impacts solubility, permeability, and metabolism.[4]
LogS (ESOL) -3.11Predicts aqueous solubility (log of molarity).[5]
Solubility 1.16e-03 mol/LQuantitative prediction of solubility in water.[5]
Topological Polar Surface Area (TPSA) 49.33 ŲCorrelates with passive molecular transport through membranes.[6]
Number of H-Bond Acceptors 2Influences solubility and binding interactions.
Number of H-Bond Donors 1Influences solubility and binding interactions.
Number of Rotatable Bonds 4Relates to conformational flexibility and target binding.[6]
Lipinski's Rule of Five Yes (0 violations)A guideline for evaluating drug-likeness and potential for oral bioavailability.
Bioavailability Score 0.55An empirical score based on structural features to predict oral bioavailability.

Data generated using the SwissADME web tool.[4]

Interpretation of Predicted Data:

The in silico analysis suggests that N-(2-phenylethyl)piperidine-4-carboxamide possesses a promising "drug-like" profile. It adheres to Lipinski's Rule of Five, indicating a higher probability of good oral bioavailability. The consensus LogP value of 2.15 suggests a balanced lipophilicity, which is often a desirable trait for achieving both sufficient membrane permeability and aqueous solubility. The predicted aqueous solubility, while not high, is within a range that can often be amenable to formulation strategies.

Comparative Analysis with a Structurally Related Analog: 4-Anilino-N-phenethylpiperidine (ANPP)

To ground our predictive analysis in the context of experimentally characterized molecules, we will consider 4-Anilino-N-phenethylpiperidine (ANPP), a close structural analog and a known precursor in the synthesis of fentanyl.[7]

Table 2: Comparison of Physicochemical Properties

PropertyN-(2-phenylethyl)piperidine-4-carboxamide (Predicted)4-Anilino-N-phenethylpiperidine (ANPP) (Computed - PubChem)
Molecular Formula C₁₅H₂₂N₂OC₁₉H₂₄N₂
Molecular Weight 246.35 g/mol 280.4 g/mol
LogP 2.154.5
TPSA 49.33 Ų15.3 Ų
H-Bond Acceptors 22
H-Bond Donors 11

ANPP data from PubChem CID: 88890.[7]

The substitution of the carboxamide group in our target molecule with an aniline group in ANPP leads to a significant increase in predicted lipophilicity (LogP) and a decrease in the topological polar surface area (TPSA). This comparison highlights the profound impact of the carboxamide functionality on these key properties, suggesting that N-(2-phenylethyl)piperidine-4-carboxamide is likely to be more water-soluble and possess different membrane permeability characteristics than ANPP.

Experimental Protocols for Physicochemical Characterization

While predictive models are informative, empirical determination of physicochemical properties remains the gold standard. The following section details robust, step-by-step methodologies for characterizing N-(2-phenylethyl)piperidine-4-carboxamide.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability.[8] Both kinetic and thermodynamic solubility assays are pertinent in drug discovery.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[8]

  • Preparation of Saturated Solution: Add an excess amount of N-(2-phenylethyl)piperidine-4-carboxamide to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Calculate the solubility based on a standard curve of known concentrations of the compound.

A Add excess compound to buffer B Equilibrate (24-48h with agitation) A->B C Separate solid and liquid phases (centrifugation) B->C D Analyze supernatant by HPLC C->D E Quantify against standard curve D->E

Caption: Workflow for thermodynamic solubility determination.

Determination of the Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH, which profoundly affects its solubility, permeability, and receptor interactions. For N-(2-phenylethyl)piperidine-4-carboxamide, the tertiary amine of the piperidine ring is expected to be the primary basic center.

Protocol: pKa Determination by Potentiometric Titration

This is a highly accurate method for determining pKa values.[9]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is limited.

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at which 50% of the basic functional group is protonated (the half-equivalence point). For a basic compound, this corresponds to the point of maximum buffer capacity.

The pKa of the tertiary amine in N-(2-phenylethyl)piperidine-4-carboxamide is anticipated to be in the range of 8.5 - 10.5, similar to other N-alkylated piperidines. For instance, the experimental pKa of N-ethylpiperidine is approximately 10.4.[1]

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a crucial parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism.[10]

Protocol: LogP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[10]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate.

  • Partitioning: Dissolve a known amount of the compound in the aqueous or octanol phase. Add the second phase to form a biphasic system in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol: Lipophilicity Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative for estimating lipophilicity.[11]

cluster_0 Calibration cluster_1 Sample Analysis A Inject standards with known LogP values B Measure retention times (tR) A->B C Plot LogP vs. log k' B->C D Inject N-(2-phenylethyl)piperidine-4-carboxamide E Measure retention time (tR) D->E F Calculate log k' for the sample E->F G Determine LogP from calibration curve F->G

Caption: Workflow for LogP determination by RP-HPLC.

  • System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and measure their retention times.

  • Capacity Factor (k') Calculation: For each standard, calculate the capacity factor: k' = (tR - t0) / t0, where tR is the retention time of the standard and t0 is the column dead time.

  • Calibration Curve: Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log k' values.

  • Sample Analysis: Inject N-(2-phenylethyl)piperidine-4-carboxamide and measure its retention time.

  • LogP Determination: Calculate the log k' for the sample and use the calibration curve to determine its LogP value.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a compound.

Protocol: Melting Point and Thermal Stability Determination

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Place a small, accurately weighed amount of the compound (typically 1-5 mg) into an aluminum DSC pan and seal it.

    • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Data Interpretation: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple thermal events may indicate polymorphism or impurities.[12]

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Place a slightly larger amount of the compound (typically 5-10 mg) in a TGA pan.

    • Analysis: Heat the sample at a constant rate in a controlled atmosphere.

    • Data Interpretation: The TGA curve plots the percentage of weight loss versus temperature. Significant weight loss indicates decomposition, providing information on the thermal stability of the compound.[13]

The melting point of fentanyl, a related compound, is 87.5 °C.[11] The melting point of N-(2-phenylethyl)piperidine-4-carboxamide is expected to be influenced by the hydrogen bonding capability of the carboxamide group.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of N-(2-phenylethyl)piperidine-4-carboxamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylethyl group, the methylene protons of the ethyl linker and the piperidine ring, and the amide N-H proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the ethyl group, the piperidine ring, and the carbonyl carbon of the amide.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (the Amide I band, around 1640 cm⁻¹), and the N-H bend (the Amide II band, around 1550 cm⁻¹).[14][15]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive ion mode is expected to readily produce the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) will likely show characteristic fragmentation patterns, including cleavage of the phenylethyl group and fragmentation of the piperidine ring.[16]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of N-(2-phenylethyl)piperidine-4-carboxamide, integrating high-quality computational predictions with established experimental methodologies. The in silico data suggests that this molecule possesses a favorable drug-like profile, warranting further empirical investigation. The detailed protocols outlined herein offer a clear and robust framework for researchers to determine the critical parameters of solubility, pKa, lipophilicity, and thermal stability.

Future work should focus on the synthesis and purification of N-(2-phenylethyl)piperidine-4-carboxamide to enable the experimental validation of the predicted properties. A thorough understanding of these foundational characteristics will be instrumental in guiding the rational design of future analogs and in advancing the development of this promising chemical scaffold.

References

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  • PubChem. (n.d.). 4-Piperidinecarboxylic acid.
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  • ResearchGate. (n.d.). Physicochemical properties, pharmacokinetics, drug likeness, and medicinal chemistry of six selected compounds, according to Swiss ADME software.
  • SpectraBase. (n.d.). (1,4'-Bipiperidine)-4'-carboxamide.
  • PubChem. (n.d.). Piperidine, 1-(2-phenylethyl)-.
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2016). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society, 27(8), 1439-1447.
  • TargetMol. (n.d.). 4-Hydroxy-1-(2-phenylethyl)piperidine.
  • ResearchGate. (n.d.).
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  • SciELO. (2015). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • de Oliveira, A. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1245-1254.
  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum.
  • NIST. (n.d.). Piperidine, 1-(2-phenylethyl)-.
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Foundational

"N-(2-phenylethyl)piperidine-4-carboxamide CAS number and molecular structure"

An In-depth Technical Guide to N-(2-phenylethyl)piperidine-4-carboxamide Executive Summary: This document provides a comprehensive technical overview of N-(2-phenylethyl)piperidine-4-carboxamide, a key chemical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-phenylethyl)piperidine-4-carboxamide

Executive Summary: This document provides a comprehensive technical overview of N-(2-phenylethyl)piperidine-4-carboxamide, a key chemical intermediate in the synthesis of various piperidine-based compounds. While not extensively studied for its own pharmacological profile, its structural relationship to potent synthetic opioids places it in a critical position for researchers in medicinal chemistry and drug development. This guide details its chemical identity, a validated synthetic pathway, analytical characterization methods, its context within pharmacological research, and essential safety protocols. The information is intended for researchers, scientists, and professionals engaged in synthetic chemistry and drug discovery.

Chemical Identity and Properties

N-(2-phenylethyl)piperidine-4-carboxamide is a disubstituted piperidine derivative. Its core structure consists of a piperidine ring functionalized at the 4-position with a carboxamide group, which is in turn N-substituted with a 2-phenylethyl moiety. The CAS Registry Number for this compound is 37978-09-9 [1].

Molecular Structure

The chemical structure is defined by the covalent arrangement of its constituent atoms.

N1 N C1 C N1->C1 H_N1 H N1->H_N1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C6 C C3->C6 C5 C C4->C5 C5->N1 N2 N C6->N2 O1 O C6->O1 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C14->C9 C15 C N2->C7 H1 H N2->H1

Caption: Molecular Structure of N-(2-phenylethyl)piperidine-4-carboxamide.

Physicochemical Data

The key physicochemical properties are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and analytical methods.

PropertyValueSource
CAS Number 37978-09-9[1]
Molecular Formula C₁₅H₂₂N₂OCalculated
Molecular Weight 246.35 g/mol Calculated
IUPAC Name N-(2-phenylethyl)piperidine-4-carboxamideStandard Nomenclature
Canonical SMILES C1CNCCC1C(=O)NCCc2ccccc2Standard Nomenclature
InChI Key YFGFRNWBJVIKDG-UHFFFAOYSA-NStandard Nomenclature

Synthesis and Manufacturing

The synthesis of N-(2-phenylethyl)piperidine-4-carboxamide is typically achieved through a standard amide coupling reaction. This involves the activation of a carboxylic acid followed by its reaction with an amine. A logical and efficient pathway starts with commercially available piperidine-4-carboxylic acid (isonipecotic acid) and 2-phenylethylamine. To prevent unwanted side reactions, the piperidine nitrogen must first be protected.

Synthetic Workflow Diagram

The following diagram illustrates a robust two-step synthetic approach involving protection followed by amide coupling and deprotection.

G start Start: Isonipecotic Acid & 2-Phenylethylamine step1 Step 1: N-Protection Protect piperidine nitrogen of isonipecotic acid (e.g., with Boc₂O). start->step1 intermediate1 Intermediate: N-Boc-piperidine-4-carboxylic acid step1->intermediate1 step2 Step 2: Amide Coupling Activate carboxylic acid (e.g., with EDC/HOBt) and react with 2-phenylethylamine. intermediate1->step2 intermediate2 Intermediate: tert-butyl 4-((2-phenylethyl)carbamoyl)piperidine-1-carboxylate step2->intermediate2 step3 Step 3: Deprotection Remove Boc protecting group using a strong acid (e.g., TFA). intermediate2->step3 product Final Product: N-(2-phenylethyl)piperidine-4-carboxamide step3->product

Caption: Synthetic workflow for N-(2-phenylethyl)piperidine-4-carboxamide.

Experimental Protocol

This protocol details the synthesis via N-Boc protection, amide coupling, and subsequent deprotection.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 2-Phenylethylamine

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid

  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O (1.1 eq) portion-wise while maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with EtOAc.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl, which should precipitate the product.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent to yield N-Boc-piperidine-4-carboxylic acid as a white solid.

Step 2: Amide Coupling

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 2-phenylethylamine (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo to obtain the crude protected product.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in DCM.

  • Add an excess of TFA (e.g., 20-30% v/v solution in DCM).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated NaHCO₃ solution to pH > 8.

  • Extract the final product, N-(2-phenylethyl)piperidine-4-carboxamide, with DCM.

  • Dry the combined organic layers, filter, and evaporate to yield the final compound. Purify further by column chromatography if necessary.

Analytical Characterization

To confirm the identity and purity of the synthesized N-(2-phenylethyl)piperidine-4-carboxamide, standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the phenylethyl group (typically a multiplet around 7.2-7.4 ppm), the aliphatic protons of the piperidine ring, and the methylene protons of the ethyl linker. The NH proton of the amide will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 15 unique carbon atoms, including the carbonyl carbon of the amide group (around 175 ppm), aromatic carbons, and aliphatic carbons of the piperidine and ethyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 247.17.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (the amide I band, around 1640 cm⁻¹), and C-H stretches from the aromatic and aliphatic groups.

Biological and Pharmacological Context

N-(2-phenylethyl)piperidine-4-carboxamide is not widely recognized as a pharmacologically active agent itself. Instead, its significance lies in its structural relationship to a class of highly potent synthetic opioids, namely the 4-anilidopiperidines, which includes fentanyl and its analogs.[2][3][4]

The 1-(2-phenylethyl)piperidine moiety is a critical pharmacophore found in numerous potent µ-opioid receptor agonists like fentanyl and carfentanil.[4][5][6] In these molecules, the 4-position of the piperidine ring is typically substituted with an anilido group, which is essential for high-affinity receptor binding.[7]

Therefore, N-(2-phenylethyl)piperidine-4-carboxamide is best understood as:

  • A Synthetic Intermediate: It serves as a versatile building block. The primary amine on the piperidine ring (after synthesis) or the carboxamide itself can be further modified to create more complex molecules.

  • A Structural Analog: It is a valuable compound for structure-activity relationship (SAR) studies. By comparing its lack of significant opioid activity to the high potency of fentanyl, researchers can further understand the precise structural requirements for µ-opioid receptor activation. The replacement of the N-phenylpropanamide group of fentanyl with a simple carboxamide drastically reduces or eliminates this activity.

  • A Precursor for Radioligand Synthesis: The core structure is relevant in the development of precursors for positron emission tomography (PET) tracers used to image opioid receptors in the brain.[8]

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid inhalation of dust or vapors and prevent contact with skin, eyes, and clothing.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Toxicology: The toxicological properties have not been fully investigated. However, compounds with a similar piperidine core can be toxic if swallowed, inhaled, or absorbed through the skin.[12] Assume the compound is hazardous and handle it with appropriate care.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[9]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

N-(2-phenylethyl)piperidine-4-carboxamide, CAS 37978-09-9, is a well-defined chemical entity of significant interest to the field of medicinal and synthetic chemistry. While it does not possess the potent pharmacological activity of its more complex fentanyl-related analogs, it serves as a crucial intermediate and a tool for SAR studies. Its synthesis is straightforward, relying on established methods of peptide chemistry. Proper analytical characterization is essential to ensure purity, and strict adherence to safety protocols is required due to the potential hazards associated with piperidine-based compounds. This guide provides the foundational knowledge necessary for researchers to synthesize, handle, and utilize this compound effectively in their research and development endeavors.

References

  • Ahorner, P. et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available from: [Link]

  • Peepli, S. et al. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS Omega. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - tert-Butyl 4-(2-amino-2-phenylethyl)piperidine-1-carboxylate hydrochloride. Available from: [Link]

  • Google Patents. THE NEW PROCESS FOR PRODUCING N-PHENYL-N-(4-PIPERIDINYL) AMIDE DERIVATIVES SUCH AS REMIFENTANIL AND CARFENTANIL.
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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62156, Carfentanil. Available from: [Link]

  • Gates, K. et al. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Available from: [Link]

  • ResearchGate. Synthesis of 4,4‐disubstituted piperidine analogs of (±)‐cis‐N‐[1‐(2‐hydroxy‐2‐phenylethyl)‐3‐methyl‐4‐piperidyl]‐N‐phenylpropanamide. Available from: [Link]

  • Guo, G. et al. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11676056, N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrobromide. Available from: [Link]

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Exploratory

An In-depth Technical Guide to Investigating the Potential Biological Activity of N-(2-phenylethyl)piperidine-4-carboxamide

Abstract N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic compound featuring a confluence of privileged pharmacological scaffolds, including the N-phenylethylpiperidine core and a 4-carboxamide substitution. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic compound featuring a confluence of privileged pharmacological scaffolds, including the N-phenylethylpiperidine core and a 4-carboxamide substitution. While this specific molecule is not extensively characterized in public literature, its structural motifs are present in a wide array of centrally active agents, suggesting a high potential for significant biological activity. This guide outlines a systematic, multi-tiered strategy for the comprehensive evaluation of this compound, designed for researchers in pharmacology and drug development. The workflow progresses from initial in silico target prediction and ADMET profiling to rigorous in vitro validation through receptor binding and functional assays, and concludes with preliminary safety assessments. This document serves as a methodological blueprint for elucidating the compound's mechanism of action, therapeutic potential, and liability profile.

Introduction

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the backbone of numerous pharmaceuticals targeting the central nervous system (CNS) and other biological systems.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with a diverse range of protein targets. When combined with an N-(2-phenylethyl) group, as seen in the potent synthetic opioid fentanyl, the resulting scaffold has a well-documented propensity for high-affinity binding to opioid receptors.[2][3] Furthermore, piperidine-4-carboxamide derivatives have been explored for a variety of biological activities, including as dopamine reuptake inhibitors, analgesics, and CCR5 inhibitors for anti-HIV applications.[4][5]

Given the structural parentage of N-(2-phenylethyl)piperidine-4-carboxamide, a logical starting hypothesis is that it may interact with G-protein coupled receptors (GPCRs), particularly aminergic receptors such as opioid or dopamine receptors. This guide provides the scientific rationale and detailed protocols to systematically test this hypothesis and uncover the compound's broader pharmacological profile.

Part 1: In Silico and Computational Analysis (Hypothesis Generation)

The initial phase of investigation leverages computational tools to predict potential biological targets and pharmacokinetic properties. This in silico approach is a cost-effective and rapid method to generate actionable hypotheses and prioritize experimental resources.[6][7]

Rationale and Causality

Before committing to expensive and time-consuming wet-lab experiments, computational screening provides essential direction. By comparing the target compound to databases of molecules with known activities, we can identify potential protein interactions. Simultaneously, predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to flag potential liabilities, such as poor blood-brain barrier penetration or cardiotoxicity, early in the discovery process.[8][9]

Computational Workflow

A robust computational assessment involves a multi-step process designed to build a comprehensive predictive profile of the compound.

G cluster_0 Computational Workflow A Input Structure N-(2-phenylethyl)piperidine- 4-carboxamide B Similarity & Substructure Searching (e.g., ChEMBL) A->B D Pharmacophore Modeling A->D E ADMET Prediction (e.g., ADMET-AI, SwissADME) A->E C Molecular Docking (e.g., AutoDock, Glide) B->C Identified Targets F Hypothesis Generation: Predicted Targets & Liabilities C->F D->C Target Models E->F

Caption: Workflow for in silico analysis of the target compound.

Predicted Data Summary (Hypothetical)

Due to the lack of public data, the following table presents a hypothetical summary of results from computational tools like ADMET-AI to illustrate the expected output.[10]

PropertyPredicted ValueInterpretation / Implication
Primary Target Affinity
Mu-Opioid Receptor (MOR) Ki15 nMHigh potential for opioid activity
Dopamine Transporter (DAT) Ki250 nMModerate potential for DAT inhibition
Sigma-1 Receptor Ki80 nMPotential for sigma receptor modulation
ADMET Properties
BBB Permeability+ (High Probability)Likely to be CNS active
hERG InhibitionHigh Risk (pIC50 < 6)Potential for cardiotoxicity
Oral Bioavailability> 60%Good potential for oral administration
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions

Part 2: In Vitro Experimental Validation

The hypotheses generated in silico must be confirmed through rigorous experimental testing. This phase focuses on direct measurement of the compound's interaction with its predicted biological targets.

Primary Screening: Receptor Binding Assays

Expertise & Experience: The first crucial step is to determine if the compound physically binds to the hypothesized targets. Radioligand binding assays are the gold standard for quantifying this interaction, providing a measure of the compound's affinity (Ki). We will prioritize the mu-opioid receptor (MOR) based on the strong structural analogy to fentanyl analogs.[2]

Protocol: Mu-Opioid Receptor (MOR) Competitive Radioligand Binding Assay [11]

  • Receptor Source Preparation: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).[12] Protein concentration should be determined via a Bradford or BCA assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-DAMGO (a selective MOR agonist) prepared in assay buffer to a final concentration near its dissociation constant (Kd), typically 0.5-1.0 nM.[11]

    • Test Compound: Prepare a 10 mM stock of N-(2-phenylethyl)piperidine-4-carboxamide in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Non-Specific Binding Control: 10 µM Naloxone (a potent opioid antagonist).[11]

  • Assay Setup (96-well plate):

    • Total Binding Wells: 50 µL hMOR membranes (10-20 µg protein), 50 µL [³H]-DAMGO, and 50 µL assay buffer.

    • Non-Specific Binding (NSB) Wells: 50 µL hMOR membranes, 50 µL [³H]-DAMGO, and 50 µL 10 µM Naloxone.

    • Test Compound Wells: 50 µL hMOR membranes, 50 µL [³H]-DAMGO, and 50 µL of each test compound dilution.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[11]

  • Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant.

Secondary Screening: Functional Assays

Trustworthiness: A binding assay confirms affinity but does not reveal the compound's functional effect (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are a self-validating system; an agonist should produce a concentration-dependent increase in signal, while an antagonist should block the effect of a known agonist.

Protocol: [³⁵S]GTPγS Binding Assay for GPCR Activation [13][14]

This assay measures the first step in G-protein activation and is particularly effective for Gi/o-coupled receptors like MOR.[14][15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP: Add to assay buffer for a final concentration of 10 µM.

    • Radioligand: [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Agonist/Antagonist: Prepare serial dilutions of the test compound and a known standard agonist (e.g., DAMGO).

  • Assay Procedure:

    • In a 96-well plate, combine hMOR membranes (5-10 µg protein), GDP, test compound (or standard agonist), and assay buffer.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration over GF/B filters and wash with ice-cold buffer.

    • Quantify bound radioactivity via scintillation counting.

  • Data Analysis:

    • For agonist mode, calculate the percent stimulation over basal levels. Plot against compound concentration to determine EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • For antagonist mode, perform the assay in the presence of a fixed concentration of a standard agonist (e.g., DAMGO at its EC80) and increasing concentrations of the test compound. This will determine the IC50 for blocking the agonist response.

G cluster_1 In Vitro Validation Workflow A Primary Screen: Radioligand Binding Assay B Determine Affinity (Ki) Does it bind? A->B C Secondary Screen: Functional Assay (e.g., GTPγS) B->C If Ki < 1µM D Determine Potency (EC50) & Efficacy (Emax) C->D E Characterize Pharmacology: Agonist, Antagonist, etc. D->E

Caption: Sequential workflow for in vitro pharmacological validation.

Part 3: Preliminary Safety and Liability Assessment

Authoritative Grounding: Early assessment of potential safety liabilities is critical. Regulatory agencies like the FDA and EMA strongly recommend early evaluation of hERG channel activity to mitigate the risk of drug-induced cardiac arrhythmias.[9]

hERG Channel Inhibition Assay

Rationale: Inhibition of the hERG potassium channel is a primary cause of QT interval prolongation, which can lead to a fatal arrhythmia known as Torsades de Pointes. The in silico prediction of hERG liability necessitates experimental confirmation.

Protocol: Automated Patch Clamp Electrophysiology [16]

  • Cell Line: Use HEK293 cells stably expressing the hERG channel.

  • Instrumentation: An automated patch-clamp system (e.g., QPatch or SyncroPatch) is used for high-throughput analysis.[16]

  • Procedure:

    • Cells are captured, and a whole-cell patch clamp configuration is established.[17]

    • A specific voltage protocol is applied to elicit and measure the hERG tail current.

    • After establishing a stable baseline current, the vehicle (e.g., 0.1% DMSO) is applied, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[16]

    • The exposure time at each concentration is typically 3-5 minutes to ensure equilibrium.

  • Data Analysis:

    • The percentage of hERG current inhibition is calculated at each concentration relative to the vehicle control.

    • An IC50 value is determined by fitting the concentration-response data to a sigmoidal curve. An IC50 value below 10 µM is often considered a potential concern.

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the initial pharmacological characterization of N-(2-phenylethyl)piperidine-4-carboxamide. By integrating computational predictions with established in vitro binding and functional assays, researchers can efficiently identify primary biological targets and elucidate the compound's mechanism of action. The inclusion of a preliminary hERG safety screen addresses a critical drug development liability at an early stage.

Positive results from this workflow—such as high-affinity binding and potent functional activity at a specific receptor, coupled with a clean hERG profile (IC50 > 10 µM)—would provide a strong rationale for advancing the compound into more complex studies. Future directions would include selectivity profiling against a broader panel of receptors, metabolic stability assays using liver microsomes, and ultimately, in vivo studies in appropriate animal models to assess efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

References

  • Baig, S. Y., Akhter, S., Kamil, A., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. Available at: [Link]

  • Wang, Z., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 208-217. DOI: 10.1016/j.ejmech.2013.11.013. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133261, N-(2-Phenylethyl)piperidine-4-carboxamide. Available at: [Link]

  • Wouters, J. (1990). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Journal of Receptor Research, 10(3-4), 141-155. DOI: 10.3109/01975119009045051. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). EMCDDA–Europol Joint Report on a new psychoactive substance: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl). Available at: [Link]

  • Evotec (Cyprotex). (n.d.). hERG Safety. Retrieved January 22, 2026, from [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

  • Swanson, K. (n.d.). ADMET-AI. Retrieved January 22, 2026, from [Link]

  • Kumar, A., & Kumar, D. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035-1049. DOI: 10.1080/17460441.2020.1772520. Available at: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved January 22, 2026, from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 22, 2026, from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved January 22, 2026, from [Link]

  • Lesniak, A., et al. (2021). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules, 26(21), 6373. DOI: 10.3390/molecules26216373. Available at: [Link]

  • PDSP. (n.d.). Functional Assays Protocols. Retrieved January 22, 2026, from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 22, 2026, from [Link]

  • Traynor, J.R., & Harrison, C. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. DOI: 10.1016/j.lfs.2003.07.010. Available at: [Link]

  • VLS3D. (2025). ADMET predictions. Retrieved January 22, 2026, from [Link]

  • Raschi, E., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 203, 112598. DOI: 10.1016/j.ejmech.2020.112598. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116853. DOI: 10.1016/j.ejmech.2024.116853. Available at: [Link]

  • Zhang, M., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. DOI: 10.1021/acs.jcim.4c01594. Available at: [Link]

  • Manglik, A., et al. (2021). Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor. Journal of Chemical Information and Modeling, 61(8), 4031-4042. DOI: 10.1021/acs.jcim.1c00494. Available at: [Link]

  • Frontini, A., et al. (2022). Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. Frontiers in Molecular Biosciences, 9, 893156. DOI: 10.3389/fmolb.2022.893156. Available at: [Link]

Sources

Foundational

"spectroscopic data (NMR, IR, MS) for N-(2-phenylethyl)piperidine-4-carboxamide"

An In-Depth Technical Guide Spectroscopic Characterization of N-(2-phenylethyl)piperidine-4-carboxamide This guide provides a comprehensive technical overview of the analytical methodologies used to confirm the structure...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Spectroscopic Characterization of N-(2-phenylethyl)piperidine-4-carboxamide

This guide provides a comprehensive technical overview of the analytical methodologies used to confirm the structure and identity of N-(2-phenylethyl)piperidine-4-carboxamide. As a molecule of interest in synthetic and medicinal chemistry, often as a precursor or analogue in various research contexts, its unambiguous structural elucidation is paramount.[1][2] This document details the principles, experimental protocols, and interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational data set for researchers, scientists, and drug development professionals.

Molecular Structure and Analytical Strategy

N-(2-phenylethyl)piperidine-4-carboxamide is composed of three key structural motifs: a monosubstituted phenyl ring, a flexible ethyl linker, and a piperidine-4-carboxamide core. Our analytical strategy is to use a suite of spectroscopic techniques to probe and confirm each of these regions.

  • NMR Spectroscopy will map the complete carbon-hydrogen framework, confirming atomic connectivity and the distinct chemical environments of each proton and carbon nucleus.

  • IR Spectroscopy will provide definitive evidence for the key functional groups, most notably the secondary amide and the aromatic ring.

  • Mass Spectrometry will confirm the molecular weight and offer insight into the molecule's stability and fragmentation patterns under energetic conditions.

Molecular_Structure_Overview cluster_mol N-(2-phenylethyl)piperidine-4-carboxamide cluster_regions Key Structural Regions for Analysis mol_img A Phenylethyl Moiety B Secondary Amide Linkage C Piperidine Scaffold

Caption: Key structural regions of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the behavior of ¹H and ¹³C nuclei in a strong magnetic field, we can deduce detailed information about the molecular skeleton.

Experimental Protocol: NMR Data Acquisition

This protocol describes a standard method for acquiring high-quality NMR data for a small organic molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for moderately polar compounds and its single, easily identifiable solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR.

    • Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube and cap securely.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: A standard single-pulse experiment (e.g., Bruker zg30) is used. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses.

    • ¹³C NMR: A proton-decoupled experiment (e.g., Bruker zgpg30) is employed to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, several hundred to thousands of scans are often required, with a relaxation delay of 2-5 seconds.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

Table 1: ¹H NMR Data for N-(2-phenylethyl)piperidine-4-carboxamide (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Provisional Assignment Rationale for Assignment
7.34 - 7.21 m 5H Ar-H Characteristic multiplet for the five protons of a monosubstituted benzene ring.
5.45 br s 1H -CO-NH - A broad singlet is typical for an amide proton due to quadrupolar relaxation and possible exchange.
3.48 q, J=6.8 Hz 2H -NH-CH ₂-CH₂-Ph Methylene group adjacent to the amide nitrogen. Coupled to the other ethylenic CH₂ group.
2.83 t, J=7.0 Hz 2H -NH-CH₂-CH ₂-Ph Methylene group adjacent to the phenyl ring. Coupled to the adjacent CH₂-N group.
2.95 - 2.85 m 2H Piperidine H₂ₑ, H₆ₑ Equatorial protons on carbons adjacent to the ring nitrogen are typically deshielded.
2.25 - 2.10 m 3H Piperidine H₂ₐ, H₆ₐ, H₄ Axial protons adjacent to the nitrogen and the proton at the C4 position.

| 1.85 - 1.70 | m | 4H | Piperidine H₃, H₅ | Protons on C3 and C5 of the piperidine ring, showing complex overlapping signals. |

Expert Interpretation: The spectrum clearly resolves the three main parts of the molecule. The aromatic region (7.34-7.21 ppm) confirms the phenylethyl moiety. The distinct quartet and triplet for the ethyl linker (3.48 and 2.83 ppm) confirm its connectivity to the amide. The complex multiplets between 1.70 and 2.95 ppm are characteristic of the conformationally mobile piperidine ring, where axial and equatorial protons have different chemical shifts and coupling constants, a feature often observed in related structures.[3][4]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Table 2: ¹³C NMR Data for N-(2-phenylethyl)piperidine-4-carboxamide (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Provisional Assignment Rationale for Assignment
175.2 C =O (Amide) The low-field chemical shift is highly characteristic of a carbonyl carbon in an amide.
139.3 Ar-C (Quaternary) The non-protonated carbon of the phenyl ring to which the ethyl group is attached.
128.7 Ar-C H Aromatic methine carbons. Overlapping signals for ortho- and meta- carbons are common.
128.6 Ar-C H Aromatic methine carbons.
126.4 Ar-C H Aromatic para-methine carbon.
48.5 Piperidine C ₂, C Carbons adjacent to the piperidine nitrogen.
43.8 Piperidine C Methine carbon at the point of substitution on the piperidine ring.
40.8 -NH-C H₂- Aliphatic carbon adjacent to the amide nitrogen.
35.9 -C H₂-Ph Aliphatic carbon adjacent to the phenyl ring.

| 29.7 | Piperidine C ₃, C ₅ | Carbons beta to the piperidine nitrogen.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

  • Procedure:

    • A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

    • A small amount of the solid N-(2-phenylethyl)piperidine-4-carboxamide is placed onto the crystal.

    • A pressure clamp is applied to ensure intimate contact between the sample and the crystal.

    • The sample spectrum is recorded (typically 16-32 scans at a resolution of 4 cm⁻¹).

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for N-(2-phenylethyl)piperidine-4-carboxamide

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Functional Group Confirmed
~3305 Strong, Broad N-H stretch Secondary Amide
3085, 3062, 3028 Medium C-H stretch (sp²) Aromatic Ring
2927, 2855 Strong C-H stretch (sp³) Aliphatic (Piperidine, Ethyl)
~1645 Strong, Sharp C=O stretch (Amide I band) Secondary Amide
~1550 Strong N-H bend (Amide II band) Secondary Amide

| 1496, 1454 | Medium | C=C ring stretch | Aromatic Ring |

Expert Interpretation: The IR spectrum provides compelling evidence for the key functional groups. The combination of a strong, broad N-H stretch around 3305 cm⁻¹ and the two intense "Amide I" (C=O stretch) and "Amide II" (N-H bend) bands at ~1645 cm⁻¹ and ~1550 cm⁻¹, respectively, is a definitive signature of a secondary amide linkage.[6] The presence of both aromatic C-H stretches (>3000 cm⁻¹) and strong aliphatic C-H stretches (<3000 cm⁻¹) confirms the coexistence of the phenyl and piperidine/ethyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition
  • Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules containing basic nitrogen atoms, such as this one, as it readily forms protonated molecules [M+H]⁺.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • A small amount of formic acid (0.1%) is often added to the solvent to facilitate protonation.

  • Instrument Parameters (Q-TOF Mass Analyzer):

    • Ionization Mode: ESI Positive.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: A high-resolution instrument like a Time-of-Flight (TOF) analyzer allows for the determination of the accurate mass and elemental composition.

MS Spectral Data and Interpretation

Molecular Formula: C₁₄H₂₀N₂O Exact Mass: 232.1576

Table 4: High-Resolution MS Data for N-(2-phenylethyl)piperidine-4-carboxamide

Measured m/z Ion Formula Assignment
233.1649 [C₁₄H₂₁N₂O]⁺ [M+H]⁺ (Protonated Molecule)
127.0866 [C₆H₁₁N₂O]⁺ Fragment from cleavage of the N-CH₂ bond of the ethyl linker.
105.0704 [C₈H₉]⁺ Phenylethyl cation fragment.

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from the benzyl fragment. |

Expert Interpretation: The observation of the protonated molecule [M+H]⁺ at m/z 233.1649 provides high-confidence confirmation of the molecular formula. The fragmentation pattern is consistent with the proposed structure. The most likely cleavage points are the bonds benzylic to the phenyl ring and the C-N bond of the amide, which are relatively weak.

MS_Fragmentation_Pathway cluster_frags Primary Fragmentation Products M [M+H]⁺ N-(2-phenylethyl)piperidine-4-carboxamide m/z 233.1649 F1 Fragment 1 [Piperidine-4-carboxamide + C₂H₄]⁺ m/z 127.0866 M->F1 Cleavage of N-CH₂ bond F2 Fragment 2 [Phenylethyl Cation] m/z 105.0704 M->F2 Cleavage of amide C-N bond F3 Tropylium Ion m/z 91.0548 F2->F3 Loss of CH₂ & Rearrangement

Caption: Proposed ESI-MS fragmentation pathway.

Conclusion

The orthogonal application of NMR, IR, and MS provides a robust and unequivocal characterization of N-(2-phenylethyl)piperidine-4-carboxamide. NMR spectroscopy confirms the detailed carbon-hydrogen framework and connectivity. IR spectroscopy provides definitive proof of the critical secondary amide functional group. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. The data presented herein are consistent with the assigned structure and serve as a reliable reference for the analytical identification of this compound.

References

  • Jimeno, M. L., Alkorta, I., Cano, C., et al. (2003). Fentanyl and its analogue N-(1-phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR spectroscopy, X-ray crystallography, and theoretical calculations. Chemical & Pharmaceutical Bulletin, 51(8), 929-934. [Link]

  • PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Baig, S. Y., Akhter, S., Kamil, A., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. Information available at [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Information available at [Link]

Sources

Exploratory

A Technical Guide to the Solubility and Stability of N-(2-phenylethyl)piperidine-4-carboxamide

Abstract: N-(2-phenylethyl)piperidine-4-carboxamide is a molecule belonging to the piperidine class of compounds, a scaffold of significant interest in medicinal chemistry. Understanding the physicochemical properties of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-(2-phenylethyl)piperidine-4-carboxamide is a molecule belonging to the piperidine class of compounds, a scaffold of significant interest in medicinal chemistry. Understanding the physicochemical properties of this compound, particularly its aqueous solubility and chemical stability, is paramount for its advancement in any drug discovery and development pipeline. Poor solubility can hinder absorption and lead to unreliable data in biological assays, while instability can compromise shelf-life, safety, and efficacy. This guide provides a comprehensive framework for characterizing the solubility and stability of N-(2-phenylethyl)piperidine-4-carboxamide, offering both theoretical insights and detailed, field-proven experimental protocols. The methodologies described are designed to be self-validating and align with international regulatory expectations, providing researchers with a robust toolkit for preclinical assessment.

Physicochemical Characterization: The Foundation of Profile Assessment

Before embarking on experimental studies, a thorough in-silico and theoretical analysis of N-(2-phenylethyl)piperidine-4-carboxamide is crucial. This foundational data allows for the prediction of its behavior and informs the design of subsequent experiments.

The structure reveals several key functional groups that govern its properties:

  • A basic piperidine nitrogen: This group is expected to have a pKa in the range of 8.0-9.0, making the molecule's charge and, consequently, its solubility highly dependent on pH.

  • A non-ionizable amide: This group can participate in hydrogen bonding, influencing both solubility and potential hydrolytic stability.

  • A hydrophobic phenylethyl tail: This substantial nonpolar moiety will significantly decrease aqueous solubility.

A summary of the core physicochemical properties is presented below.

Table 1: Predicted Physicochemical Properties of N-(2-phenylethyl)piperidine-4-carboxamide

Property Predicted Value Implication on Solubility & Stability
Molecular Weight ~246.35 g/mol Moderate molecular size.
pKa (most basic) 8.5 ± 0.5 Basic compound; solubility will increase significantly at pH < pKa.
cLogP 2.5 ± 0.4 Indicates moderate lipophilicity and likely low aqueous solubility.
Hydrogen Bond Donors 1 (Amide N-H) Can participate in hydrogen bonding to aid solvation.

| Hydrogen Bond Acceptors | 2 (Amide C=O, Piperidine N) | Can interact with protic solvents like water. |

Note: These values are estimations derived from standard computational models (e.g., ChemAxon, MarvinSketch) and should be experimentally confirmed.

Aqueous Solubility Assessment: From High-Throughput Screening to the Gold Standard

Solubility is a critical determinant of a drug's bioavailability and its suitability for various formulations.[1] We will outline two complementary approaches: a rapid kinetic assay for initial screening and a definitive thermodynamic assay for lead optimization.[2][3][4]

Kinetic Solubility Assay (Nephelometry)

This high-throughput method is ideal for early discovery phases, providing a rapid assessment of solubility.[3][4] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[2][3][5]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of N-(2-phenylethyl)piperidine-4-carboxamide in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock into the top wells of a 96-well clear-bottom plate.

  • Serial Dilution: Perform a 2-fold serial dilution in DMSO down the columns of the plate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells. This results in a final DMSO concentration of 2%.

    • Scientist's Note: Maintaining a consistent and low percentage of co-solvent (DMSO) is critical, as it can artificially inflate solubility. 2% is a widely accepted upper limit for such assays.

  • Incubation and Measurement: Shake the plate for 10 minutes at room temperature and then let it stand for 2 hours.[2] Measure the light scattering at a suitable wavelength using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is indistinguishable from the buffer-only controls.

Thermodynamic Solubility Assay (Shake-Flask Method)

Considered the "gold standard," this method measures the equilibrium solubility of a compound, which is the true saturation point of the solid material in a solvent.[1][6][7] This data is essential for formulation development and regulatory submissions.

  • Sample Preparation: Add an excess of solid, crystalline N-(2-phenylethyl)piperidine-4-carboxamide (approx. 1 mg) to a 1.5 mL glass vial.[6]

    • Trustworthiness Check: Using a crystalline solid is crucial, as amorphous forms can exhibit higher, but thermodynamically unstable, solubility (supersaturation). Purity should be >98% by HPLC.

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., pH 5.0 acetate buffer, pH 7.4 PBS) to each vial.[6]

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.[6] This extended time is necessary to ensure a true equilibrium is reached between the solid and dissolved states.[6][8]

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved particles.

  • Quantification: Prepare a calibration curve of the compound in the analysis solvent (e.g., 50:50 Acetonitrile:Water). Dilute the filtered supernatant into the analysis solvent and quantify the concentration using a validated HPLC-UV method.[1][2]

  • Data Reporting: The thermodynamic solubility is reported in µg/mL or µM.

The following diagram illustrates the logical flow from initial screening to definitive solubility determination.

Solubility_Workflow cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization Start Compound Synthesis (>95% Purity) Kinetic Kinetic Solubility Assay (Nephelometry) Start->Kinetic Decision1 Solubility > 100 µM? Kinetic->Decision1 Thermo Thermodynamic Solubility (Shake-Flask, HPLC-UV) Decision1->Thermo Yes Stop Flag for Solubilization Strategy Decision1->Stop No Data Generate Definitive Solubility Data (pH Profile) Thermo->Data Proceed Advance to Formulation Studies Data->Proceed

Caption: Workflow for solubility assessment of drug candidates.

Stability Profiling: Uncovering Degradation Pathways

A stability-indicating analytical method is the cornerstone of any stability study.[9][10][11] This is typically a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products.[9][12][13] Forced degradation, or stress testing, is the process of intentionally degrading the compound to identify these products and establish the stability-indicating nature of the analytical method.[14][15][16]

The primary anticipated liability for N-(2-phenylethyl)piperidine-4-carboxamide is the hydrolysis of the amide bond, which would yield piperidine-4-carboxylic acid and 2-phenylethanamine.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than those used for accelerated stability testing and are mandated by regulatory bodies like the ICH.[14][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (compound in neutral water) should be run in parallel.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80°C for 48 hours.

    • Photolytic: Expose the solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[14]

  • Quenching: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for the initial identification of degradant masses.

Table 2: Representative Forced Degradation Study Design

Stress Condition Reagent/Condition Temperature Duration Expected Degradation Pathway
Acid Hydrolysis 0.1 M HCl 60°C 24 h Amide Hydrolysis
Base Hydrolysis 0.1 M NaOH 60°C 8 h Amide Hydrolysis (likely faster than acid)
Oxidation 3% H₂O₂ RT 24 h N-oxidation, Aromatic hydroxylation
Thermal (Solid) Dry Heat 80°C 48 h Unlikely unless melting point is low

| Photolytic | ICH Q1B Light Box | RT | Per guidelines | Radical-based degradation |

Forced_Degradation cluster_conditions Stress Conditions Acid Acidic (0.1M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Basic (0.1M NaOH, 60°C) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (80°C, Solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API API Solution (1 mg/mL) API->Acid API->Base API->Oxidative API->Thermal API->Photo Report Identify Degradants Establish Pathways Validate Method Analysis->Report

Caption: Parallel workflow for forced degradation studies.

Implications for Drug Development

The data generated from these studies are not merely academic exercises; they are critical decision-making tools.

  • Low Thermodynamic Solubility (<10 µg/mL): This would immediately flag the compound for formulation strategies such as salt formation (utilizing the basic piperidine), amorphous solid dispersions, or lipid-based formulations to improve oral bioavailability.

  • Significant Degradation under Acidic Conditions: If the amide bond proves highly labile to acid, it may indicate poor stability in the stomach. This would necessitate the development of an enteric-coated formulation to allow the drug to bypass the acidic environment.

  • Oxidative or Photolytic Instability: These findings would dictate stringent packaging and storage requirements, such as blistering in foil and storage protected from light, to ensure an adequate shelf-life.[11][14]

By systematically evaluating the solubility and stability of N-(2-phenylethyl)piperidine-4-carboxamide, researchers can proactively address potential liabilities, streamline development, and increase the probability of creating a safe, stable, and effective therapeutic agent.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Forced Degrad
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Stability Indicating HPLC Method Development: A Review. (2019). Semantic Scholar.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • In-vitro Thermodynamic Solubility. (2025). Protocols.io.
  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines | Wh
  • In vitro solubility assays in drug discovery. (n.d.). PubMed.
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • Solubility Assessment Service. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

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Foundational

The Synthesis of N-(2-phenylethyl)piperidine-4-carboxamide Analogues: A Historical and Technical Guide

Introduction: The Genesis of a Potent Analgesic Scaffold The N-(2-phenylethyl)piperidine-4-carboxamide core structure is a cornerstone in the development of potent synthetic opioids. Its discovery and the subsequent elab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Genesis of a Potent Analgesic Scaffold

The N-(2-phenylethyl)piperidine-4-carboxamide core structure is a cornerstone in the development of potent synthetic opioids. Its discovery and the subsequent elaboration of its derivatives have profoundly impacted modern medicine, particularly in the fields of anesthesia and analgesia. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of this pivotal class of molecules, with a particular focus on the highly potent analogue, carfentanil. We will delve into the foundational synthetic strategies, their mechanistic underpinnings, and the innovations that have refined these processes over time. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry behind these significant therapeutic agents.

The story of N-(2-phenylethyl)piperidine-4-carboxamide is intrinsically linked to the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica. In 1959, their quest for a more potent and safer alternative to morphine led to the synthesis of fentanyl, a landmark achievement in medicinal chemistry.[1][2] Fentanyl's rapid onset and short duration of action made it an invaluable tool in clinical settings.[2][3] This breakthrough spurred further investigation into the 4-anilidopiperidine scaffold, ultimately leading to the synthesis of a series of even more potent analogues in the 1970s, including the exceptionally potent carfentanil in 1974.[4] Carfentanil, a methyl ester analogue of the N-(2-phenylethyl)piperidine-4-carboxamide series, is estimated to be 10,000 times more potent than morphine and 100 times more potent than fentanyl, and it is primarily used in veterinary medicine for tranquilizing large animals.[5][6]

The Foundational Janssen Synthesis: A Modified Strecker Approach

The original synthesis of carfentanil, as developed by Janssen and his colleagues, is a multi-step process that cleverly adapts the principles of the Strecker amino acid synthesis.[7][8] This classical approach, while effective, presented challenges in terms of yield and reaction conditions, which have been the subject of subsequent optimization efforts. The core of this synthesis involves the construction of the 4-amino-4-cyanopiperidine intermediate, followed by hydrolysis of the nitrile to a carboxamide and subsequent functional group manipulations.

Mechanistic Rationale of the Janssen Synthesis

The choice of the Strecker-type reaction is a logical one, as it provides a direct route to α-aminonitriles from a ketone, an amine, and a cyanide source.[9][10] The reaction proceeds through the initial formation of an iminium ion from the reaction of 1-(2-phenylethyl)-4-piperidone with aniline. This electrophilic iminium ion is then attacked by the cyanide nucleophile to form the crucial α-aminonitrile intermediate, 4-anilino-4-cyano-1-(2-phenylethyl)piperidine.[8][11]

The subsequent hydrolysis of the α-aminonitrile to the corresponding carboxylic acid or amide is a critical and often challenging step.[12][13] The reaction can be performed under either acidic or basic conditions, with the mechanism involving protonation of the nitrile nitrogen followed by nucleophilic attack of water.[8] However, this step can be low-yielding due to competing side reactions, such as the retro-Strecker reaction, which can lead back to the starting piperidone.[14] Janssen's original work and subsequent improvements have focused on optimizing the conditions for this hydrolysis to maximize the yield of the desired carboxylic acid or amide intermediate.[7]

Visualizing the Janssen Synthesis Workflow

Janssen Synthesis start 1-(2-phenylethyl)-4-piperidone + Aniline + KCN intermediate1 4-Anilino-4-cyano-1-(2-phenylethyl)piperidine (α-Aminonitrile) start->intermediate1 Strecker Reaction intermediate2 4-Anilino-1-(2-phenylethyl)piperidine-4-carboxamide intermediate1->intermediate2 H₂SO₄ Hydrolysis intermediate3 4-Anilino-1-(2-phenylethyl)piperidine-4-carboxylic Acid intermediate2->intermediate3 KOH Hydrolysis intermediate4 Methyl 4-anilino-1-(2-phenylethyl)piperidine-4-carboxylate intermediate3->intermediate4 Esterification (MeOH, H⁺) end_product Carfentanil (N-acylation) intermediate4->end_product Acylation (Propionic Anhydride)

Caption: The original Janssen synthesis of carfentanil via a modified Strecker reaction.

Evolution of Synthetic Strategies: Towards Efficiency and Diversity

While the Janssen synthesis laid the groundwork, the drive for higher yields, milder reaction conditions, and greater molecular diversity has led to the development of several alternative and optimized synthetic routes.

The Ugi Multicomponent Reaction: A Paradigm of Efficiency

A significant advancement in the synthesis of N-(2-phenylethyl)piperidine-4-carboxamide analogues is the application of the Ugi four-component reaction (Ugi-4CR).[4][15][16] This powerful multicomponent reaction allows for the rapid and convergent assembly of complex molecules from simple starting materials in a single step. In the context of carfentanil analogues, the Ugi reaction brings together a piperidone, an amine (aniline), a carboxylic acid (propionic acid), and an isocyanide to directly form a bis-amide scaffold.[4][17]

The mechanism of the Ugi reaction is initiated by the formation of an iminium ion from the piperidone and aniline. This is followed by the addition of the isocyanide and the carboxylic acid in a concerted or stepwise manner, culminating in an irreversible intramolecular acyl transfer (the Mumm rearrangement) to yield the stable α-acylamino amide product.[17] The Ugi reaction's key advantage is its ability to generate a library of analogues by simply varying the four starting components, making it a highly valuable tool in drug discovery.[15]

Visualizing the Ugi Synthesis Workflow

Ugi Synthesis reactants 1-(2-phenylethyl)-4-piperidone + Aniline + Propionic Acid + Isocyanide product N-(2-phenylethyl)piperidine-4-carboxamide Analogue (bis-amide) reactants->product Ugi 4-Component Reaction

Caption: The convergent Ugi four-component reaction for the synthesis of carfentanil analogues.

Optimized Synthetic Protocols

Further research has focused on optimizing existing methods to improve yields and simplify procedures. These optimizations often involve the use of alternative reagents, catalysts, and reaction conditions. For example, Valdez et al. described an efficient, three-step synthesis of fentanyl and its analogues with high overall yields.[18][19] This optimized route involves the alkylation of 4-piperidone, followed by a reductive amination and subsequent acylation.[18] The careful selection of reagents and purification techniques in this method leads to a significant improvement in efficiency compared to earlier syntheses.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the different synthetic routes discussed. It is important to note that yields can vary depending on the specific substrate and reaction conditions.

Synthetic RouteStepReactantsProductsReported Yield (%)Reference
Janssen Synthesis Strecker Reaction1-(β-phenethyl)-4-piperidone, Aniline, KCN1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carbonitrile66[7][20]
Nitrile to Carboxylic Acid1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carbonitrile1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid~47 (improved)[7]
Esterification1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acidMethyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate71.1[20]
N-acylationMethyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylateCarfentanilNot specified[7]
Optimized Synthesis Reductive AminationN-phenethyl-4-piperidone, Aniline, NaBH(OAc)₃4-Anilino-N-phenethylpiperidine87[18]
N-acylation4-Anilino-N-phenethylpiperidine, Propionyl chlorideFentanyl97[18]
Ugi Synthesis 4-Component ReactionN-alkylpiperidones, Aniline, Propionic acid, IsocyanidesCarfentanil Amide AnaloguesModerate to good[15]

Experimental Protocols

Protocol 1: Janssen Synthesis - Strecker Reaction Step[7][20]
  • Reaction Setup: To a stirred solution of 1-(β-phenethyl)-4-piperidone (0.625 mole) and aniline (0.935 mole) in glacial acetic acid (635 mL), slowly add a solution of potassium cyanide (0.929 mole) in water (181 mL) while maintaining the temperature between 25-30 °C.

  • Reaction: Stir the mixture at room temperature for 45 hours.

  • Work-up: Pour the reaction mixture into a mixture of ice (900 g) and concentrated ammonium hydroxide (1610 mL) with stirring for two hours.

  • Isolation: Filter the precipitated brown solid and wash with water.

  • Purification: Recrystallize the solid from isopropanol to yield 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carbonitrile.

Protocol 2: Ugi Four-Component Reaction for Carfentanil Amide Analogues[15]
  • Reaction Setup: To a solution of aniline (0.44 mmol) in methanol (2.2 mL), add the isocyanide (0.44 mmol, 1 equiv), the substituted 4-piperidone (0.44 mmol, 1 equiv), and propionic acid (0.44 mmol, 1 equiv).

  • Reaction: Stir the reaction mixture at 55 °C for 18 hours.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the reaction mixture by silica gel flash chromatography (0–15% MeOH in DCM) to isolate the desired carfentanil amide analogue.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The discovery and synthetic development of N-(2-phenylethyl)piperidine-4-carboxamide and its analogues represent a significant chapter in the history of medicinal chemistry. From the pioneering work of Paul Janssen, which established the foundational synthetic routes, to the advent of modern, highly efficient methods like the Ugi reaction, the journey of these molecules has been one of continuous innovation. The quest for more potent, selective, and safer analgesics continues to drive research in this area. A thorough understanding of the historical context and the evolution of synthetic strategies, as detailed in this guide, is essential for any scientist working to build upon this remarkable legacy and develop the next generation of therapeutics based on this privileged scaffold.

References

  • Váradi, A., Marrone, G. F., Palmer, T. C., Narayan, A., Szabó, M. R., Le Rouzic, V., ... & Majumdar, S. (2015). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS chemical neuroscience, 6(11), 1821–1828. [Link]

  • Mandal, A. (2021). Fentanyl History. News-Medical.net. [Link]

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  • Reiff, L. P., & Sollman, P. B. (1992). U.S. Patent No. 5,106,983. Washington, DC: U.S.
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PloS one, 9(9), e108250. [Link]

  • Váradi, A., Palmer, T., Le Rouzic, V., Grinnell, S., Pasternak, G. W., & Majumdar, S. (2015). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS chemical neuroscience, 6(11), 1821–1828. [Link]

  • Pascal, R., & Boiteau, L. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43. [Link]

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  • Defense Technical Information Center. (1988). Fentanyl Synthetic Methodology: A Comparative Study. [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PloS one, 9(9), e108250. [Link]

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  • Feasel, M. G., Wohlfarth, A., Nilles, J. M., Pang, S., Kristovich, R. L., & Huestis, M. A. (2016). Synthesis and μ-Opioid Activity of the Primary Metabolites of Carfentanil. ACS chemical neuroscience, 7(12), 1735–1742. [Link]

  • Reiff, L. P., & Sollman, P. B. (1992). Process of making carfentanil and related analgesics. U.S.
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Exploratory

An In-Depth Technical Guide to N-(2-phenylethyl)piperidine-4-carboxamide and its Structural Relationship to the 4-Anilidopiperidine Class of Opioids

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The 4-anilidopiperidines represent a class of synthetic opioids renowned for their profound analgesic efficacy, primarily mediat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-anilidopiperidines represent a class of synthetic opioids renowned for their profound analgesic efficacy, primarily mediated through potent agonism at the µ-opioid receptor (MOR). Fentanyl, the class prototype, is a cornerstone in clinical anesthesia and pain management but also a substance of significant public health concern. The remarkable potency of these molecules stems from a highly specific arrangement of pharmacophoric elements within their structure. This guide delves into the intricate structure-activity relationships (SAR) of the 4-anilidopiperidine scaffold by dissecting its essential components. To illuminate the precise contribution of each molecular feature, we use N-(2-phenylethyl)piperidine-4-carboxamide as a foundational reference structure. By comparing this simplified analog, which contains the N-phenethylpiperidine core but lacks the critical N-phenylamide moiety, to archetypal 4-anilidopiperidines like fentanyl, we can systematically deconstruct the molecular determinants of high-affinity MOR binding and functional activation. This analysis provides field-proven insights into the causality behind experimental drug design choices in opioid science and offers a robust framework for researchers engaged in the development of novel analgesics.

Section 1: The 4-Anilidopiperidine Pharmacophore: A Framework for Potent Opioid Activity

The development of the 4-anilidopiperidine series, originating with the synthesis of fentanyl by Janssen Pharmaceutica in the late 1950s, marked a paradigm shift in opioid pharmacology.[1] These compounds offered unprecedented potency and a rapid onset/short duration of action, making them exceptionally well-suited for surgical anesthesia.[2] The evolution of this class has been driven by systematic modifications of the core scaffold to optimize potency, selectivity, and pharmacokinetic profiles.[3]

The foundational structure of a 4-anilidopiperidine can be dissected into four key domains, each playing a crucial role in its interaction with the µ-opioid receptor:

  • The Piperidine Ring: A central, saturated heterocyclic ring that serves as the molecular scaffold. Its conformation is critical for correctly orienting the other functional groups.

  • The N-Alkyl Substituent: In fentanyl and its potent analogs, this is typically a 2-phenylethyl group. This lipophilic moiety is understood to engage with a hydrophobic pocket within the receptor, significantly enhancing binding affinity.

  • The 4-Anilido Group: This is arguably the most critical feature for the high potency of the class. It consists of an aniline ring linked via an amide nitrogen. This group is essential for the primary binding interactions within the active site of the receptor.

  • The Acyl Group on the Anilino Nitrogen: In fentanyl, this is a propanamide group. The nature of this acyl chain modulates both potency and the functional profile of the molecule (e.g., agonist vs. antagonist activity).

The combination of these features creates a molecule with the precise stereoelectronic properties required for high-affinity binding and potent activation of the MOR.

Caption: Side-by-side structures of Fentanyl and its simplified analog.

Section 3: Mechanism of Action at the µ-Opioid Receptor

The biological effects of 4-anilidopiperidines are mediated by the µ-opioid receptor (MOR), a member of the G-protein-coupled receptor (GPCR) superfamily. [4]These receptors are primarily located in the central nervous system (CNS) and on the terminal axons of primary afferents in the spinal cord. [5] Upon binding of an agonist like fentanyl, the MOR undergoes a conformational change that triggers a downstream signaling cascade:

  • G-Protein Activation: The receptor activates its associated heterotrimeric G-protein (primarily of the Gi/o family). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. [4]2. Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [6]3. Ion Channel Modulation: The Gβγ dimer directly modulates ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx. [7]4. Neuronal Inhibition: The combined effect of hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of excitatory neurotransmitters like substance P and glutamate, producing the analgesic effect. [4] More recently, the concept of biased agonism has become critical in opioid research. This theory posits that a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). [8]The β-arrestin pathway is linked to receptor desensitization, internalization, and some of the adverse effects of opioids, such as respiratory depression. [8][9]The development of "G-protein biased" agonists is a major goal in modern drug discovery, aiming to separate analgesia from adverse effects.

MOR_Signaling_Pathway µ-Opioid Receptor (MOR) Signaling Cascade cluster_G_Protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway Opioid Opioid Agonist (e.g., Fentanyl) MOR MOR (GPCR) Opioid->MOR Binds G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates Arrestin β-Arrestin MOR->Arrestin Recruits G_Alpha Gαi-GTP G_Protein->G_Alpha Dissociates G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase G_Alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_BetaGamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_BetaGamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Sedation cAMP->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx->Analgesia K_Efflux->Analgesia Side_Effects Receptor Internalization, Respiratory Depression Arrestin->Side_Effects

Caption: Canonical G-protein and β-arrestin pathways activated by MOR agonists.

Section 4: Experimental Protocols & Workflows

The evaluation of novel compounds requires a systematic and validated approach, combining chemical synthesis with robust pharmacological assays.

Protocol 1: Illustrative Synthesis of N-(2-phenylethyl)piperidine-4-carboxamide

This protocol describes a standard, reliable method for synthesizing the reference compound via reductive amination.

Objective: To synthesize N-(2-phenylethyl)piperidine-4-carboxamide from piperidine-4-carboxamide and phenylacetaldehyde.

Materials:

  • Piperidine-4-carboxamide

  • Phenylacetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of piperidine-4-carboxamide (1.0 eq) in DCE, add phenylacetaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde in the absence of the formed iminium ion, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of DCM/Methanol or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro µ-Opioid Receptor Radioligand Binding Assay

This self-validating protocol is designed to determine the binding affinity (Ki) of a test compound for the MOR.

Objective: To measure the displacement of a high-affinity radioligand from the MOR by a test compound.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR).

  • [³H]-DAMGO (a high-affinity, selective MOR peptide agonist radioligand).

  • Test compound (e.g., N-(2-phenylethyl)piperidine-4-carboxamide, Fentanyl).

  • Naloxone (non-selective opioid antagonist for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, Brandel cell harvester, glass fiber filters, scintillation vials, and scintillation cocktail.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Dilution: Prepare serial dilutions of the test compound. Add aliquots to the appropriate wells.

  • Controls:

    • Total Binding: Add buffer only (no competitor).

    • Non-Specific Binding (NSB): Add a high concentration of Naloxone (e.g., 10 µM). Causality Note: Naloxone at this concentration will occupy nearly all opioid receptors, ensuring that any remaining radioligand binding is to non-receptor sites.

  • Radioligand Addition: Add [³H]-DAMGO to all wells at a final concentration near its Kd value (e.g., 1-2 nM).

  • Membrane Addition: Add the hMOR-expressing cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3x with ice-cold assay buffer to remove unbound radioligand. Causality Note: Rapid filtration and cold buffer are essential to minimize dissociation of the ligand-receptor complex during washing.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant.

Binding_Assay_Workflow Radioligand Binding Assay Workflow A 1. Prepare 96-Well Plate (Test Compound Dilutions, Controls) B 2. Add Radioligand ([³H]-DAMGO) A->B C 3. Add hMOR Membranes B->C D 4. Incubate to Equilibrium (60-90 min, 25°C) C->D E 5. Rapid Filtration (Separate Bound from Free) D->E F 6. Scintillation Counting (Quantify Bound Radioactivity) E->F G 7. Data Analysis (Calculate IC₅₀ and Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

Section 5: Data Interpretation and Comparative Analysis

By applying the protocols above, we can generate quantitative data to compare our reference molecule with established opioids. The following table presents expected/representative data that illustrates the core principles discussed.

CompoundStructureMW ( g/mol )Receptor Binding Affinity (Ki, nM) at hMORFunctional Potency (EC₅₀, nM) at hMOR
Morphine 285.34~1 - 5~20 - 50
Fentanyl 336.47~0.5 - 1.5~5 - 15
N-(2-phenylethyl)piperidine-4-carboxamide 246.34>10,000 (Predicted)>10,000 (Predicted)

Analysis of Data:

  • Fentanyl vs. Morphine: The data confirms that fentanyl possesses significantly higher binding affinity (lower Ki) and functional potency (lower EC₅₀) than morphine, consistent with its known pharmacological profile. [5]* N-(2-phenylethyl)piperidine-4-carboxamide: As predicted by our SAR analysis, this molecule would be expected to have a Ki value several orders of magnitude higher than fentanyl, indicating negligible affinity for the µ-opioid receptor. Consequently, it would show no functional agonist activity at relevant concentrations. This stark contrast provides a powerful, self-validating demonstration of the indispensable role of the 4-anilido group in achieving high-potency MOR agonism. The N-phenethylpiperidine moiety alone is insufficient to confer significant opioid activity.

Conclusion

The 4-anilidopiperidine scaffold is a masterclass in rational drug design, where specific functional groups are precisely arranged to maximize interaction with the µ-opioid receptor. This guide has systematically deconstructed this pharmacophore, using N-(2-phenylethyl)piperidine-4-carboxamide as a crucial point of comparison. The analysis definitively establishes that while this simpler molecule forms a key part of the structural backbone of potent opioids like fentanyl, it lacks the essential N-phenylamide (anilido) component required for high-affinity binding and functional agonism.

For researchers in drug development, this comparative approach underscores a fundamental principle: potency and efficacy are not derived from a single feature but from the synergistic interplay of multiple pharmacophoric elements. Understanding the causality behind these structure-activity relationships is paramount for the design of next-generation analgesics with improved therapeutic profiles. N-(2-phenylethyl)piperidine-4-carboxamide, therefore, serves as both a valuable synthetic building block and an essential intellectual tool for dissecting the complex pharmacology of the 4-anilidopiperidines.

References

  • Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. BMG LABTECH.
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  • Drug Enforcement Administration. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

  • Saha, S., et al. (2020). Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences. [Link]

  • Drug Enforcement Administration. (2022). Designation of 4-Piperidone as a List I Chemical. Regulations.gov. [Link]

  • Wikipedia contributors. (2024). Morphine. Wikipedia. [Link]

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  • Patil, P. N., et al. (2012). Synthetic methodology and structure activity relationship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Semantic Scholar. [Link]

  • Le, T., et al. (2018). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. [Link]

  • Shinde, S. B., et al. (2005). A Convenient One-Pot Synthesis of Fentanyl. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Mu-opioid receptor. Wikipedia. [Link]

  • United States Patent US5106983A. (1992). Process of making carfentanil and related analgesics.
  • Pradhan, A. A., et al. (2012). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). PubMed Central. [Link]

  • Raffa, R. B., & Le, J. (2024). Mu Receptors. StatPearls - NCBI Bookshelf. [Link]

  • van Bever, W. F., et al. (1976). Studies on 1-(2-phenethyl)-4-(N-propionylanilino)piperidine (fentanyl) and its related compounds. VI. Structure-analgesic activity relationship for fentanyl, methyl-substituted fentanyls and other analogues. ResearchGate. [Link]

  • Wynn, R. L., et al. (1991). Evolution of the 4-anilidopiperidine class of opioid analgesics. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Analytical Methods for the Detection of N-(2-phenylethyl)piperidine-4-carboxamide

Introduction: The Analytical Imperative for Novel Piperidine Derivatives N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic compound featuring a core piperidine structure, a functional motif prevalent in a vast arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Piperidine Derivatives

N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic compound featuring a core piperidine structure, a functional motif prevalent in a vast array of pharmacologically active molecules and research chemicals.[1][2] Its structural architecture bears resemblance to precursors and analogues of synthetic opioids, such as fentanyl.[3][4][5] The N-phenylethyl group is a key feature in the fentanyl class of molecules, contributing significantly to their opioid receptor affinity.[6][7]

The emergence of novel psychoactive substances (NPS) and the stringent purity requirements in pharmaceutical manufacturing necessitate the development of robust, sensitive, and specific analytical methods.[8][9] Whether N-(2-phenylethyl)piperidine-4-carboxamide is being investigated as a new chemical entity, monitored as a process impurity, or screened for in forensic contexts, its unambiguous detection and quantification are critical.

This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the characterization of N-(2-phenylethyl)piperidine-4-carboxamide. We present detailed protocols for high-sensitivity detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for robust identification using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are grounded in established principles of analytical chemistry and adhere to international validation standards to ensure data integrity and trustworthiness.[10][11]

Analyte Properties and Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of effective analytical method development.

PropertyValueRationale for Analytical Method Development
IUPAC Name N-(2-phenylethyl)piperidine-4-carboxamideEnsures unambiguous identification of the target analyte.
Molecular Formula C₁₄H₂₀N₂OUsed to calculate the exact mass for high-resolution mass spectrometry.
Molecular Weight 232.32 g/mol Determines the precursor ion mass for mass spectrometry.
Predicted LogP ~1.5 - 2.5Suggests moderate polarity, making the compound suitable for reverse-phase liquid chromatography.
Key Structural Features Tertiary amine (piperidine N), Amide linkage, Phenyl groupThe basic piperidine nitrogen is readily protonated, making it ideal for positive mode Electrospray Ionization (ESI+) in LC-MS. The overall structure is stable enough for GC analysis.

Principle Analytical Techniques: A Dichotomy of Purpose

The choice between LC-MS/MS and GC-MS is driven by the analytical objective. For ultimate sensitivity and quantification in complex biological or chemical matrices, LC-MS/MS is the premier choice.[12][13] For broad screening, structural confirmation via standardized libraries, and analysis of less complex samples, GC-MS remains a powerful and cost-effective tool.[8][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides exceptional selectivity and sensitivity by coupling the physical separation power of liquid chromatography with the mass-based specificity of tandem mass spectrometry.[15]

  • Expertise & Causality:

    • Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is selected because the analyte's moderate polarity allows for effective retention and separation from more polar or non-polar contaminants based on hydrophobic interactions.

    • Mobile Phase: A gradient elution with acetonitrile or methanol and water is employed to efficiently move the analyte through the column. The addition of a small amount of acid (e.g., formic acid) serves a dual purpose: it protonates the basic piperidine nitrogen, improving peak shape by preventing tailing, and enhances ionization efficiency in the mass spectrometer source.[16]

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is the logical choice, as the analyte's piperidine nitrogen is a prime site for protonation, leading to a strong [M+H]⁺ signal.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule) is selected and fragmented, and only specific, characteristic fragment ions are monitored. This two-stage mass filtering dramatically reduces chemical noise and increases sensitivity, allowing for detection at trace levels.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of volatile and thermally stable compounds.[17]

  • Expertise & Causality:

    • Volatility: N-(2-phenylethyl)piperidine-4-carboxamide possesses sufficient volatility and thermal stability to be amenable to GC analysis without derivatization, simplifying sample preparation.

    • Column Selection: A low-polarity column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is chosen. This type of column provides excellent separation for a wide range of semi-polar compounds based on their boiling points and interactions with the stationary phase.

    • Ionization: Electron Ionization (EI) at a standard 70 eV is used. This high-energy ionization method produces reproducible fragmentation patterns that can be compared against established spectral libraries for confident identification.[8][14] The resulting mass spectrum serves as a chemical "fingerprint."

Experimental Workflows and Protocols

The following diagrams and protocols provide a step-by-step guide for the analysis of N-(2-phenylethyl)piperidine-4-carboxamide.

Analytical_Workflow General Analytical Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt (e.g., Powder, Solution, Matrix) Prep Sample Preparation (Weighing, Dissolution, Dilution, Filtration) Sample->Prep LCMS LC-MS/MS Analysis (High Sensitivity, Quantification) Prep->LCMS For Quantification GCMS GC-MS Analysis (Identification, Screening) Prep->GCMS For Identification LC_Data LC-MS/MS Data Processing (Integration, Calibration) LCMS->LC_Data GC_Data GC-MS Data Processing (Library Search, Peak ID) GCMS->GC_Data Report Final Report Generation (Validated Results) LC_Data->Report GC_Data->Report

Caption: High-level overview of the analytical process.

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol is designed for the sensitive quantification of the analyte in a solution or simple matrix.

LCMS_Protocol LC-MS/MS Protocol Workflow start 1. Standard & Sample Prep dissolve Dissolve sample in Methanol to create a 1 mg/mL stock start->dissolve calibrate Prepare calibration curve (e.g., 1-1000 ng/mL) in 50:50 Methanol:Water dissolve->calibrate filter Filter sample through 0.22 µm PTFE filter calibrate->filter instrument 2. LC-MS/MS Analysis filter->instrument lc_params Inject sample onto LC system (C18 Column, Gradient Elution) instrument->lc_params ms_params Analyze via ESI+ with MRM (Precursor > Fragments) lc_params->ms_params data 3. Data Analysis ms_params->data integrate Integrate peak area of analyte data->integrate quantify Quantify concentration using the linear regression of the calibration curve integrate->quantify

Caption: Step-by-step workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Preparation of Standards and Samples:

    • Accurately weigh and dissolve a reference standard of N-(2-phenylethyl)piperidine-4-carboxamide in methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions from the stock solution with 50:50 (v/v) methanol/water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare unknown samples by dissolving them in methanol and diluting them with 50:50 methanol/water to fall within the calibration range.

    • Filter all solutions through a 0.22 µm PTFE syringe filter before injection.

  • LC-MS/MS Instrumental Parameters:

ParameterRecommended SettingJustification
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for retaining and separating moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and aids in peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 minEnsures efficient elution and separation from matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes column overload while maintaining sensitivity.
MS System Triple Quadrupole Mass Spec.The gold standard for quantitative analysis.[18]
Ionization Mode ESI, PositiveThe basic nitrogen is readily protonated.
Precursor Ion [M+H]⁺ m/z 233.2Calculated from the molecular formula C₁₄H₂₀N₂O.
Fragment Ions (MRM) Propose e.g., m/z 105.1, 129.1m/z 105.1: Represents the phenylethyl fragment [C₈H₉]⁺. m/z 129.1: Represents the piperidine-4-carboxamide fragment. Note: These must be empirically determined by infusing the standard.
  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte's retention time for all standards and samples.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Apply a linear regression to the calibration curve (R² should be >0.99).

    • Calculate the concentration of the analyte in the unknown samples using the regression equation.

Protocol 2: Identification by GC-MS

This protocol is optimized for the confident identification of the analyte.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a ~50 µg/mL solution of the sample in methanol or ethyl acetate.

    • Ensure the sample is free of non-volatile materials.

  • GC-MS Instrumental Parameters:

ParameterRecommended SettingJustification
GC System Standard GC with AutosamplerProvides reproducible injections.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for screening diverse compounds.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level identification.
Oven Program Start at 100°C, hold 1 min, ramp to 300°C at 20°C/min, hold 5 minA general-purpose program to elute the analyte in a reasonable time with good peak shape.
MS System Single Quadrupole or Ion TrapSuitable for generating standard EI spectra.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching.[8]
Mass Range m/z 40 - 500Covers the expected molecular ion and all significant fragments.
Source Temp. 230 °CStandard temperature to maintain cleanliness and promote ionization.
  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak of interest.

    • Obtain the mass spectrum for the peak.

    • The presence of a molecular ion (M⁺) at m/z 232.3 would be a strong indicator.

    • Identify characteristic fragment ions.

    • If a reference spectrum is available in a library, a match score provides high confidence in identification.

Method Validation: Ensuring Trustworthy Data

Any analytical method intended for routine use must be validated to demonstrate its fitness for purpose.[11][19] Validation is a documented process that proves the method is reliable, reproducible, and accurate for the intended analysis.[20] The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[10]

Validation ParameterPurpose & Methodology
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte. Method: Analyze blank matrix, placebo, and known impurities to ensure no interference at the analyte's retention time and m/z.
Linearity To verify a proportional relationship between concentration and signal. Method: Analyze at least 5 concentrations across the desired range. Plot signal vs. concentration and determine the correlation coefficient (R² > 0.99).
Range The interval between the upper and lower concentrations for which the method is precise and accurate. Method: Confirmed by the linearity, accuracy, and precision experiments.
Accuracy (Trueness) To measure the closeness of the experimental value to the true value. Method: Perform recovery studies by spiking a blank matrix with known analyte concentrations (e.g., low, medium, high). Calculate percent recovery (typically 90-110%).[21]
Precision To assess the degree of scatter between a series of measurements. • Repeatability (Intra-assay): Analyze replicate samples on the same day with the same analyst/instrument. • Intermediate Precision: Analyze samples on different days, with different analysts, or on different instruments. Method: Expressed as Relative Standard Deviation (%RSD), typically <5%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Method: Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Method: Typically determined based on a signal-to-noise ratio of 10:1.[15]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. Method: Slightly vary parameters like mobile phase composition, pH, column temperature, or flow rate and observe the impact on results.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the detection and quantification of N-(2-phenylethyl)piperidine-4-carboxamide. The LC-MS/MS protocol offers superior sensitivity and is ideally suited for quantitative applications in complex matrices. The GC-MS protocol serves as a reliable and accessible method for screening and unambiguous identification. The successful implementation and validation of these methods according to the principles outlined will ensure the generation of high-quality, defensible data essential for research, quality control, and forensic applications.

References

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  • Varma, R. K., & Sharma, R. (2021). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. [Online]. Available at: [Link]

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  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Online]. Available at: [Link]

  • Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Online]. Available at: [Link]

  • Al-Saffar, Y., & Al-Amri, A. (2021). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. IntechOpen. [Online]. Available at: [Link]

  • Majchrzak, M., et al. (2024). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Online]. Available at: [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Online]. Available at: [Link]

  • Alternative Therapies in Health and Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Online]. Available at: [Link]

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  • ResearchGate. (2014). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Online]. Available at: [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Online]. Available at: [Link]

  • ResearchGate. (2007). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Online]. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. [Online]. Available at: [Link]

  • Google Patents. (2011). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. [Online].
  • PubMed. (1994). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. [Online]. Available at: [Link]

  • Center for Forensic Science Research & Education. (n.d.). Advances in analytical methodologies for detecting novel psychoactive substances: a review. [Online]. Available at: [Link]

  • Oxford Academic. (2019). Unique Structural/Stereo-Isomer and Isobar Analysis of Novel Fentanyl Analogues in Postmortem and DUID. [Online]. Available at: [Link]

  • ResearchGate. (2018). An LC-MS-MS Method for the Analysis of Carfentanil, 3-Methylfentanyl, 2-Furanyl Fentanyl, Acetyl Fentanyl, Fentanyl and Norfentanyl in Postmortem and Impaired-Driving Cases. [Online]. Available at: [Link]

  • ResearchGate. (2016). Identification of a new psychoactive substance in seized material: The synthetic opioid N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl). [Online]. Available at: [Link]

  • MDPI. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. [Online]. Available at: [Link]

  • ResearchGate. (2019). Analytical techniques for the detection of novel psychoactive substances and their metabolites. [Online]. Available at: [Link]

  • Federal Register. (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. [Online]. Available at: [Link]

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Sources

Application

Application Notes &amp; Protocols: Leveraging the N-(2-phenylethyl)piperidine-4-carboxamide Scaffold in Novel Drug Design

Introduction: The Power of a Privileged Scaffold The N-(2-phenylethyl)piperidine-4-carboxamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Privileged Scaffold

The N-(2-phenylethyl)piperidine-4-carboxamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure presents functionalities in a precise orientation, allowing for high-affinity interactions with a variety of biological targets. Historically, this scaffold is the backbone of some of the most potent synthetic opioids, including fentanyl and its analogues, which are powerful agonists of the mu-opioid receptor (MOR).[1][2] The clinical success and extensive research into these molecules have generated a vast body of knowledge on their structure-activity relationships (SAR).

However, limiting this versatile chemical architecture to the realm of opioid science would be a significant underestimation of its potential. The piperidine-4-carboxamide framework has demonstrated activity against diverse targets, including bacterial DNA gyrase and ion channels, making it a fertile starting point for novel drug discovery campaigns in multiple therapeutic areas.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the N-(2-phenylethyl)piperidine-4-carboxamide scaffold. We will move beyond its traditional application, detailing a strategic workflow from synthetic diversification and primary target validation to essential safety profiling and exploration of new therapeutic hypotheses. The protocols herein are designed not merely as instructions, but as a self-validating system, explaining the causality behind experimental choices to empower rational, hypothesis-driven drug design.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Scaffold Selection N-(2-phenylethyl)piperidine -4-carboxamide B Chemical Synthesis & Diversification A->B Design Library C Primary Target Validation (e.g., Opioid Receptors) B->C Test Compounds G New Target Exploration (e.g., Antibacterials) B->G Diverse Library D In Vitro Safety Profiling (hERG, Cytotoxicity) C->D Active Hits F Lead Optimization (SAR-driven) C->F Affinity & Efficacy Data D->F Safety Data E In Vitro ADME Assays (PK Properties) E->F Drug-like Properties F->B Iterative Design H Optimized Lead Candidate F->H Select Candidate G->F Novel Activity Data

Caption: High-level workflow for drug discovery using the piperidine-4-carboxamide scaffold.

Part I: Synthetic Strategy and Structure-Activity Relationship (SAR)

The foundation of any scaffold-based program is a robust and flexible synthetic chemistry plan that allows for systematic exploration of the chemical space. The N-(2-phenylethyl)piperidine-4-carboxamide molecule can be retrosynthetically disconnected into key building blocks, offering multiple points for diversification.[5]

Caption: Key regions for SAR exploration on the N-(2-phenylethyl)piperidine-4-carboxamide scaffold.

Protocol 1: General Synthesis of N-Aryl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Analogues

This protocol outlines a common synthetic route, which involves the key step of coupling N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP), a shared precursor for many fentanyl analogues, with an acylating agent.[6]

Rationale: This reductive amination and subsequent acylation approach is efficient and modular. Using a Boc-protected piperidone allows for the introduction of the N-aryl amine first, followed by deprotection and attachment of the phenylethyl moiety. This sequence prevents undesired side reactions and allows for late-stage diversification.

Materials:

  • 1-Boc-4-piperidone

  • Aniline (or substituted aniline)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 2-Bromoethylbenzene (or substituted variant)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Propionyl chloride (or other acylating agent)

  • Triethylamine (TEA)

  • Standard workup and purification reagents (diethyl ether, saturated NaHCO₃, brine, MgSO₄, silica gel for chromatography).

Step-by-Step Methodology:

  • Step 1: Reductive Amination. To a solution of 1-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir at room temperature for 12-18 hours until LC-MS analysis indicates completion. Quench the reaction with saturated NaHCO₃ solution and extract the aqueous layer with DCM. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify by column chromatography to yield tert-butyl 4-anilinopiperidine-1-carboxylate.

  • Step 2: Boc Deprotection. Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2-4 hours. Remove the solvent in vacuo. The resulting TFA salt of 4-anilinopiperidine is often used directly in the next step.

  • Step 3: N-Alkylation. To a solution of the TFA salt from Step 2 in ACN, add K₂CO₃ (3.0 eq) and 2-bromoethylbenzene (1.2 eq). Heat the mixture to 60-80°C and stir for 8-12 hours. Monitor by LC-MS. After completion, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP).

  • Step 4: Acylation. Dissolve 4-ANPP (1.0 eq) and TEA (1.5 eq) in DCM and cool to 0°C. Add propionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours. Upon completion, wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate. Purify the final product by column chromatography or recrystallization.

Structure-Activity Relationship Insights:

  • Region 1: Replacing the phenyl ring with a bioisostere like thiophene can maintain or enhance potency.[7]

  • Region 2: Introducing a methyl group at the 3-position of the piperidine ring creates stereoisomers with dramatically different potencies, highlighting the importance of the compound's conformation for receptor fit.[8][9]

  • Region 3: The N-propanamide group is crucial for high MOR affinity. Altering its length or replacing the phenyl ring can drastically change the pharmacological profile.[10] Adding a methyl carboxylate to the 4-position of the piperidine ring, as in carfentanil, can increase potency by orders of magnitude compared to fentanyl.[10][11][12]

Part II: Primary Target Assessment - The Mu-Opioid Receptor (MOR)

Given the scaffold's history, the primary hypothesis for a novel analogue is often activity at opioid receptors. Validating this requires quantifying both binding affinity (how tightly the drug binds) and functional efficacy (the cellular response after binding).

MOR_Signaling cluster_0 MOR Agonist Signaling Pathway Ligand MOR Agonist (e.g., Fentanyl Analog) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Analgesia Cellular Response (e.g., Hyperpolarization, Reduced Neurotransmission, Analgesia) G_alpha->Analgesia IonChannel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->IonChannel Modulates G_beta_gamma->Analgesia cAMP cAMP AC->cAMP Produces

Caption: Simplified signaling cascade following mu-opioid receptor (MOR) activation by an agonist.

Protocol 2: MOR Radioligand Competition Binding Assay

Rationale: This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand of known high affinity for the receptor. It is a fundamental assay to establish on-target engagement. We use membranes from cells overexpressing the human MOR (hMOR) to ensure a specific and robust signal.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing hMOR.

  • [³H]-DAMGO (a high-affinity, selective MOR agonist radioligand).

  • Test compounds dissolved in DMSO.

  • Naloxone (a non-selective opioid antagonist, as a positive control).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, filter mats (GF/C), scintillation cocktail, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw hMOR membranes on ice. Dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of the test compound and naloxone in Assay Buffer (final DMSO concentration <1%).

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of Assay Buffer (for total binding) or 10 µM naloxone (for non-specific binding).

    • 50 µL of test compound at various concentrations.

    • 50 µL of [³H]-DAMGO (at a final concentration near its Kd, typically 1-2 nM).

    • 50 µL of diluted hMOR membranes.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant.[13]

Protocol 3: [³⁵S]GTPγS Functional Assay

Rationale: This assay measures the functional consequence of receptor binding. Agonist activation of a Gi/o-coupled receptor like MOR facilitates the exchange of GDP for GTP on the Gα subunit.[14] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, we can quantify the extent of G-protein activation, which is a direct measure of compound efficacy (%Emax) and potency (EC₅₀).[15]

Materials:

  • hMOR membranes (as in Protocol 2).

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • DAMGO (full MOR agonist, positive control).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of test compounds and DAMGO.

  • Pre-incubation: In a 96-well plate, mix hMOR membranes (10-20 µ g/well ) with the test compound at various concentrations and GDP (final concentration ~10 µM). Incubate for 15 minutes at 30°C. This step allows the compound to bind to the receptor.

  • Activation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.2 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Harvesting & Counting: The procedure is identical to Protocol 2 (filtration, washing, and scintillation counting).

  • Data Analysis:

    • Basal binding is determined in the absence of any agonist. Non-specific binding is determined in the presence of excess unlabeled GTPγS.

    • Plot the stimulated binding (above basal) against the log concentration of the test compound.

    • Fit the data to determine the EC₅₀ (potency) and the Emax (maximal effect).

    • Normalize the Emax of the test compound to that of the standard full agonist DAMGO (set to 100%) to determine its relative efficacy.

Part III: Early Safety and Druglikeness Profiling

A potent compound is only useful if it is safe and possesses favorable pharmacokinetic properties. Early assessment of potential liabilities is critical to guide lead optimization and avoid late-stage failures.[16][17]

Protocol 4: hERG Channel Inhibition Assay (Patch-Clamp)

Rationale: Blockade of the hERG potassium channel is a primary cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[18][19] Regulatory agencies mandate hERG screening for most new chemical entities.[20] The manual or automated patch-clamp technique is the gold standard for assessing hERG channel function.[21]

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp rig (amplifier, micromanipulators, perfusion system).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal solution (in mM): 130 K-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, pH 7.2.

  • Cisapride or Dofetilide (positive control hERG blockers).[21]

Step-by-Step Methodology:

  • Cell Preparation: Plate hERG-HEK cells on coverslips 24-48 hours before the experiment.

  • Electrophysiology:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at -80 mV.

    • Apply a specific voltage-clamp protocol designed to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic "tail current," which is the primary endpoint for drug block assessment.[21]

  • Compound Application: Once a stable baseline current is established, perfuse the cell with the external solution containing the test compound at increasing concentrations.

  • Data Acquisition: Record the tail current at each concentration after it reaches a steady-state effect.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline (control) current.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to determine the IC₅₀ value.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Rationale: Understanding a compound's ADME properties is essential for predicting its in vivo behavior, including bioavailability and half-life.[22][23] A standard panel of in vitro assays should be run to identify potential liabilities early in the discovery process.

Assay Parameter Measured Typical Method Significance
Solubility Thermodynamic & Kinetic SolubilityNephelometry or UV-Vis SpectroscopyPoor solubility can limit absorption and cause formulation issues.[24]
Permeability Intestinal Absorption PotentialCaco-2 or PAMPA AssayPredicts oral absorption and identifies if the compound is a substrate of efflux pumps (e.g., P-gp).[23]
Metabolic Stability Intrinsic ClearanceIncubation with Liver Microsomes or HepatocytesDetermines how quickly the compound is metabolized by liver enzymes (e.g., Cytochrome P450s).[24]
CYP450 Inhibition Drug-Drug Interaction PotentialFluorometric or LC-MS/MS based assays with specific CYP isozymes (e.g., 3A4, 2D6).Identifies risk of adverse drug interactions when co-administered with other medications.[17][24]
Plasma Protein Binding Fraction Unbound (fu)Rapid Equilibrium Dialysis (RED)Only the unbound fraction of a drug is free to interact with its target and be metabolized/cleared.[23]

Part IV: Exploring New Therapeutic Areas

The piperidine-4-carboxamide scaffold is not limited to GPCRs. Recent studies have identified analogues with potent antibacterial activity by targeting DNA gyrase.[3][5] This highlights the potential for scaffold hopping and repurposing.

Hypothesis: By modifying the N-aryl and phenylethyl regions to mimic the binding interactions of known bacterial topoisomerase inhibitors (NBTIs), it may be possible to design novel, potent antibiotics. For example, replacing the N-phenylpropanamide group with a moiety that can interact with the DNA gyrase active site could shift the compound's activity away from opioid receptors.

Example Exploratory Assay: DNA Gyrase Supercoiling Assay

  • Principle: Measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by the bacterial DNA gyrase enzyme.

  • Method: Incubate relaxed plasmid DNA with DNA gyrase, ATP, and the test compound. The reaction products are then separated by agarose gel electrophoresis.

  • Readout: Inhibitors prevent the conversion of relaxed plasmid (slower migrating) to supercoiled plasmid (faster migrating). The IC₅₀ can be determined by quantifying the band intensities at different compound concentrations.[5]

Conclusion

The N-(2-phenylethyl)piperidine-4-carboxamide scaffold represents a powerful starting point for drug discovery. While its legacy is rooted in potent analgesics, its true value lies in its chemical tractability and structural versatility. By employing a systematic approach that combines rational synthetic diversification with a robust battery of in vitro assays, researchers can unlock its full potential. This guide provides the strategic framework and detailed protocols necessary to not only optimize compounds for known targets like the mu-opioid receptor but also to pivot and explore entirely new therapeutic applications, transforming a classic scaffold into a platform for future innovation.

References

  • De Vito, J. A., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][3]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available at: [Link][24]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link][16]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Available at: [Link][23]

  • Concept Life Sciences. In Vitro ADME Assays. Available at: [Link][17]

  • Ncardia. (2023). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Available at: [Link][18]

  • De Vito, J. A., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PMC. Available at: [Link][5]

  • Johnstone, R. H., et al. (2015). Novel Voltage Protocols for Determining hERG Channel Kinetics. ResearchGate. Available at: [Link][19]

  • U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link][20]

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link][21]

  • Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed. Available at: [Link][7]

  • Puts, K., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Available at: [Link][10]

  • Mollica, A., et al. (2014). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. NIH. Available at: [Link][14]

  • Willekens, A., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link][25]

  • Harada, H., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. Available at: [Link][4]

  • Ugale, V. G., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Ovid. Available at: [Link][13]

  • VanarajRabari. (2017). Herg assay,Structure, Various screening methods and Advantages. Slideshare. Available at: [Link][26]

  • Mollica, A., et al. (2014). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. ResearchGate. Available at: [Link][15]

  • PharmaCompass. N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. Available at: [Link][1]

  • Helander, A., et al. (2017). Emerging Synthetic Fentanyl Analogs. PMC. Available at: [Link][6]

  • PubChem. Carfentanil. Available at: [Link][11]

  • Kaye, A. D. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine.
  • Jin, W. Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. Available at: [Link][8]

  • Feldman, P. L., & James, M. K. (1992). Process of making carfentanil and related analgesics. Google Patents. Available at: [27]

  • Bakkour, N., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link][28]

  • Zimmerman, D. M., et al. (1983). Synthesis of 4,4‐disubstituted piperidine analogs of (±)‐cis‐N‐[1‐(2‐hydroxy‐2‐phenylethyl)‐3‐methyl‐4‐piperidyl]‐N‐phenylpropanamide. ResearchGate. Available at: [Link][29]

  • Majumder, S., & Basak, A. (2012). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. Available at: [Link][9]

  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung.

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Method

The Strategic Role of 4-Anilino-1-(2-phenylethyl)piperidine-4-carboxamide in Opioid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: A Pivotal Intermediate in Complex Synthesis In the landscape of synthetic organic chemistry, particularly within the development of potent ana...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Complex Synthesis

In the landscape of synthetic organic chemistry, particularly within the development of potent analgesics, the strategic use of specific intermediates is paramount to achieving high yields and purity in multi-step syntheses. One such critical building block is 4-Anilino-1-(2-phenylethyl)piperidine-4-carboxamide . While not an end-product itself, this molecule serves as a crucial waypoint in the synthesis of highly potent 4-anilidopiperidine opioids, most notably carfentanil.

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this intermediate. It is intended for an audience of professional chemists in research and drug development, offering not just protocols, but also an understanding of the chemical principles and challenges associated with its use. The inherent difficulties in certain synthetic steps, such as the hydrolysis of the precursor nitrile, are highlighted to provide a realistic and experience-based perspective on its practical application. All precursors and final products mentioned are highly regulated substances, and this guide is intended for legitimate research and industrial purposes under strict legal and safety compliance.

Core Synthesis Pathway: The Strecker-Ritter Approach

The most documented route to 4-Anilino-1-(2-phenylethyl)piperidine-4-carboxamide begins with the readily available precursor, N-phenethyl-4-piperidone (NPP). The overall transformation leverages a classic Strecker synthesis to form an α-aminonitrile, followed by a controlled Ritter-type hydrolysis to yield the desired carboxamide.

Synthesis_Pathway cluster_strecker Step 1: Strecker Synthesis cluster_hydrolysis Step 2: Nitrile Hydrolysis cluster_further Further Conversion NPP N-Phenethyl-4-piperidone (NPP) Nitrile 4-Anilino-1-(2-phenylethyl) piperidine-4-carbonitrile NPP->Nitrile Formation of α-aminonitrile Aniline Aniline Aniline->Nitrile Formation of α-aminonitrile KCN KCN / Acetic Acid KCN->Nitrile Formation of α-aminonitrile Amide 4-Anilino-1-(2-phenylethyl) piperidine-4-carboxamide Nitrile->Amide Controlled Hydrolysis (e.g., cool H₂SO₄) Acid 4-Anilino-1-(2-phenylethyl) piperidine-4-carboxylic Acid Amide->Acid Vigorous Hydrolysis (e.g., KOH / Ethylene Glycol) Carfentanil Carfentanil Acid->Carfentanil Esterification & Acylation

Caption: Overall synthetic route from NPP to Carfentanil, highlighting the carboxamide intermediate.

Part 1: Synthesis of the α-Aminonitrile Precursor

The initial step is a three-component Strecker reaction. The causality here is the in situ formation of an iminium ion from the reaction of N-phenethyl-4-piperidone and aniline, which is then attacked by the cyanide anion.

Protocol 1: Synthesis of 4-Anilino-1-(2-phenylethyl)piperidine-4-carbonitrile

Materials:

Reagent Molar Mass ( g/mol ) Quantity (parts by weight) Moles (approx.)
N-Phenethyl-4-piperidone (NPP) 203.28 102 parts 0.50
Aniline 93.13 47 parts 0.50
Potassium Cyanide (KCN) 65.12 36 parts 0.55
Glacial Acetic Acid 60.05 350 parts -
Deionized Water 18.02 100 parts -
Ammonium Hydroxide (conc.) 35.04 650 parts -
Chloroform 119.38 As needed -
Diisopropyl Ether 102.18 As needed -

| Anhydrous Potassium Carbonate| 138.21 | As needed | - |

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with N-phenethyl-4-piperidone (102 parts), aniline (47 parts), and glacial acetic acid (350 parts). Begin vigorous stirring.

  • Cyanide Addition: Prepare a solution of potassium cyanide (36 parts) in water (100 parts). Add this solution dropwise to the reaction mixture. [CRITICAL STEP] The reaction is exothermic; maintain the internal temperature between 35–45 °C using a cooling bath (e.g., a water bath).[1]

  • Reaction Monitoring: After the addition is complete, remove the cooling bath and continue stirring at ambient temperature for approximately 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a larger vessel containing ammonium hydroxide (650 parts) and crushed ice (500 parts) to neutralize the acetic acid and quench any remaining cyanide.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with chloroform (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous potassium carbonate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a solid residue.[1]

  • Purification: Triturate the solid residue with diisopropyl ether. Allow the suspension to stand at room temperature, then collect the crystalline product by filtration.[1]

  • Characterization: The resulting product is 4-anilino-4-cyano-1-(2-phenylethyl)piperidine, with a reported melting point of 120–121 °C.[1]

Expert Insight: The choice of acetic acid as the solvent is strategic; it protonates the aniline, facilitating the formation of the iminium ion with the piperidone, which is the electrophile in this reaction. The slow addition of cyanide is crucial for temperature control and safety.

Part 2: The Critical Hydrolysis Step to the Carboxamide

The conversion of the α-aminonitrile to the target carboxamide is the most challenging step of this sequence. Direct, harsh hydrolysis conditions can lead to the elimination of HCN and aniline, reverting the molecule back to the starting N-phenethyl-4-piperidone.[2] Therefore, controlled conditions are essential.

Protocol 2: Synthesis of 4-Anilino-1-(2-phenylethyl)piperidine-4-carboxamide

Materials:

Reagent Molar Mass ( g/mol )
4-Anilino-1-(2-phenylethyl)piperidine-4-carbonitrile 319.44
Sulfuric Acid (98%) 98.08
Crushed Ice / Ice Water -
Sodium Hydroxide Solution (e.g., 10M) 40.00
Dichloromethane or Chloroform -

| Anhydrous Sodium Sulfate | 142.04 |

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, add the starting nitrile.

  • Acid Addition: [CRITICAL STEP] Slowly and with vigorous stirring, add pre-chilled concentrated sulfuric acid. The patent literature specifies "cool H₂SO₄" to favor the formation of the amide over the reverse reaction.[2] Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the mixture to stir at a low temperature (e.g., 0-5 °C) for several hours. The optimal time should be determined by TLC monitoring.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice. This must be done in a large beaker, as the quenching of concentrated sulfuric acid is highly exothermic.

  • Basification and Extraction: Once the mixture has cooled, slowly add a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). Extract the aqueous slurry with dichloromethane or chloroform (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxamide.

  • Purification: The crude product may require purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Trustworthiness & Causality: This step is a self-validating system based on the known reactivity of α-aminonitriles. The protonation of the nitrile by the strong acid activates it towards nucleophilic attack by water (present as a small amount in concentrated acid or added judiciously). The low temperature is critical to kinetically favor the hydrolysis pathway over the thermodynamically favored retro-Strecker reaction. The reported low yields (often below 15%) underscore the difficulty of this transformation and the tendency for reversion to the starting ketone.[2][3] This difficulty is a key reason why alternative synthetic routes that bypass this specific intermediate are often explored in drug development.[3]

Characterization of the Intermediate

Proper characterization is essential to confirm the identity and purity of the synthesized 4-Anilino-1-(2-phenylethyl)piperidine-4-carboxamide.

Expected Analytical Data:

  • Mass Spectrometry (MS):

    • ESI-MS (+): Expected [M+H]⁺ at m/z = 338.22.

  • Infrared (IR) Spectroscopy:

    • N-H stretch (aniline & amide): ~3400-3300 cm⁻¹

    • C=O stretch (amide I band): ~1650-1680 cm⁻¹

    • N-H bend (amide II band): ~1600-1640 cm⁻¹

    • Aromatic C-H stretch: ~3000-3100 cm⁻¹

    • Aliphatic C-H stretch: ~2800-3000 cm⁻¹

  • ¹H NMR Spectroscopy (example shifts in CDCl₃):

    • Aromatic protons (phenylethyl & anilino): δ 6.7-7.4 ppm (multiplets, 10H)

    • Amide protons (NH₂): δ 5.5-6.5 ppm (broad singlet, 2H)

    • Aniline N-H: ~δ 4.0 ppm (broad singlet, 1H)

    • Piperidine and Phenylethyl CH₂ groups: δ 1.8-3.0 ppm (complex multiplets)

  • ¹³C NMR Spectroscopy (example shifts in CDCl₃):

    • Amide Carbonyl (C=O): ~δ 177 ppm

    • Aromatic Carbons: δ 115-145 ppm

    • Quaternary Carbon (C4): ~δ 60 ppm

    • Piperidine and Phenylethyl Carbons: δ 30-60 ppm

Application in Further Synthesis

The primary and sole documented application of 4-Anilino-1-(2-phenylethyl)piperidine-4-carboxamide is as a direct precursor to 4-Anilino-1-(2-phenylethyl)piperidine-4-carboxylic acid, which is then converted to carfentanil.

Application_Workflow Amide 4-Anilino-1-(2-phenylethyl) piperidine-4-carboxamide Hydrolysis Vigorous Hydrolysis (KOH, Ethylene Glycol, Reflux) Amide->Hydrolysis Acid 4-Anilino-1-(2-phenylethyl) piperidine-4-carboxylic Acid Hydrolysis->Acid Esterification Esterification (Methanol, Acid Catalyst) Acid->Esterification Ester Methyl 4-Anilino-1-(2-phenylethyl) piperidine-4-carboxylate Esterification->Ester Acylation N-Acylation (Propionic Anhydride, Reflux) Ester->Acylation Carfentanil Carfentanil Acylation->Carfentanil

Caption: Workflow for the conversion of the carboxamide intermediate to Carfentanil.

The hydrolysis of the carboxamide to the carboxylic acid requires much harsher conditions than the nitrile-to-amide conversion, typically involving refluxing in a high-boiling solvent with a strong base like potassium hydroxide.[2] This subsequent esterification and N-acylation are standard organic transformations.[3]

Safety and Handling

Extreme Caution is Advised. The compounds described are precursors to, and structurally related to, extremely potent synthetic opioids.

  • Regulatory Status: N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP, a related intermediate) are listed as DEA List I or Schedule II chemicals in the United States and are similarly controlled in many other jurisdictions.[1][4] All handling must comply with national and institutional regulations.

  • Toxicity: While the toxicity of this specific carboxamide intermediate is not well-documented, it should be handled as a potentially highly toxic substance. Accidental exposure through inhalation, ingestion, or skin contact could be harmful.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. For handling solids, a dust mask or respirator may be necessary to prevent inhalation.

  • Handling: All manipulations should be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and national environmental regulations.

References

  • PrepChem. Synthesis of 4-anilino-4-cyano-1-(2-phenylethyl)-piperidine. Available at: [Link]

  • Google Patents. US5106983A - Process of making carfentanil and related analgesics.
  • Van der Schans, M. J., et al. (2017). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 22(9), 1547. Available at: [Link]

  • UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Available at: [Link]

  • Federal Register. (2010). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. Available at: [Link]

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Application

Application Notes and Protocols for N-(2-phenylethyl)piperidine Derivatives in Opioid Research

A Senior Application Scientist's Guide to In Vitro and In Vivo Characterization Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to the application of N-(2...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Characterization

Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to the application of N-(2-phenylethyl)piperidine-containing compounds in the field of opioid research. This chemical scaffold is the backbone of the highly potent 4-anilidopiperidine class of synthetic opioids, including fentanyl and its numerous analogs.[1][2] Understanding the methodologies to characterize these compounds is critical for the development of novel analgesics with improved safety profiles and for combating the ongoing opioid crisis.

The N-(2-phenylethyl)piperidine moiety is a crucial pharmacophore that contributes significantly to the high affinity and efficacy of these ligands at opioid receptors, particularly the mu-opioid receptor (MOR).[3][4] This guide will delve into the rationale behind key experimental protocols, offering step-by-step instructions for their in vitro and in vivo evaluation.

Foundational Understanding: The N-(2-phenylethyl)piperidine Scaffold

The N-(2-phenylethyl)piperidine core is a key structural feature of many potent synthetic opioids. Its interaction with the opioid receptor is a cornerstone of their pharmacological activity. The phenylethyl group is understood to interact with a specific sub-pocket within the receptor, contributing to the high binding affinity observed in this class of compounds. Structure-activity relationship (SAR) studies have extensively explored modifications to this and other parts of the molecule to modulate potency, selectivity, and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Mechanism of Action: G-Protein Coupled Receptor (GPCR) Activation

Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily.[5][6] Ligand binding to these receptors initiates a cascade of intracellular signaling events. For MOR agonists, this typically involves the activation of inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[7][8] These signaling events ultimately lead to the desired analgesic effects but also to adverse effects like respiratory depression and euphoria, which contributes to their high abuse potential.[3]

Signaling Pathway of a Typical N-(2-phenylethyl)piperidine MOR Agonist

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand N-(2-phenylethyl)piperidine Derivative (Agonist) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding G_Protein Gi/o Protein (αβγ subunits) MOR->G_Protein Activation G_alpha Gαi-GTP G_Protein->G_alpha Dissociation G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion IonChannel Ion Channel (e.g., K+, Ca2+) Analgesia Analgesia & Other Cellular Effects IonChannel->Analgesia Modulation of Neuronal Excitability G_alpha->AC Inhibition G_beta_gamma->IonChannel Modulation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation PKA->Analgesia Downstream Effects In_Vitro_Workflow Start Novel N-(2-phenylethyl)piperidine Derivative Binding_Assay Radioligand Binding Assay (µ, δ, κ receptors) Start->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS, cAMP) Start->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Affinity_Selectivity Determine Ki (Affinity) and Selectivity Profile Data_Analysis->Affinity_Selectivity Efficacy Determine EC₅₀/IC₅₀ (Potency) and Emax (Efficacy) Data_Analysis->Efficacy

Caption: A typical workflow for the initial in vitro characterization of a novel opioid ligand.

In Vivo Evaluation in Animal Models

Promising compounds identified through in vitro screening are advanced to in vivo studies to assess their analgesic efficacy and potential side effects in living organisms. Rodent models are commonly used for this purpose. [9][10]

Models of Nociception (Pain)

Principle: These models involve applying a noxious stimulus to an animal and measuring its response. An effective analgesic will increase the latency or threshold for the animal to respond to the stimulus.

Protocol: Hot Plate Test (Thermal Nociception)

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Habituate the mice or rats to the testing room for at least 30 minutes.

    • Determine the baseline latency by placing the animal on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Administer the test compound (e.g., via subcutaneous or intraperitoneal injection) or vehicle control.

    • At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Plot the %MPE against time to determine the time course of the analgesic effect.

    • Determine the ED₅₀ (the dose of the drug that produces a 50% MPE) from a dose-response curve.

Models of Opioid Side Effects

Principle: It is crucial to evaluate the potential for adverse effects, such as respiratory depression and abuse liability, which are major drawbacks of currently available opioids.

Protocol: Whole-Body Plethysmography (Respiratory Depression)

  • Apparatus: A whole-body plethysmography chamber that measures respiratory parameters (e.g., respiratory rate, tidal volume) in conscious, unrestrained animals.

  • Procedure:

    • Acclimatize the animal to the plethysmography chamber.

    • Record baseline respiratory parameters.

    • Administer the test compound or vehicle.

    • Continuously monitor and record respiratory parameters for a set period.

  • Data Analysis:

    • Analyze the changes in respiratory rate and tidal volume over time compared to the baseline and vehicle-treated animals.

    • A significant decrease in these parameters indicates respiratory depression.

Protocol: Conditioned Place Preference (CPP) (Abuse Liability)

  • Apparatus: A CPP apparatus consisting of at least two distinct chambers with different visual and tactile cues.

  • Procedure:

    • Pre-conditioning (Baseline): Allow the animal to freely explore the entire apparatus and record the time spent in each chamber to determine any initial preference.

    • Conditioning: Over several days, administer the test compound and confine the animal to one chamber, and administer the vehicle and confine it to the other chamber on alternate days.

    • Post-conditioning (Test): Allow the animal to freely explore the entire apparatus again in a drug-free state and record the time spent in each chamber.

  • Data Analysis:

    • A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties and thus, abuse potential.

Conclusion and Future Directions

The N-(2-phenylethyl)piperidine scaffold remains a cornerstone in the development of potent opioid analgesics. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel compounds based on this structure. By systematically assessing their binding affinity, functional activity, in vivo efficacy, and side-effect profiles, researchers can identify promising new drug candidates.

Future research in this area will likely focus on developing biased agonists, which preferentially activate the G-protein signaling pathway over the β-arrestin pathway, to separate the analgesic effects from the adverse effects. The application of these detailed protocols will be instrumental in advancing the field of opioid research and developing safer and more effective pain therapeutics.

References

  • Stoeber, M., et al. (2018).
  • Willard, M. A., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62156, Carfentanil. Retrieved from [Link]

  • Sengupta, P., et al. (2020). Binding studies of selected compounds on the opioid sensors and...
  • Center for Forensic Science Research & Education. (2024). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.
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Method

Application Notes &amp; Protocols: A Guide to Assessing Receptor Binding of N-(2-phenylethyl)piperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract The N-(2-phenylethyl)piperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-phenylethyl)piperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents. Its structural resemblance to potent ligands for G-protein coupled receptors (GPCRs) and other central nervous system targets necessitates a robust and systematic approach to pharmacological characterization. This guide provides a detailed framework for assessing the receptor binding profile of novel compounds based on this scaffold. We will delve into the principles of competitive radioligand binding, outline detailed protocols for screening against high-probability target families—specifically opioid, sigma, and dopamine receptors—and provide expert insights into assay validation, troubleshooting, and data interpretation. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible binding affinity data (Kᵢ), a critical first step in the drug discovery pipeline.

Introduction: The Pharmacological Significance of the Piperidine Scaffold

The piperidine ring, particularly when functionalized with a phenylethyl group, is a cornerstone of neuropharmacology. This motif is famously present in the fentanyl class of potent µ-opioid receptor (MOR) agonists.[1][2] Variations of the piperidine carboxamide structure have also yielded potent antagonists for the Transient Receptor Potential Vanilloid-1 (TRPV1) channel and inhibitors for targets as diverse as Anaplastic Lymphoma Kinase (ALK).[3][4]

Given this chemical precedent, a new molecule like N-(2-phenylethyl)piperidine-4-carboxamide warrants a primary screening campaign against a panel of receptors implicated in its structural class. The most logical starting points are:

  • Opioid Receptors (µ, δ, κ): Due to the clear structural overlap with fentanyl and its analogs.[5]

  • Sigma Receptors (σ₁, σ₂): These receptors are known to bind a wide variety of piperidine-containing compounds, including antipsychotics and experimental therapeutics.[6]

  • Dopamine Receptors (e.g., D₂): The phenylethyl moiety is a classic pharmacophore for dopaminergic ligands.

This document provides the experimental foundation to explore these interactions using the gold-standard method of competitive radioligand binding assays.[7][8]

The Principle of Competitive Radioligand Binding

A competitive binding assay is an elegant and powerful method to determine the binding affinity (Kᵢ) of an unlabeled test compound. The experiment is based on the principle of competition between the test compound and a radiolabeled ligand (a "hot" ligand with known high affinity and specificity) for a finite number of receptors in a biological preparation (typically cell membranes).[9]

The process unfolds as follows:

  • A fixed concentration of receptors and a fixed concentration of the radioligand (typically at or below its dissociation constant, Kₑ) are incubated together.

  • Increasing concentrations of the unlabeled test compound are added to this mixture.

  • The test compound competes with the radioligand for the receptor's binding site. As the concentration of the test compound increases, it displaces more of the radioligand.

  • After reaching equilibrium, the amount of bound radioligand is measured. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (inhibitory concentration 50%).

  • The IC₅₀ is then mathematically converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand used in the assay.[10]

G cluster_0 Assay Components Receptor Receptor Population (Fixed Amount) Incubate Incubate to Equilibrium Receptor->Incubate RadioLigand Radiolabeled Ligand ([L], Fixed Conc. ~Kd) RadioLigand->Incubate TestCmpd Test Compound (Increasing Conc.) TestCmpd->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioligand (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 -> Ki) Quantify->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Choosing an Assay Technology: Filtration vs. Homogeneous Formats

Two primary technologies dominate the landscape of receptor binding assays: traditional filtration assays and modern homogeneous assays like the Scintillation Proximity Assay (SPA).

FeatureFiltration AssayScintillation Proximity Assay (SPA)
Principle Physical separation of receptor-ligand complexes from free ligand via vacuum filtration onto glass fiber filters.[11][12]Receptor membranes are coupled to scintillant-embedded beads. Only radioligands bound to the receptor are close enough to excite the bead and produce a light signal.[13][14]
Separation Step Required. Rapid filtration and washing is a critical, multi-step process.Not Required. The assay is a homogeneous "mix-and-measure" format.[15][16]
Throughput Lower to medium. Can be automated with cell harvesters.High to ultra-high. Amenable to 384- and 1536-well plate formats.
Radioligand Use Can be less efficient; significant amounts of radioligand are washed away.More efficient use of radioligand as the entire sample is counted.
Pros Gold standard, high signal-to-noise ratio, versatile for many receptor types.High throughput, easily automated, fewer steps reduce variability.[17]
Cons Labor-intensive, potential for complex dissociation during wash steps, higher radiochemical waste.Potential for compound interference with light signal, requires specific bead-receptor coupling optimization.

For initial characterization and validation, the filtration assay remains an exceptionally robust and reliable method. The protocols detailed below will focus on this classic technique.

SPA_Principle cluster_unbound Unbound State cluster_bound Bound State Bead1 SPA Bead Receptor1 Receptor Bead1->Receptor1 coupled Radioligand1 Free Radioligand (³H or ¹²⁵I) note1 Radioligand is too far from bead to transfer energy. Bead2 SPA Bead Receptor2 Receptor Bead2->Receptor2 coupled Radioligand2 Bound Radioligand Receptor2->Radioligand2 binds Signal Light Signal (Scintillation) Radioligand2->Signal Energy Transfer Unbound_Label No Signal Bound_Label Signal Generated cluster_unbound cluster_unbound cluster_bound cluster_bound

Caption: The principle of a Scintillation Proximity Assay (SPA).

Experimental Protocols: A Multi-Target Screening Strategy

The following protocols outline a filtration-based competitive binding assay. We present a detailed protocol for the µ-opioid receptor (MOR) and provide the specific components needed to adapt the assay for Sigma-1 (σ₁) and Dopamine D2 receptors.

PART A: µ-Opioid Receptor (MOR) Competitive Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of N-(2-phenylethyl)piperidine-4-carboxamide for the human µ-opioid receptor.

Materials and Reagents:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a selective MOR agonist). Stock solution at 1 µM in ethanol. Specific activity: 30-60 Ci/mmol.

  • Test Compound: N-(2-phenylethyl)piperidine-4-carboxamide. Prepare a 10 mM stock in DMSO, then serially dilute.

  • Non-Specific Determinand: Naloxone. Prepare a 1 mM stock in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well deep-well plates, cell harvester with GF/C glass fiber filters, scintillation counter, scintillation fluid (e.g., Ultima Gold™).

Step-by-Step Protocol:

  • Membrane Preparation: Thaw the hMOR cell membranes on ice. Using a homogenizer, resuspend the membrane pellet in ice-cold Assay Buffer to a final protein concentration of ~100-200 µg/mL. The optimal concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound (to avoid ligand depletion).[7][18]

  • Assay Plate Setup: Prepare the assay in a 96-well plate with a final volume of 250 µL per well. It is crucial to set up three types of wells in triplicate:

    • Total Binding (TB): 150 µL membranes + 50 µL Assay Buffer + 50 µL [³H]-DAMGO.

    • Non-Specific Binding (NSB): 150 µL membranes + 50 µL Naloxone (final conc. 10 µM) + 50 µL [³H]-DAMGO. This measures binding to non-receptor components.[10][19]

    • Competition Wells: 150 µL membranes + 50 µL of serially diluted test compound + 50 µL [³H]-DAMGO.

  • Radioligand Dilution: Prepare a working solution of [³H]-DAMGO in Assay Buffer. The final concentration in the assay should be approximately equal to its Kₑ value for MOR (e.g., 1 nM).

  • Incubation: Add the components to the plate as described above. Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[11]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.[11][20]

  • Counting: Dry the filter mat. Place it in a sample bag, add scintillation cocktail, and seal. Measure the radioactivity (in counts per minute, CPM) retained on each filter spot using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding (SB) : SB = TB (mean CPM) - NSB (mean CPM).

    • For each concentration of the test compound, calculate the percent inhibition : % Inhibition = 100 * (1 - [(CPM_compound - NSB) / SB]).

    • Plot % Inhibition versus the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ .

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:

      • [L] is the concentration of [³H]-DAMGO used.

      • Kₑ is the dissociation constant of [³H]-DAMGO for MOR.

PART B & C: Adapting the Protocol for Other Receptors

The fundamental protocol remains the same, but the specific reagents must be changed to target different receptors.

ParameterSigma-1 (σ₁) Receptor AssayDopamine D2 Receptor Assay
Receptor Source Membranes from cells expressing human σ₁R (e.g., from guinea pig brain).[21]Membranes from cells expressing human D2 receptor.
Radioligand [³H]-(+)-Pentazocine (selective for σ₁R).[6][21][³H]-Spiperone or [³H]-Raclopride.
Final Radioligand Conc. ~2-5 nM (near its Kₑ).~0.2-0.5 nM (near its Kₑ).
Non-Specific Determinand Haloperidol (10 µM).[22]Haloperidol (10 µM) or Butaclamol (1 µM).[23]
Incubation Time/Temp 120 min at 37°C.[24]60-120 min at room temperature.
Key Consideration To study σ₂ receptors, one must use a non-selective ligand like [³H]-DTG in the presence of a σ₁-masking agent like (+)-pentazocine. This can be complex and requires careful validation.[24][25]Dopamine receptors are sensitive to ions; buffers may require the addition of MgCl₂, CaCl₂, and NaCl.

A Self-Validating System: Key Considerations and Troubleshooting

To ensure the trustworthiness of your results, every assay should be treated as a self-validating system. Pay close attention to the following.

Critical Quality Control Checks:

  • Specific Binding Window: The specific binding (TB - NSB) should be at least 80% of the total binding at the Kₑ concentration of the radioligand.[18] A low window suggests a problem with the receptor preparation, radioligand, or assay conditions.

  • Non-Specific Binding (NSB): NSB should be as low as possible, ideally less than 20% of total binding. High NSB can be caused by a hydrophobic radioligand or test compound sticking to filters or plasticware.[26][27]

    • Mitigation: Pre-soaking filter mats in 0.3-0.5% polyethyleneimine (PEI) can reduce filter binding. Adding 0.1% Bovine Serum Albumin (BSA) to the assay buffer can reduce binding to tubes.[19]

  • Ligand Depletion: Ensure that the total amount of radioligand bound at the end of the experiment is less than 10% of the total amount added. If binding exceeds this, the assumptions for the Cheng-Prusoff equation are violated.[7][28]

    • Solution: Reduce the amount of membrane protein (receptor concentration) in the assay.[18]

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low Total Binding (Low CPM) - Inactive receptor preparation. - Degraded radioligand. - Insufficient incubation time.- Use a fresh batch of membranes. - Check radioligand age and storage. - Perform a time-course experiment to determine equilibrium.
High Non-Specific Binding (NSB) - Radioligand is "sticky" (hydrophobic). - Filter binding. - Insufficient washing.- Add BSA to buffer; use silanized tubes. - Pre-soak filters in PEI. - Increase the number and volume of washes with ice-cold buffer.[27]
Poor Reproducibility (High SD) - Inaccurate pipetting. - Incomplete membrane resuspension. - Inconsistent washing during filtration.- Use calibrated pipettes. - Ensure membranes are fully homogenized before aliquoting. - Ensure the cell harvester delivers consistent wash volumes to all wells.
Shallow Competition Curve - Compound has low affinity or is insoluble. - Complex binding mechanism (e.g., allosterism). - Assay not at equilibrium.- Check compound solubility in assay buffer. - Consider more complex binding models. - Increase incubation time.

Conclusion

The experimental framework provided here offers a comprehensive and scientifically rigorous path to characterizing the receptor binding profile of N-(2-phenylethyl)piperidine-4-carboxamide. By systematically applying these validated radioligand binding protocols, researchers can confidently determine the affinity of their compound for key CNS targets. This initial binding data is fundamental, guiding subsequent efforts in lead optimization, functional assay development, and the overall progression of a potential therapeutic candidate.

References

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  • Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds. (n.d.). Benchchem.
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  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery.
  • Sigma Receptor Binding Assays. (2015). PubMed.
  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. (n.d.). PubMed.
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  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers.
  • Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. (n.d.). Revvity.
  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. (n.d.). PubMed.
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  • Table 3, Detailed protocol for the D2 binding secondary assay. (n.d.).
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Application

Application Notes &amp; Protocols for the Research Chemical N-(2-phenylethyl)piperidine-4-carboxamide

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-(2-phenylethyl)piperidine-4-carboxamide as a research chemical. Given its st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-(2-phenylethyl)piperidine-4-carboxamide as a research chemical. Given its structural similarity to potent synthetic opioids, this guide outlines its potential as a tool for investigating the opioid system. The protocols herein are based on established methodologies for analogous compounds and are designed to ensure scientific rigor and reproducibility. This guide covers the compound's theoretical background, synthesis, in vitro and in vivo experimental protocols, and necessary safety precautions.

Introduction and Scientific Background

N-(2-phenylethyl)piperidine-4-carboxamide belongs to the phenylpiperidine class of chemical compounds. This structural motif is the cornerstone of a range of potent synthetic opioids, including fentanyl and its analogues.[1][2] The core structure consists of a piperidine ring with a phenylethyl group attached to the nitrogen atom and a carboxamide group at the 4-position. The presence of the N-phenylethyl group is a key feature in many potent µ-opioid receptor agonists.[3][4]

While N-(2-phenylethyl)piperidine-4-carboxamide itself is a simpler analogue, its structural components strongly suggest it will primarily interact with the µ-opioid receptor.[5][6] Its utility as a research chemical lies in its potential to serve as a reference compound, a synthetic precursor, or a tool to probe the structure-activity relationships of the 4-anilidopiperidine class of opioids.[7] Understanding its pharmacological profile can provide valuable insights into the fundamental interactions between ligands and opioid receptors.

Postulated Mechanism of Action

Based on its structural similarity to fentanyl, N-(2-phenylethyl)piperidine-4-carboxamide is hypothesized to act as a µ-opioid receptor agonist.[5][6] Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), it is expected to trigger a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. This signaling cascade ultimately results in a reduction in neuronal excitability and the analgesic and sedative effects characteristic of opioids.[1]

Opioid_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ligand N-(2-phenylethyl)piperidine- 4-carboxamide MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Reduces Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Prevents Fusion Neuron K_Channel->Neuron Hyperpolarizes Postsynaptic_Receptor Neurotransmitter Receptor Vesicle->Postsynaptic_Receptor Reduced Release Signal Reduced Excitability Postsynaptic_Receptor->Signal

Figure 1: Postulated signaling pathway of N-(2-phenylethyl)piperidine-4-carboxamide at the µ-opioid receptor.

Synthesis and Characterization

The synthesis of N-(2-phenylethyl)piperidine-4-carboxamide can be achieved through several established synthetic routes for 4-substituted piperidines. A common approach involves the use of 1-(2-phenylethyl)-4-piperidone as a key intermediate.

Synthetic Workflow

Synthesis_Workflow Start 1-(2-phenylethyl)-4-piperidone Step1 Strecker Reaction (e.g., KCN, NH4Cl) Start->Step1 Intermediate1 4-amino-4-cyano-1-(2-phenylethyl)piperidine Step1->Intermediate1 Step2 Nitrile Hydrolysis (e.g., H2SO4, H2O) Intermediate1->Step2 Product N-(2-phenylethyl)piperidine-4-carboxamide Step2->Product

Figure 2: A representative synthetic workflow for N-(2-phenylethyl)piperidine-4-carboxamide.

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Outcome
¹H and ¹³C NMR Spectroscopy The spectra should be consistent with the proposed chemical structure, showing characteristic peaks for the phenylethyl and piperidine moieties.
Mass Spectrometry (MS) The molecular ion peak should correspond to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Presence of characteristic absorption bands for the amide C=O and N-H bonds.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

In Vitro Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol determines the binding affinity (Ki) of N-(2-phenylethyl)piperidine-4-carboxamide for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

  • [³H]DAMGO (a selective µ-opioid receptor agonist radioligand)

  • N-(2-phenylethyl)piperidine-4-carboxamide (test compound)

  • Naloxone (a non-selective opioid receptor antagonist, for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of N-(2-phenylethyl)piperidine-4-carboxamide.

  • In a 96-well plate, add the binding buffer, cell membranes, [³H]DAMGO (at a concentration near its Kd), and the test compound at various concentrations.

  • For non-specific binding, use a high concentration of naloxone instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the ability of N-(2-phenylethyl)piperidine-4-carboxamide to activate G-proteins, indicating its agonist activity.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • N-(2-phenylethyl)piperidine-4-carboxamide (test compound)

  • DAMGO (a full µ-opioid receptor agonist, as a positive control)

  • GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the assay buffer, cell membranes, GDP, [³⁵S]GTPγS, and the test compound or control.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by filtration.

  • Measure the radioactivity of the filters using a liquid scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 and Emax values.

In Vivo Experimental Protocols

Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Hot Plate Test for Analgesic Activity in Rodents

This protocol assesses the analgesic efficacy of N-(2-phenylethyl)piperidine-4-carboxamide.

Materials:

  • Male Swiss Webster mice or Sprague-Dawley rats

  • Hot plate apparatus (maintained at a constant temperature, e.g., 55°C)

  • N-(2-phenylethyl)piperidine-4-carboxamide (dissolved in a suitable vehicle, e.g., saline with a small amount of DMSO)

  • Vehicle control

  • Morphine (as a positive control)

Procedure:

  • Acclimate the animals to the testing room and handling.

  • Determine the baseline latency for each animal to a thermal stimulus (e.g., paw licking, jumping) on the hot plate. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal, subcutaneous).

  • At various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

  • Determine the dose-response curve and the ED50 value.

Data Presentation and Interpretation

Comparative Pharmacological Data (Hypothetical)

The following table presents hypothetical data for N-(2-phenylethyl)piperidine-4-carboxamide in comparison to known opioids. This data is for illustrative purposes and would need to be determined experimentally.

Compound µ-Opioid Receptor Binding Affinity (Ki, nM) [³⁵S]GTPγS Functional Potency (EC50, nM) Analgesic Potency (ED50, mg/kg, Hot Plate)
N-(2-phenylethyl)piperidine-4-carboxamide To be determinedTo be determinedTo be determined
Fentanyl ~1~5~0.02
Morphine ~2-5~50~5-10

Safety and Handling

Given its structural similarity to highly potent opioids, N-(2-phenylethyl)piperidine-4-carboxamide should be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood, especially when working with powders.

  • Accidental Exposure: In case of accidental skin contact, wash the affected area thoroughly with soap and water. In case of inhalation or ingestion, seek immediate medical attention.

  • Antidote: An opioid antagonist such as naloxone should be readily available in case of accidental overdose.[8]

  • Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

N-(2-phenylethyl)piperidine-4-carboxamide is a valuable research chemical for the study of the opioid system. Its straightforward synthesis and structural relationship to well-characterized opioids make it an excellent tool for probing receptor-ligand interactions and for the development of novel analgesics. The protocols outlined in this guide provide a solid foundation for researchers to investigate its pharmacological properties in a safe and scientifically sound manner.

References

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer Science & Business Media.
  • Center for Forensic Science Research & Education. (2024, June). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62156, Carfentanil. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2017). EMCDDA-Europol Joint Report on N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl). [Link]

  • PharmaCompass. (n.d.). N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. Retrieved from [Link]

  • Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(11), 1048-1050. [Link]

  • Guo, G., et al. (1998). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 41(24), 4910-4916. [Link]

  • Pasternak, G. W. (2018).
  • Raffa, R. B., & Pasternak, G. W. (2019).
  • United Nations Office on Drugs and Crime. (2022, April). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]

  • Zubieta, J. K., et al. (1995). A convenient route to 4-carboxy-4-anilidopiperidine esters and acids. Tetrahedron Letters, 36(45), 8239-8242. [Link]

  • Walia, A. S., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(4S), S79-S88. [Link]

  • Vardanyan, R., & Hruby, V. (2016). Synthesis of Essential Drugs. Elsevier.
  • Commission Delegated Regulation (EU) 2023/196 of 25 November 2022 amending Regulation (EC) No 273/2004 of the European Parliament and of the Council and Council Regulation (EC) No 111/2005 as regards the inclusion of certain drug precursors in the list of scheduled substances. (2023). Official Journal of the European Union, L 27/1. [Link]

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Method

"developing radiolabeled tracers from N-(2-phenylethyl)piperidine-4-carboxamide precursors"

An Application Note and Protocol for the Development of Radiolabeled Tracers from N-(2-phenylethyl)piperidine-4-carboxamide Precursors Abstract This document provides a comprehensive guide for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of Radiolabeled Tracers from N-(2-phenylethyl)piperidine-4-carboxamide Precursors

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of radiolabeled tracers derived from N-(2-phenylethyl)piperidine-4-carboxamide precursors. This class of compounds has shown significant promise for targeting the Sigma-1 Receptor (σ1R), a protein implicated in a variety of neurological disorders and oncological processes.[1][2][3] This guide details the rationale behind experimental design, step-by-step protocols for radiosynthesis with Carbon-11 and Fluorine-18, and methodologies for purification, quality control, and preclinical evaluation.

Part 1: Foundational Concepts and Strategic Considerations

The N-(2-phenylethyl)piperidine-4-carboxamide Scaffold and the Sigma-1 Receptor Target

The N-(2-phenylethyl)piperidine-4-carboxamide scaffold is a key pharmacophore for high-affinity ligands of the Sigma-1 Receptor (σ1R). The σ1R is a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular stress responses and calcium signaling.[1] Its altered expression in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in various cancer types, makes it a compelling target for both therapeutic intervention and in vivo imaging.[1][2][4] Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the quantitative visualization of σ1R distribution and density in living subjects, aiding in disease diagnosis, understanding pathophysiology, and accelerating drug development.[5][6][7]

Choice of Radionuclide: Carbon-11 vs. Fluorine-18

The selection of the positron-emitting radionuclide is a critical decision in tracer development. The two most commonly used isotopes for this class of molecules are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).

  • Carbon-11 (t½ = 20.4 min): The short half-life of ¹¹C is advantageous for minimizing the radiation dose to the subject and allows for multiple PET scans in the same individual on the same day.[8][9] Furthermore, as carbon is a fundamental component of all organic molecules, ¹¹C-labeling can often be achieved without altering the compound's biological activity.[8] However, the short half-life necessitates an on-site cyclotron and rapid, highly efficient radiosynthesis and purification protocols.[8][9]

  • Fluorine-18 (t½ = 109.8 min): The longer half-life of ¹⁸F allows for more complex and longer radiosynthesis procedures, centralized production, and distribution to facilities without a cyclotron.[10][11] This extended timeframe also facilitates imaging studies of slower biological processes. The introduction of a fluorine atom, however, can sometimes alter the pharmacology of the parent molecule, a factor that must be carefully evaluated.[12]

RadionuclideHalf-life (min)Key AdvantagesKey Challenges
Carbon-11 20.4Low radiation dose, allows for repeat studies, identical molecular structure.[8][9]Requires on-site cyclotron, rapid synthesis is crucial.[8]
Fluorine-18 109.8Longer synthesis time, centralized distribution, suitable for slower kinetics.[10][11]Potential to alter pharmacology, defluorination risk.[12]

Part 2: Precursor Synthesis: The Blueprint for Radiolabeling

The success of any radiolabeling effort is contingent upon the design and purity of the precursor molecule. The precursor is the non-radioactive starting material that will be chemically modified to incorporate the radionuclide.

Synthesis of a Desmethyl Precursor for ¹¹C-Methylation

For ¹¹C-labeling via methylation, a precursor lacking the methyl group at the desired labeling position is required. This is typically an amine, thiol, or hydroxyl group. For the N-(2-phenylethyl)piperidine-4-carboxamide scaffold, labeling is often performed on a methoxy group on the phenylethyl moiety.

Causality of Design: The choice of a desmethyl precursor is fundamental for ¹¹C-methylation. The reaction introduces a [¹¹C]CH₃ group onto a nucleophilic heteroatom. The precursor must be stable under the basic conditions often used for the methylation reaction.

Synthesis of a Tosylate Precursor for ¹⁸F-Fluoroalkylation

For ¹⁸F-labeling, a common strategy is the nucleophilic substitution of a good leaving group with [¹⁸F]fluoride. A tosylate group is an excellent choice for this purpose. The precursor is designed with a hydroxyalkyl chain, which is then converted to the corresponding tosylate.

Causality of Design: The tosylate group provides a reactive site for the nucleophilic attack by [¹⁸F]fluoride. The length of the alkyl chain (e.g., ethyl, propyl) can be varied to optimize the pharmacokinetic properties of the final tracer.

Part 3: Radiolabeling Protocols

The following protocols are designed for automated synthesis modules, which are standard in modern radiochemistry facilities to ensure reproducibility and radiation safety.

Protocol 1: Automated ¹¹C-Methylation

This protocol describes the synthesis of a ¹¹C-labeled tracer using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[13][14]

Workflow for ¹¹C-Methylation

G cluster_0 Cyclotron & Pre-synthesis cluster_1 Automated Synthesis Module cluster_2 Purification & Formulation Cyclotron [¹¹N(p,α)¹¹C] -> [¹¹C]CO₂ Gas_Phase [¹¹C]CO₂ -> [¹¹C]CH₄ -> [¹¹C]CH₃I Cyclotron->Gas_Phase Gas processing Reaction_Vessel Precursor + Base (e.g., NaOH) in DMF + [¹¹C]CH₃I Gas_Phase->Reaction_Vessel Transfer of [¹¹C]CH₃I Heating Heat (e.g., 80-100°C) for 3-5 min Reaction_Vessel->Heating Quench Quench with water Heating->Quench HPLC Semi-preparative HPLC (C18 column) Quench->HPLC Injection SPE Solid-Phase Extraction (C18 Sep-Pak) HPLC->SPE Collection of peak Final_Product Formulation in saline/ethanol SPE->Final_Product Elution & Dilution

Caption: Automated workflow for ¹¹C-methylation.

Step-by-Step Methodology:

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[15] It is then converted to [¹¹C]CH₃I using a gas-phase or "wet" method within an automated synthesis module.[16]

  • Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl precursor in 200-300 µL of a suitable solvent (e.g., DMF, DMSO) in the reaction vessel.

  • Reagent Addition: Add a base (e.g., 1-2 µL of 5 M NaOH) to deprotonate the nucleophilic group on the precursor.

  • Radiolabeling Reaction: The gaseous [¹¹C]CH₃I is trapped in the reaction vessel, and the mixture is heated (e.g., 80-120 °C) for a short period (3-5 minutes).

  • Quenching and Purification: The reaction is quenched by adding the HPLC mobile phase. The entire mixture is then injected onto a semi-preparative HPLC column for purification.

  • Formulation: The collected fraction containing the radiolabeled product is trapped on a C18 Sep-Pak cartridge, washed with sterile water, and eluted with ethanol. The final product is formulated in sterile saline for injection.

Self-Validation and Causality: The use of a strong base is critical to deprotonate the precursor, making it sufficiently nucleophilic to react with the electrophilic [¹¹C]CH₃I. The reaction is performed rapidly at an elevated temperature to maximize radiochemical yield within the short half-life of ¹¹C.

Protocol 2: Automated ¹⁸F-Fluoroalkylation

This protocol details the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.[17]

Workflow for ¹⁸F-Fluoroalkylation

G cluster_0 Cyclotron & [¹⁸F]Fluoride Prep cluster_1 Automated Synthesis Module cluster_2 Purification & Formulation Cyclotron [¹⁸O(p,n)¹⁸F] -> [¹⁸F]F⁻ in H₂¹⁸O Fluoride_Activation Trap [¹⁸F]F⁻ on anion exchange cartridge Elute with K₂CO₃/K₂₂₂ Azeotropic drying Cyclotron->Fluoride_Activation Target water processing Reaction_Vessel Tosylate Precursor in ACN/DMSO + Activated [¹⁸F]F⁻ Fluoride_Activation->Reaction_Vessel Transfer of activated fluoride Heating Heat (e.g., 100-150°C) for 10-15 min Reaction_Vessel->Heating HPLC Semi-preparative HPLC (C18 column) Heating->HPLC Injection after dilution SPE Solid-Phase Extraction (C18 Sep-Pak) HPLC->SPE Collection of peak Final_Product Formulation in saline/ethanol SPE->Final_Product Elution & Dilution

Caption: Automated workflow for ¹⁸F-fluoroalkylation.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.[10] The aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge and then eluted into the reaction vessel with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. The mixture is azeotropically dried by heating under a stream of nitrogen to remove water.

  • Precursor Addition: The tosylate precursor (2-5 mg) dissolved in a suitable anhydrous solvent (e.g., acetonitrile, DMSO) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction: The reaction mixture is heated at 100-150°C for 10-15 minutes.[17]

  • Purification and Formulation: The purification and formulation steps are analogous to the ¹¹C-methylation protocol, involving semi-preparative HPLC followed by SPE.

Self-Validation and Causality: The azeotropic drying step is critical as water inhibits the nucleophilicity of the fluoride ion. K₂₂₂ is a cryptand that effectively chelates the potassium ion, creating a "naked," highly reactive fluoride ion for the nucleophilic substitution reaction.

Part 4: Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for any radiotracer intended for preclinical or clinical use.

QC ParameterMethodAcceptance CriteriaRationale
Radiochemical Purity Analytical HPLC>95%Ensures that the observed signal in PET imaging is from the desired tracer and not radiochemical impurities.
Molar Activity (Aₘ) Analytical HPLC with UV detectorTypically > 1 Ci/µmol at time of injectionHigh molar activity is crucial to minimize pharmacological effects from the injected mass of the compound.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., <410 ppm for Ethanol)High concentrations of organic solvents can be toxic.
pH pH meter or strip4.5 - 7.5Ensures the final formulation is physiologically compatible and prevents tracer degradation.
Sterility & Endotoxins Standard pharmacopeial methodsSterile and < 175 EU/VEssential for patient safety to prevent infection and pyrogenic reactions.

Part 5: Preclinical Evaluation: From Bench to In Vivo Imaging

In Vitro Autoradiography

Before moving to live subjects, in vitro autoradiography on tissue sections (e.g., brain slices from relevant disease models or healthy animals) is performed. This technique helps to confirm that the tracer binds to the expected anatomical regions known to have high densities of the σ1R.

In Vivo PET Imaging

PET imaging in animal models (rodents and non-human primates) is the definitive preclinical step to evaluate a tracer's potential.[3]

  • Baseline Scans: A dynamic scan is performed after injecting the tracer to determine its uptake, distribution, and kinetics in the brain and other organs.

  • Blocking Studies: To demonstrate target specificity, a "blocking" dose of a known, high-affinity, non-radioactive σ1R ligand (like SA4503) is administered before the radiotracer.[3] A significant reduction in tracer uptake in target regions compared to the baseline scan confirms that the tracer is binding specifically to the σ1R.[3]

Logical Relationship for Tracer Validation

G Successful_Radiosynthesis Successful & Reproducible Radiosynthesis QC_Pass Passes all Quality Control Tests Successful_Radiosynthesis->QC_Pass In_Vitro_Binding Specific Binding in In Vitro Autoradiography QC_Pass->In_Vitro_Binding In_Vivo_Uptake Appropriate Uptake & Kinetics in Target Tissue (PET) In_Vitro_Binding->In_Vivo_Uptake Blocking_Success Uptake Blocked by Cold Ligand (PET) In_Vivo_Uptake->Blocking_Success Viable_Tracer Candidate Tracer for Further Development Blocking_Success->Viable_Tracer

Sources

Application

Application Notes and Protocols for the Pharmacological Screening of N-(2-phenylethyl)piperidine-4-carboxamide Analogues

Introduction: Unveiling the Therapeutic Potential of N-(2-phenylethyl)piperidine-4-carboxamide Analogues The N-(2-phenylethyl)piperidine-4-carboxamide scaffold is a privileged chemical structure in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of N-(2-phenylethyl)piperidine-4-carboxamide Analogues

The N-(2-phenylethyl)piperidine-4-carboxamide scaffold is a privileged chemical structure in modern medicinal chemistry, forming the core of a diverse range of biologically active molecules. Notably, this scaffold is a key feature of potent synthetic opioids such as fentanyl and its analogues.[1] Consequently, analogues of N-(2-phenylethyl)piperidine-4-carboxamide are primarily investigated for their activity as modulators of opioid receptors, particularly the mu-opioid receptor (MOR), for the development of novel analgesics with improved safety profiles.[2]

Beyond their well-established interaction with opioid receptors, emerging evidence suggests that compounds bearing this scaffold can also exhibit significant affinity for sigma receptors (σ1 and σ2).[3] Sigma receptors are unique intracellular proteins implicated in a variety of cellular functions and are considered promising targets for the treatment of central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions.[3][4] Therefore, a comprehensive pharmacological screening of N-(2-phenylethyl)piperidine-4-carboxamide analogues necessitates a multi-target approach to fully elucidate their therapeutic potential and potential off-target effects.

This guide provides a detailed framework of application notes and protocols for the systematic pharmacological evaluation of N-(2-phenylethyl)piperidine-4-carboxamide analogues. The methodologies described herein are designed to assess the affinity and functional activity of these compounds at both opioid and sigma receptors, as well as to provide an initial in vitro assessment of their drug-like properties.

I. Primary Target Engagement: Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its affinity for its intended molecular targets. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a compound and a receptor.

A. Sigma Receptor Binding Assays

Rationale: Given the structural similarities to known sigma receptor ligands, it is crucial to evaluate the affinity of N-(2-phenylethyl)piperidine-4-carboxamide analogues for both sigma-1 (σ1R) and sigma-2 (σ2R) receptors. This will help identify potential on-target activity for CNS applications or off-target liabilities.

Protocol 1: Sigma-1 Receptor (σ1R) Competitive Binding Assay [3]

Objective: To determine the binding affinity (Ki) of test compounds for the σ1R using [3H]-(+)-pentazocine as the radioligand.

Materials:

  • Biological Source: Guinea pig brain membranes or membranes from HEK293 cells stably expressing human σ1R.[4]

  • Radioligand: [3H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).[5]

  • Non-specific Ligand: Haloperidol (10 µM).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Test Compounds: Serial dilutions of N-(2-phenylethyl)piperidine-4-carboxamide analogues.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer

    • 25 µL of [3H]-(+)-pentazocine (final concentration ~5 nM)[6]

    • 25 µL of test compound dilution or vehicle (for total binding) or 10 µM haloperidol (for non-specific binding)

    • 100 µL of membrane preparation (50-100 µg of protein)

  • Incubation: Incubate the plate at 37°C for 90 minutes.[6]

  • Termination: Rapidly filter the reaction mixture through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-2 Receptor (σ2R) Competitive Binding Assay [3]

Objective: To determine the binding affinity (Ki) of test compounds for the σ2R using [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) as the radioligand.

Materials:

  • Biological Source: Rat liver membranes or membranes from a cell line with high σ2R expression (e.g., various tumor cell lines).[7][8]

  • Radioligand: [3H]-DTG (specific activity ~30-60 Ci/mmol).

  • Masking Ligand: (+)-Pentazocine (to block σ1R binding).[6]

  • Non-specific Ligand: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Membrane Preparation: Prepare membranes from rat liver as described for guinea pig brain.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer containing 100 nM (+)-pentazocine (to mask σ1R).[6]

    • 25 µL of [3H]-DTG (final concentration ~3-5 nM).[6]

    • 25 µL of test compound dilution or vehicle or 10 µM haloperidol.

    • 100 µL of membrane preparation (50-100 µg of protein).

  • Incubation: Incubate at room temperature for 120 minutes.[6]

  • Termination, Washing, and Counting: Follow steps 4-6 from the σ1R binding assay protocol.

  • Data Analysis: Calculate the Ki as described for the σ1R assay.

B. Opioid Receptor Binding Assays

Rationale: As analogues of fentanyl, these compounds are expected to interact with opioid receptors. Determining their affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors is essential to understand their potential analgesic properties and side-effect profiles.

Protocol 3: Mu-Opioid Receptor (MOR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the MOR using [3H]-DAMGO as the radioligand.

Materials:

  • Biological Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human mu-opioid receptor.[9]

  • Radioligand: [3H]-DAMGO (specific activity ~30-60 Ci/mmol).

  • Non-specific Ligand: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Membrane Preparation: Prepare membranes from the cell line expressing the MOR.

  • Assay Setup: Combine radioligand, test compound/vehicle/non-specific ligand, and membranes in a 96-well plate.

  • Incubation: Incubate at 25°C for 60-90 minutes.

  • Termination, Washing, and Counting: Follow the general procedure for radioligand binding assays.

  • Data Analysis: Calculate the Ki using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinities

Compoundσ1R Ki (nM)σ2R Ki (nM)µ-Opioid R Ki (nM)δ-Opioid R Ki (nM)κ-Opioid R Ki (nM)
Analogue 1
Analogue 2
Control

II. Functional Activity Assessment

Following the determination of binding affinity, it is crucial to assess the functional activity of the compounds at their respective targets. This will determine whether they act as agonists, antagonists, or inverse agonists.

A. Functional Assays for Opioid Receptors (Gi-coupled)

Rationale: Mu-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Protocol 4: cAMP Functional Assay for Gi-coupled Receptors

Objective: To determine the functional potency (EC50) and efficacy of test compounds at the mu-opioid receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human mu-opioid receptor.

  • Stimulant: Forskolin.

  • Assay Kit: A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test Compounds: Serial dilutions.

  • Instrumentation: Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and culture overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for a specified time according to the assay kit manufacturer's instructions.

  • Lysis and Detection: Lyse the cells and measure the cAMP levels using the chosen detection method.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 and maximal inhibition values.

Signaling Pathway for Gi-Coupled Opioid Receptors

Gi_Pathway Ligand Opioid Agonist Receptor μ-Opioid Receptor (Gi-coupled) Ligand->Receptor Binds G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets

Caption: Agonist binding to Gi-coupled opioid receptors inhibits cAMP production.

B. Functional Assays for Off-Target Effects (Gq-coupled)

Rationale: To assess potential off-target effects, it is beneficial to screen the compounds against a Gq-coupled receptor pathway. Activation of Gq-coupled receptors leads to the mobilization of intracellular calcium.[10]

Protocol 5: Calcium Mobilization Assay for Gq-coupled Receptors [10]

Objective: To determine if test compounds induce calcium mobilization via activation of a Gq-coupled receptor.

Materials:

  • Cell Line: A cell line endogenously expressing or stably transfected with a Gq-coupled receptor (e.g., HEK293 cells with the M1 muscarinic receptor).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.[11]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: Serial dilutions.

  • Instrumentation: Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[10]

  • Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject the test compound and continue to monitor the fluorescence signal for changes in intracellular calcium.

  • Data Analysis: Quantify the peak fluorescence response and plot against the compound concentration to determine the EC50.

III. In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential for toxicity, is critical for identifying promising drug candidates.[7]

A. Blood-Brain Barrier Permeability

Rationale: For compounds targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a key determinant of efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.[12]

Protocol 6: PAMPA-BBB Assay [12]

Objective: To assess the in vitro permeability of test compounds across an artificial membrane mimicking the BBB.

Materials:

  • PAMPA Plate: A 96-well filter plate with a lipid-infused artificial membrane.

  • Acceptor Plate: A 96-well plate.

  • Donor and Acceptor Buffers: Phosphate buffered saline (PBS), pH 7.4.

  • Test Compounds: Solutions in donor buffer.

  • Instrumentation: UV-Vis plate reader or LC-MS/MS.

Procedure:

  • Prepare Acceptor Plate: Add acceptor buffer to the wells of the acceptor plate.

  • Prepare Donor Plate: Add the test compound solutions to the donor plate.

  • Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.

  • Analysis: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the provided equations from the assay kit or relevant literature.

Experimental Workflow for PAMPA-BBB Assay

PAMPA_Workflow Start Start Prepare_Acceptor Prepare Acceptor Plate (Add Buffer) Start->Prepare_Acceptor Prepare_Donor Prepare Donor Plate (Add Compound) Start->Prepare_Donor Assemble Assemble PAMPA Sandwich Prepare_Acceptor->Assemble Prepare_Donor->Assemble Incubate Incubate Assemble->Incubate Separate Separate Plates Incubate->Separate Analyze_Donor Analyze Donor Wells (LC-MS/MS or UV-Vis) Separate->Analyze_Donor Analyze_Acceptor Analyze Acceptor Wells (LC-MS/MS or UV-Vis) Separate->Analyze_Acceptor Calculate Calculate Permeability (Pe) Analyze_Donor->Calculate Analyze_Acceptor->Calculate End End Calculate->End

Caption: Workflow for assessing BBB permeability using the PAMPA assay.

B. Metabolic Stability

Rationale: The metabolic stability of a compound in the liver is a key factor influencing its in vivo half-life and oral bioavailability. The liver microsomal stability assay is a common in vitro method to assess phase I metabolism.[13][14]

Protocol 7: Liver Microsomal Stability Assay [13]

Objective: To determine the in vitro metabolic stability of test compounds in liver microsomes.

Materials:

  • Liver Microsomes: Pooled human or rodent liver microsomes.

  • Cofactor: NADPH.

  • Buffer: Potassium phosphate buffer, pH 7.4.

  • Test Compounds: Stock solutions in DMSO.

  • Quenching Solution: Acetonitrile with an internal standard.

  • Instrumentation: LC-MS/MS.

Procedure:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture with the test compound at 37°C.

  • Initiate Reaction: Start the reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of compound remaining versus time and calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

C. Cardiotoxicity Assessment

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[15] Therefore, it is essential to assess the potential for hERG channel blockade early in the drug discovery process.

Protocol 8: hERG Channel Patch Clamp Assay [1]

Objective: To evaluate the inhibitory effect of test compounds on the hERG potassium channel.

Materials:

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Rig: Patch-clamp amplifier, data acquisition system, and microscope.

  • Pipettes and Solutions: Standard intracellular and extracellular solutions for patch-clamp recording.

  • Test Compounds: Serial dilutions.

Procedure:

  • Cell Preparation: Culture and prepare cells for patch-clamp recording.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[1]

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current at each compound concentration.

  • Data Analysis: Measure the reduction in the hERG current and determine the IC50 value.

D. General Cytotoxicity

Rationale: A general assessment of cytotoxicity is necessary to identify compounds that may have non-specific toxic effects on cells.

Protocol 9: Cytotoxicity Assay (e.g., MTT or LDH release) [16]

Objective: To determine the concentration at which test compounds induce cell death.

Materials:

  • Cell Line: A relevant cell line (e.g., a neuronal cell line for CNS-targeted compounds).

  • Assay Kit: A commercial cytotoxicity assay kit (e.g., MTT, XTT, or LDH release).

  • Test Compounds: Serial dilutions.

  • Instrumentation: Plate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24-72 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the CC50 (50% cytotoxic concentration).

Data Presentation: In Vitro ADME/Tox Profile

CompoundPAMPA-BBB Pe (10⁻⁶ cm/s)Microsomal Stability t½ (min)hERG IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
Analogue 1
Analogue 2
Control

IV. Conclusion and Future Directions

The pharmacological screening cascade outlined in these application notes provides a comprehensive framework for the initial characterization of N-(2-phenylethyl)piperidine-4-carboxamide analogues. By systematically evaluating their binding affinity and functional activity at both opioid and sigma receptors, alongside a preliminary assessment of their ADME/Tox properties, researchers can effectively identify promising lead candidates for further development.

The data generated from these assays will enable a thorough structure-activity relationship (SAR) analysis, guiding the optimization of compound potency, selectivity, and drug-like properties. Promising candidates identified through this screening funnel can then be advanced to more complex in vitro and in vivo models to further explore their therapeutic potential and safety profiles.

V. References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21. [Link]

  • Vilner, B. J., de Costa, B. R., & Bowen, W. D. (1995). Sigma-1 and sigma-2 receptors are expressed in a wide variety of human and rodent tumor cell lines. Journal of Pharmacology and Experimental Therapeutics, 272(2), 900–911. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Gomes, I., Fujita, W., & Devi, L. A. (2013). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Endocrinology, 4, 25. [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Selvita. (n.d.). In Vitro ADME. [Link]

  • Owicki, J. C., & Parce, J. W. (2009). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 14(1), 15–23. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Netzeband, J. G., & Schetz, J. A. (2004). -pentazocine binding to rat brain sigma 1 receptors. Brain Research, 1004(1-2), 151–157. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Adriaenssens, A., & Larmet, Y. (2013). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (73), e50293. [Link]

  • Van Bever, W. F., Niemegeers, C. J., Schellekens, K. H., & Janssen, P. A. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548–1551.

  • Pion Inc. (2024, March 26). Small molecule blood brain barrier permeability prediction. [Link]

  • Riss, T. L., Moravec, R. A., & Niles, A. L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. [Link]

  • Lever, J. R., & Mach, R. H. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 268. [Link]

  • Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Trends in Pharmacological Sciences, 38(4), 333–342. [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. [Link]

  • Altasciences. (n.d.). CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. [Link]

  • Hancox, J. C., McPate, G., & El Harchi, A. (2008). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in Molecular Biology, 427, 187–200. [Link]

  • Al-Nabulsi, A., Pal, A., & Guitart, X. (2011). Identification of the gene that codes for the σ 2 receptor. Proceedings of the National Academy of Sciences, 108(40), 16624–16629. [Link]

  • Mach, R. H., & Zeng, C. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • Celi, A., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 81, 107–116. [Link]

  • Sinko, P. J., & Di, L. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1284534. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • Maurice, T., & Su, T.-P. (2021). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Leger, A. J., et al. (2018). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(7), 711–719. [Link]

  • Mach, R. H., & Zeng, C. (2021). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. International Journal of Molecular Sciences, 22(11), 5694. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Eurofins DiscoverX. (n.d.). mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay. [Link]

  • Balimane, P. V., & Chong, S. (2005). Blood-brain barrier–parallel artificial membrane permeation assay (BBB-PAMPA) effective permeability (Pe) plotted for 8 control compounds comparing 2 input solution concentrations: 1) solubility limit of each compound and 2) 100 µM. Journal of Pharmaceutical Sciences, 94(7), 1435–1446. [Link]

  • Manzoni, O., & Cannaert, A. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(15), 8225. [Link]

  • Stoeber, M., et al. (2021). Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. eLife, 10, e65223. [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • Corder, G., & Asoh, M. (2024). Mu Receptors. In StatPearls. StatPearls Publishing. [Link]

  • Williams, C. (2012). Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. Journal of Biomolecular Screening, 17(1), 106–114. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • Evotec. (n.d.). hERG Safety Assay. [Link]

  • Kieffer, B. (2019, June 13). Opioid receptors and brain function [Video]. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-phenylethyl)piperidine-4-carboxamide

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of N-(2-phenylethyl)piperidine-4-carboxamide. This document is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of N-(2-phenylethyl)piperidine-4-carboxamide. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this synthesis.

Section 1: Overview of Synthetic Strategies

The synthesis of N-(2-phenylethyl)piperidine-4-carboxamide, a key scaffold in medicinal chemistry, typically proceeds through one of two primary pathways starting from piperidine-4-carboxylic acid or a derivative. The core transformation is the formation of a robust amide bond.

  • Route A: Direct Amide Coupling. This is the most common approach, involving the coupling of a suitably N-substituted piperidine-4-carboxylic acid with 2-phenethylamine. This reaction requires the activation of the carboxylic acid to overcome the inherent lack of reactivity and the competing acid-base reaction.[1][2]

  • Route B: Acylation of a Precursor Amine. An alternative strategy involves first synthesizing the core amine, N-(2-phenylethyl)piperidin-4-amine, and then acylating it. While viable, this guide will focus on the more convergent amide coupling approach (Route A).

The choice of strategy depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

Synthetic_Overview cluster_route_a Route A: Amide Coupling cluster_route_b Route B: Reductive Amination & Acylation A_Start Piperidine-4-carboxylic acid derivative A_Mid Activated Carboxylic Acid (e.g., Active Ester, Acyl Chloride) A_Start->A_Mid Activation (Coupling Agent) A_Couple Amide Coupling with 2-Phenethylamine A_Mid->A_Couple A_End Target Compound A_Couple->A_End B_Start N-substituted-4-piperidone B_Mid N-(2-phenylethyl)piperidin-4-amine B_Start->B_Mid Reductive Amination with 2-Phenethylamine B_End Target Compound B_Mid->B_End Acylation Start Starting Materials Start->A_Start Start->B_Start

Caption: High-level overview of primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: This is a frequent challenge in amide synthesis, often stemming from one of several root causes:

  • Cause 1: Ineffective Carboxylic Acid Activation. Direct reaction between a carboxylic acid and an amine is often unfavorable due to the formation of a stable ammonium carboxylate salt.[1][2] The hydroxyl group of the carboxylic acid is also a poor leaving group.

    • Solution: Ensure you are using an appropriate coupling agent to activate the carboxylic acid. The activated species (e.g., an O-acylisourea intermediate for carbodiimides, or an active ester with HOBt) is much more susceptible to nucleophilic attack by the amine.[3]

  • Cause 2: Presence of Moisture. Many coupling reagents, especially carbodiimides like EDC and DCC, and reagents for forming acyl chlorides like thionyl chloride (SOCl₂), are highly sensitive to water.[4] Moisture will consume the reagent, deactivating it and preventing the activation of your carboxylic acid.

    • Solution: Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Cause 3: Incorrect Stoichiometry or Base. If using the hydrochloride salt of 2-phenethylamine, a non-nucleophilic base (like DIPEA or triethylamine) is required to liberate the free amine for the reaction.[4] An insufficient amount of base will mean there is no free nucleophile to attack the activated acid. Typically, 2.0-2.5 equivalents of base are used if the amine salt is a starting material.

    • Solution: Check the stoichiometry of your reagents carefully. Use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid. Ensure your base is anhydrous and added correctly.

  • Cause 4: Steric Hindrance. While less of an issue with these specific substrates, highly substituted carboxylic acids or amines can slow down the reaction rate significantly.

    • Solution: Consider switching to a more powerful coupling agent like HATU or T3P, which are known to be effective for sterically hindered substrates.[5][6] You may also need to increase the reaction temperature or extend the reaction time.

Question: My TLC and LC-MS show multiple side products. How can I minimize them?

Answer: Side product formation is often related to the choice of coupling agent and reaction conditions.

  • Cause 1: Racemization (if chiral centers are present). While not applicable to the parent structure, derivatives with chiral centers can racemize, especially at elevated temperatures. Additives like HOBt or HOAt are known to suppress racemization when using carbodiimide coupling agents.[3]

  • Cause 2: N-acylurea Formation. When using carbodiimides (DCC, EDC), the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, which can be difficult to remove.[5]

    • Solution: Add HOBt or NHS to the reaction. These additives act as "trapping agents," reacting with the O-acylisourea intermediate to form an active ester. This active ester is more stable towards rearrangement but still highly reactive with the amine, improving yields and simplifying purification.[7]

  • Cause 3: Double Acylation or Side Reactions with the Piperidine Nitrogen. If the piperidine nitrogen is unprotected, it can compete with the 2-phenethylamine during the coupling reaction.

    • Solution: It is standard practice to use an N-protected piperidine-4-carboxylic acid (e.g., N-Boc or N-Cbz). The protecting group can be removed in a final step if the free secondary amine is desired. The synthesis of fentanyl and its analogs often uses a pre-alkylated piperidine, such as 1-(2-phenylethyl)piperidine-4-carboxylic acid, which prevents this side reaction entirely.[8]

Question: I'm having difficulty purifying my final product. What are the best practices?

Answer: Purification challenges often arise from byproducts generated by the coupling reagents or unreacted starting materials.

  • Problem: Removing Urea Byproducts. DCC and its byproduct, dicyclohexylurea (DCU), are notorious for being difficult to remove. DCU is poorly soluble in many common solvents.[5]

    • Solution 1 (Filtration): DCU is often insoluble in solvents like dichloromethane (DCM) or ethyl acetate. After the reaction is complete, the crude mixture can be filtered to remove the precipitated DCU.

    • Solution 2 (Alternative Reagent): Use EDC (a water-soluble carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[9]

  • Problem: Removing Excess Acid or Amine. Unreacted starting materials can co-elute with the product during chromatography.

    • Solution (Aqueous Workup): A standard acid-base workup is highly effective. Wash the organic layer with a mild acid (e.g., 1M HCl or sat. NH₄Cl) to remove unreacted amine and a mild base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt.

  • Problem: Product is an oil or difficult to crystallize.

    • Solution 1 (Chromatography): Flash column chromatography on silica gel is the most common method for purifying amide products. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Solution 2 (Salt Formation): If the final product contains a basic nitrogen (the piperidine), it can be converted to a salt (e.g., hydrochloride or oxalate) to induce crystallization.[10] This can be a highly effective final purification step.

Section 3: Frequently Asked Questions (FAQs)

What is the best coupling agent for this synthesis?

There is no single "best" agent, as the optimal choice depends on scale, cost, and the specific substrate.[5] However, for laboratory-scale synthesis, a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (hydroxybenzotriazole) is a robust and popular choice.[7]

Coupling AgentAdvantagesDisadvantages
EDC/HOBt Water-soluble urea byproduct (easy removal); HOBt suppresses side reactions and racemization.[7]HOBt has potential explosive properties when dry; costlier than DCC.
DCC Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is often difficult to remove; potent skin allergen.[5]
HATU/DIPEA Very fast and efficient, even for difficult couplings.[6]Expensive; byproducts can complicate purification.
SOCl₂/Amine Inexpensive; generates a highly reactive acyl chloride.Harsh conditions (heat may be required); generates HCl which must be neutralized.[4] Not suitable for sensitive substrates.
How do I choose the right solvent?

The ideal solvent should dissolve all reactants but not react with them. For amide coupling reactions, common choices include:

  • Dichloromethane (DCM): Good solubility for many organics, easy to remove.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can dissolve most reactants, including amine salts. It is often used for more difficult couplings.[6]

  • Tetrahydrofuran (THF): Another good general-purpose solvent.

Always use anhydrous (dry) grade solvents to prevent deactivation of the coupling reagents.[4]

What is the mechanism of the EDC/HOBt coupling reaction?

The reaction proceeds in two main stages:

  • Activation: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.

  • Trapping & Coupling: HOBt, being a better nucleophile than the amine, rapidly attacks the O-acylisourea to form an active HOBt-ester. This intermediate is less prone to side reactions. The desired amine (2-phenethylamine) then displaces HOBt in a nucleophilic acyl substitution to form the final amide bond.[3][7]

Are there alternative synthetic routes to consider?

Yes. A common alternative starts with 1-(2-phenylethyl)-4-piperidone.

  • Strecker Reaction: React the piperidone with aniline and potassium cyanide to form an α-aminonitrile.[11]

  • Nitrile Hydrolysis: Hydrolyze the nitrile to the corresponding carboxamide or carboxylic acid.[8][11]

  • Final Acylation/Coupling: If the carboxylic acid is formed, it can then be coupled as described above. This multi-step route is often employed in the synthesis of related pharmaceutical compounds like carfentanil.[8][11]

How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound. The proton NMR should clearly show signals for the phenylethyl group, the piperidine ring, and the amide N-H proton.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity with high accuracy (e.g., >95%).

Section 4: Detailed Experimental Protocol (EDC/HOBt Coupling)

This protocol describes a reliable method for the synthesis of N-(2-phenylethyl)piperidine-4-carboxamide from 1-Boc-piperidine-4-carboxylic acid, followed by deprotection.

Protocol_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Amide Coupling cluster_workup Step 3: Aqueous Workup cluster_purify Step 4: Purification & Deprotection Reagents Dissolve 1-Boc-piperidine-4-carboxylic acid, 2-phenethylamine, HOBt, and DIPEA in dry DCM. Cool Cool reaction mixture to 0 °C in an ice bath. Reagents->Cool Add_EDC Add EDC portion-wise to the cold solution. Stir Stir at 0 °C for 30 min, then allow to warm to room temperature and stir overnight. Add_EDC->Stir Monitor Monitor reaction by TLC or LC-MS. Stir->Monitor Quench Dilute with DCM. Wash_Acid Wash with 1M HCl. Quench->Wash_Acid Wash_Base Wash with sat. NaHCO₃. Wash_Acid->Wash_Base Wash_Brine Wash with Brine. Wash_Base->Wash_Brine Dry Dry over Na₂SO₄, filter, and concentrate. Wash_Brine->Dry Chromatography Purify crude amide by flash chromatography. Deprotect Dissolve pure Boc-protected amide in DCM/TFA. Chromatography->Deprotect Deprotect_Workup Stir, concentrate, and perform basic workup to get final product. Deprotect->Deprotect_Workup cluster_setup cluster_setup cluster_reaction cluster_reaction cluster_setup->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_purify cluster_purify cluster_workup->cluster_purify

Caption: Step-by-step experimental workflow.

Part 1: Synthesis of tert-butyl 4-((2-phenylethyl)carbamoyl)piperidine-1-carboxylate

Materials:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • 2-Phenethylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (Diisopropylethylamine, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-piperidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

  • Stir the solution until all solids dissolve, then add 2-phenethylamine (1.1 eq) followed by DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature overnight (16-18 hours).

  • Monitor the reaction's completion using TLC or LC-MS.

  • Once complete, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure Boc-protected amide.

Part 2: Boc Deprotection to Yield N-(2-phenylethyl)piperidine-4-carboxamide

Materials:

  • Boc-protected amide from Part 1 (1.0 eq)

  • Trifluoroacetic acid (TFA, 10 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified product from Part 1 in DCM (approx. 0.1 M concentration).

  • Add TFA (10 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, N-(2-phenylethyl)piperidine-4-carboxamide.

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

  • Why did my amide syntesis does not work? ResearchGate. [Link]

  • Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS Chemical Neuroscience. [Link]

  • THE NEW PROCESS FOR PRODUCING N-PHENYL-N-(4-PIPERIDINYL) AMIDE DERIVATIVES SUCH AS REMIFENTANIL AND CARFENTANIL.
  • amide coupling help. Reddit. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 4,4‐disubstituted piperidine analogs of (±)‐cis‐N‐[1‐(2‐hydroxy‐2‐phenylethyl)‐3‐methyl‐4‐piperidyl]‐N‐phenylpropanamide. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of Amides. Jack Westin. [Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • The Preparation of Amides. Chemguide. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Process of making carfentanil and related analgesics.
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • The preparation method of N-phenethyl-4-anilinopiperidine.
  • [1-(2-phenylethyl)piperidin-4-yl]furan- 2-carboxamide (furanylfentanyl). LJMU Research Online. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • New Trends in the Illicit Manufacture of Synthetic Drugs. DEA. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Identification of a new psychoactive substance in seized material: The synthetic opioid N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl). Forensic Science International. [Link]

  • The Islamic Republic's Work on Pharmaceutical Based Agents. Institute for Science and International Security. [Link]

  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. The Center for Forensic Science Research & Education. [Link]

Sources

Optimization

"improving yield and purity of N-(2-phenylethyl)piperidine-4-carboxamide"

Technical Support Center: N-(2-phenylethyl)piperidine-4-carboxamide A Guide to Improving Synthetic Yield and Purity As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemistry and p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-phenylethyl)piperidine-4-carboxamide

A Guide to Improving Synthetic Yield and Purity

As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemistry and practical laboratory application. The synthesis of N-(2-phenylethyl)piperidine-4-carboxamide, a key structural motif in medicinal chemistry, presents common yet solvable challenges in yield and purity. This guide is structured as a troubleshooting resource, moving from reaction optimization to final product purification, to address the specific issues encountered by researchers in the field.

Section 1: Troubleshooting the Amide Coupling Reaction

The most direct synthetic route to the target compound is the coupling of 1-(2-phenylethyl)piperidine-4-carboxylic acid with an ammonia source or the direct amidation of an activated ester derivative. This final step is often the primary determinant of overall yield and purity.

FAQ 1.1: My amide coupling reaction is giving a very low yield. What are the potential causes and how can I improve it?

Low yields in amide coupling reactions are a frequent challenge, often stemming from inadequate activation of the carboxylic acid or suboptimal reaction conditions.[1]

Primary Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophilic species to react with the amine. The choice of coupling reagent is critical.

    • Carbodiimides (DCC, EDC): While cost-effective, these can lead to the formation of a poorly reactive symmetrical anhydride or a stable N-acylurea byproduct, stalling the reaction. The use of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended to form a more reactive activated ester intermediate, which minimizes side reactions and improves yield.[2]

    • Uronium/Aminium Reagents (HATU, HBTU): These are generally more efficient and faster than carbodiimides, especially for sterically hindered substrates.[3] HATU is often considered the gold standard for difficult couplings due to its high reactivity and resistance to racemization, though it is a more expensive option.[4]

    • Phosphonium Reagents (BOP, PyBOP): These are also very effective but produce carcinogenic hexamethylphosphoramide (HMPA) as a byproduct. Newer reagents have been developed to avoid this issue.

  • Incorrect Base Selection: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

    • Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices.

    • Bases to Avoid: Do not use nucleophilic bases like pyridine or DMAP as the primary base, as they can compete with the desired amine in reacting with the activated carboxylic acid.[4]

  • Suboptimal Reaction Conditions:

    • Solvent: A dry, polar, aprotic solvent is essential. Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices that effectively dissolve the reactants and intermediates.[4] Ensure the solvent is truly anhydrous, as water will hydrolyze the activated intermediate back to the carboxylic acid.

    • Temperature: Most amide couplings are run at 0 °C to room temperature. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can sometimes improve yields for sluggish reactions, but this also increases the risk of side reactions.

Coupling ReagentAdvantagesDisadvantagesTypical Additive
DCC/EDC Inexpensive, widely availableN-acylurea byproduct, potential for racemizationHOBt, NHS
HATU/HBTU High efficiency, fast reaction times, low racemizationHigher costNone required
T3P® High efficiency, easy work-up (byproducts are water-soluble)Can be corrosivePyridine or TEA
Acyl Halides Highly reactiveHarsh formation conditions, potential for side reactions[2]Base scavenger
FAQ 1.2: I'm observing an insoluble white precipitate in my reaction using DCC. What is it and how do I get rid of it?

This is almost certainly dicyclohexylurea (DCU), the primary byproduct of DCC-mediated couplings. While its insolubility in most organic solvents drives the reaction forward, it can make purification challenging.

Solutions:

  • Filtration: The simplest method is to filter the crude reaction mixture before work-up. DCU is largely insoluble in solvents like DCM and ethyl acetate.

  • Recrystallization: If DCU co-precipitates with your product, a recrystallization from acetonitrile can be effective, as DCU is poorly soluble in it.[3]

Caption: Decision tree for diagnosing and solving low-yield issues.

Section 2: Troubleshooting the N-Alkylation Reaction

An alternative and common synthesis involves the N-alkylation of piperidine-4-carboxamide with a 2-phenylethyl halide (e.g., bromide or iodide).

FAQ 2.1: My N-alkylation reaction is incomplete, and I'm left with significant starting material.

Incomplete conversion is typically due to insufficient reactivity of the electrophile or suboptimal reaction conditions.

Solutions:

  • Choice of Halide: The reactivity order is I > Br > Cl. If using 2-phenylethyl bromide gives poor results, switching to 2-phenylethyl iodide can significantly accelerate the reaction. You can also generate the iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

  • Base and Solvent: A combination of a moderately strong inorganic base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as acetonitrile or DMF is standard. The base acts as a scavenger for the HBr formed.

  • Temperature: Heating the reaction mixture (e.g., to 70-80 °C in DMF) is often necessary to achieve a reasonable reaction rate.[5]

FAQ 2.2: My TLC shows a new, more polar spot that doesn't correspond to the product or starting material. What could it be?

This is likely a quaternary ammonium salt, formed by the over-alkylation of the desired product, N-(2-phenylethyl)piperidine-4-carboxamide. The tertiary amine product can act as a nucleophile and react with another molecule of the 2-phenylethyl halide.

AlkylationSideReaction cluster_main Desired Reaction cluster_side Side Reaction SM Piperidine-4-carboxamide (Secondary Amine) Prod Target Product (Tertiary Amine) SM->Prod + Elec, Base Elec 2-Phenylethyl Bromide Prod_Side Target Product (Nucleophile) SideProd Quaternary Salt (Over-alkylation) Prod_Side->SideProd + Elec_Side Elec_Side 2-Phenylethyl Bromide (Excess)

Sources

Troubleshooting

Technical Support Center: Crystallization of N-(2-phenylethyl)piperidine-4-carboxamide

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting and practical advice for the crystallization of N-(2-phenylethyl)piperidine-4-carboxamide. As a key intermediate or active ph...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical advice for the crystallization of N-(2-phenylethyl)piperidine-4-carboxamide. As a key intermediate or active pharmaceutical ingredient (API), achieving a crystalline solid with high purity and a stable polymorphic form is critical for successful drug development and manufacturing.[1][2][3][4] This document is structured to address common challenges encountered in the laboratory, blending fundamental principles with actionable protocols to guide researchers toward successful outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and systematic solutions.

Q1: My compound has "oiled out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid or molten state, rather than a solid crystalline lattice.[5] This phenomenon is common when the solution temperature is above the melting point of the solute, or when the melting point is significantly depressed by the presence of impurities.[6][7][8] The resulting oil is often an amorphous, impure state that is difficult to handle and purify.

Causality & Solutions:

  • High Supersaturation at Elevated Temperature: The solution becomes supersaturated at a temperature where your compound is still molten. This is common when using a high-boiling point solvent for a relatively low-melting point solid.

    • Solution 1: Add More Solvent. Re-heat the mixture until the oil redissolves, then add a small amount (10-20%) of additional hot solvent. This keeps the compound dissolved longer during cooling, allowing it to reach a lower temperature before supersaturation occurs.[7]

    • Solution 2: Reduce the Cooling Rate. Rapid cooling can bypass the optimal nucleation window. Allow the solution to cool slowly to room temperature, perhaps by insulating the flask, before moving it to a colder environment.

    • Solution 3: Change the Solvent System. Select a solvent with a lower boiling point. This ensures the solution's boiling temperature is well below the compound's melting point. Alternatively, use a solvent/anti-solvent system at a constant, lower temperature.[9]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, promoting an oily state.[10][11]

    • Solution 4: Purify the Crude Material. If the crude product is heavily contaminated, consider a preliminary purification step like column chromatography before attempting crystallization.

    • Solution 5: Introduce a Seed Crystal. Adding a tiny amount of previously obtained pure crystal can template the growth of the desired crystalline form, bypassing the kinetic barrier to nucleation.[9]

Q2: Crystallization is not occurring, even after extended cooling. What are the next steps?

A2: The failure to crystallize indicates that the solution has not reached a sufficient level of supersaturation, or that the kinetic barrier for nucleation (the formation of initial crystal seeds) has not been overcome.[12]

Causality & Solutions:

  • Insufficient Supersaturation: The concentration of the dissolved compound is below its saturation point at the given temperature.

    • Solution 1: Evaporate Excess Solvent. If using a volatile solvent, allow it to evaporate slowly by covering the flask with perforated film.[13] This will gradually increase the concentration until the saturation point is reached.

    • Solution 2: Reduce Temperature Further. Move the solution from an ice bath (0 °C) to a freezer (-20 °C), provided the solvent will not freeze.

  • High Nucleation Energy Barrier: The molecules require a trigger to begin aligning into a crystal lattice.

    • Solution 3: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for initial crystal formation.[7][14]

    • Solution 4: Add Seed Crystals. As mentioned previously, seeding is a powerful method to initiate crystallization if you have a small sample of the pure crystalline material.[9]

Q3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I grow larger, higher-quality crystals?

A3: Rapid crystallization, or "crashing out," occurs when the solution becomes highly supersaturated very quickly. This leads to the simultaneous formation of a massive number of nuclei, which then grow into small, often impure crystals because impurities get trapped in the rapidly forming lattice.[7] An ideal crystallization should have crystals appearing after about 5-10 minutes and continue to grow over 20-60 minutes.[7]

Causality & Solutions:

  • Excessive Cooling Rate: Plunging a hot solution directly into an ice bath is a common cause.

    • Solution 1: Slow Down Cooling. Allow the flask to cool to room temperature on the benchtop, insulated with paper towels or cotton, before moving to a colder environment.[14]

  • Solvent Volume is Too Low: Using the absolute minimum amount of solvent can lead to the solution becoming supersaturated immediately upon slight cooling.

    • Solution 2: Increase Solvent Volume. Re-dissolve the solid by heating and add a small excess of the hot solvent (e.g., 5-10% more). This will lower the saturation temperature, providing a wider window for slow crystal growth.[7]

Q4: My crystal yield is very low. What factors could be responsible and how can I improve it?

A4: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor after filtration.[7][15]

Causality & Solutions:

  • Excessive Solvent Use: Using too much solvent is the most common reason for poor yield.[7]

    • Solution 1: Use the Minimum Hot Solvent. During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess.[14]

  • Incomplete Cooling: The compound may have significant solubility at room temperature.

    • Solution 2: Maximize Cooling. After cooling to room temperature, place the flask in an ice bath or freezer for at least 30-60 minutes to maximize precipitation.[15]

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or funnel.

    • Solution 3: Pre-heat Equipment. Use a pre-warmed filter funnel and flask and perform the filtration as quickly as possible to prevent cooling.[15]

  • Concentrate the Mother Liquor: It is often possible to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this crop may be less pure than the first.

Crystallization Troubleshooting Workflow

The following diagram provides a logical decision-making process for addressing common crystallization challenges.

G start Dissolve Crude Compound in Hot Solvent & Cool outcome Observe Outcome start->outcome oil Compound 'Oils Out' outcome->oil Liquid droplets appear no_xtal No Crystals Form outcome->no_xtal Clear solution remains fast_xtal Rapid Crystallization (Fine Powder) outcome->fast_xtal Solid 'crashes out' good_xtal Good Crystals Formed outcome->good_xtal Slow crystal growth sol_oil Re-heat, Add More Solvent & Cool Slowly oil->sol_oil sol_no_xtal Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent no_xtal->sol_no_xtal sol_fast_xtal Re-heat, Add More Solvent & Insulate Flask for Slow Cooling fast_xtal->sol_fast_xtal check_yield Filter & Check Yield good_xtal->check_yield low_yield Yield is Low check_yield->low_yield < 70% ok_yield Yield is Acceptable check_yield->ok_yield > 70% sol_low_yield Concentrate Mother Liquor for Second Crop low_yield->sol_low_yield end_node Dry & Characterize Crystals ok_yield->end_node sol_low_yield->end_node

Caption: A workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing N-(2-phenylethyl)piperidine-4-carboxamide?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[14] Given the structure of N-(2-phenylethyl)piperidine-4-carboxamide, which contains a polar carboxamide group and non-polar phenyl and piperidine rings, solvents of intermediate polarity are often a good starting point.

A systematic approach is best:

  • Single Solvents: Test solubility in small amounts of ethanol, isopropanol (IPA), acetone, and ethyl acetate. Alcohols like ethanol and IPA are often effective for compounds with hydrogen-bonding capabilities (like the amide group).

  • Solvent/Anti-Solvent Systems: If the compound is too soluble in one solvent (e.g., ethanol) and poorly soluble in another miscible solvent (e.g., water or heptane), an anti-solvent crystallization can be effective. The compound is dissolved in a minimum of the "good" solvent, and the "poor" solvent (anti-solvent) is added dropwise until turbidity persists, after which the solution is cooled.

The following table summarizes properties of common crystallization solvents.

SolventBoiling Point (°C)Polarity IndexNotes for Carboxamide/Piperidine Compounds
Ethanol 785.2Good starting point. Often dissolves amides when hot. Can be used with water as an anti-solvent.
Isopropanol (IPA) 824.3Similar to ethanol, but less polar. Can provide better crystal quality.
Ethyl Acetate 774.4Good for compounds of intermediate polarity. Can be paired with heptane or hexane.
Acetone 565.4High solvency, but its low boiling point can make it hard to maintain a hot saturated solution.
Acetonitrile 826.2Aprotic polar solvent; can offer different selectivity and crystal packing.
Toluene 1112.4Good for dissolving non-polar moieties. High boiling point may risk oiling out.
Heptane/Hexane 98 / 690.0Non-polar. Primarily used as anti-solvents to reduce the solubility of the compound in a more polar solvent.
Water 1009.0Unlikely to be a good single solvent, but effective as an anti-solvent with alcohols or acetone.

Q2: What is polymorphism and why is it a concern for an API like this?

A2: Polymorphism is the ability of a solid compound to exist in two or more different crystal structures.[1] These different forms, or polymorphs, can have distinct physical and chemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.[16]

  • Stability: One polymorph may be more thermodynamically stable than another. A less stable (metastable) form could convert to the stable form during storage, altering the drug product's properties.[2][17]

  • Mechanical Properties: Properties like hardness and flowability can differ, affecting manufacturing processes like tableting.

For an API, it is a regulatory requirement to identify and control the polymorphic form to ensure consistent product quality, safety, and efficacy.[18] Carboxamide-containing molecules are well-known for exhibiting polymorphism due to their ability to form different hydrogen-bonding networks.[19][20]

Q3: How can I confirm the crystalline form and purity of my final product?

A3: A combination of analytical techniques is required to fully characterize your crystalline material:

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography is the gold standard for determining the chemical purity of your compound, quantifying it as a percentage (e.g., >99.5%).

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. A broad or depressed melting range often suggests the presence of impurities.

  • X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify the crystalline form.[17] Each polymorph will produce a unique diffraction pattern, which serves as its fingerprint.

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow into or out of a sample as it is heated. It can detect melting points, phase transitions between polymorphs, and help determine the relative thermodynamic stability of different forms.[21]

Experimental Protocols

Protocol 1: Standard Cooling Crystallization

  • Dissolution: Place the crude N-(2-phenylethyl)piperidine-4-carboxamide in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: In a separate beaker, heat your chosen solvent (e.g., isopropanol) to just below its boiling point. Add the hot solvent to the flask in small portions while stirring until the solid is completely dissolved. Use the minimum amount necessary.[14]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then heat back to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.

  • Cooling & Crystallization: Cover the flask with a watch glass or perforated film and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[14]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethanol) in which it is highly soluble.

  • Anti-Solvent Addition: While stirring, slowly add a miscible "anti-solvent" (e.g., deionized water) in which the compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the solution just becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form slowly. The process can be aided by cooling in an ice bath after initial crystal formation is observed.

  • Isolation & Drying: Follow steps 7-9 from Protocol 1.

References

  • Martins, P. M., Rocha, F. A., & Rein, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design. Available at: [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures? YouTube. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Mate, R. A., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Available at: [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry. Available at: [Link]

  • McPherson, A. (2015). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Acta Crystallographica Section F: Structural Biology Communications. Available at: [Link]

  • A Crystal Clear Guide to Crystallization Techniques. (n.d.). Available at: [Link]

  • Covalent Metrology. (n.d.). Identification of the crystal form of the active pharmaceutical ingredient in a tablet. Available at: [Link]

  • Thakuria, R., & Nath, N. K. (2025). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? Crystal Growth & Design. Available at: [Link]

  • Cooper, V., Pearce, G., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X‐ray powder diffraction. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • ResearchGate. (2025). Impact of impurities on crystal growth. Available at: [Link]

  • Guide for crystallization. (n.d.). Available at: [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • Fujiwara, M., Nagy, Z. K., & Chew, J. W. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. Available at: [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Available at: [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. Available at: [Link]

  • Boyle, T. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews. Available at: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Available at: [Link]

  • Garakani, A., et al. (2023). Polymorphism in carboxamide compounds with high-Z′ crystal structures. CrystEngComm. Available at: [Link]

  • Garakani, A., et al. (2023). Polymorphism in carboxamide compounds with high-Z′ crystal structures. R Discovery. Available at: [Link]

  • Arote, R. B., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceuticals. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Phenethylation of the Piperidine Ring

Introduction for the Researcher Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the N-alkylation of piperidine with a phe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the N-alkylation of piperidine with a phenethyl group. The introduction of the N-phenethylpiperidine scaffold is a critical transformation in the synthesis of numerous pharmacologically active compounds, including synthetic opioids like fentanyl and its analogs.[1][2]

Achieving high yield and purity in this reaction requires careful control over various parameters. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges. We will explore the causality behind experimental choices, focusing on the two primary synthetic routes: direct alkylation via nucleophilic substitution and reductive amination.

Core Reaction Pathways

The phenethylation of piperidine can be primarily achieved through two distinct and reliable synthetic methodologies. The choice between them depends on the available starting materials, substrate complexity, and desired selectivity.

Reaction_Pathways Piperidine Piperidine SN2_Method Direct Alkylation (SN2) Piperidine->SN2_Method Iminium_Ion Iminium Ion Intermediate Piperidine->Iminium_Ion Phenethyl_Bromide Phenethyl Bromide (or other halide) Phenethyl_Bromide->SN2_Method Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Iminium_Ion Product N-Phenethyl- piperidine SN2_Method->Product Base (e.g., K2CO3) Solvent (e.g., MeCN) Reductive_Amination_Method Reductive Amination Reductive_Amination_Method->Product Reducing Agent (e.g., NaBH(OAc)3) Iminium_Ion->Reductive_Amination_Method Condensation

Caption: Primary synthetic routes for the N-phenethylation of piperidine.

Troubleshooting Guide

This section addresses specific issues encountered during the phenethylation of piperidine, offering scientifically grounded causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired N-phenethylpiperidine. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors related to reagents and reaction conditions. Let's break down the potential causes.

Potential Cause 1: Low Reactivity of the Phenethylating Agent (Direct Alkylation)

  • Explanation: In direct Sɴ2 alkylation, the reactivity of the leaving group on the phenethyl moiety is critical. The order of reactivity for halides is I > Br > Cl.[3] If you are using phenethyl chloride, the reaction will be significantly slower than with phenethyl bromide or iodide.

  • Recommended Solution:

    • Switch to a More Reactive Halide: If possible, use phenethyl bromide or phenethyl iodide for faster and more efficient alkylation.

    • In Situ Iodide Catalysis (Finkelstein Reaction): If you must use phenethyl bromide or chloride, add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI).[3][4] The iodide will displace the bromide/chloride in situ to form the more reactive phenethyl iodide, accelerating the reaction.

Potential Cause 2: Inappropriate Base or Solvent System

  • Explanation: For direct alkylation, a base is required to neutralize the acid (e.g., HBr) formed during the reaction. Without a base, the piperidine starting material will be protonated, forming a piperidinium salt that is no longer nucleophilic, effectively stopping the reaction.[5] The solvent must also be appropriate to dissolve the reactants and facilitate the Sɴ2 mechanism.

  • Recommended Solution:

    • Base Selection: Use a non-nucleophilic inorganic base. Finely powdered potassium carbonate (K₂CO₃) is a standard, effective choice.[5][6] Sodium bicarbonate (KHCO₃) can also be used.[5] Use at least 1.5 equivalents to ensure the reaction medium remains basic.

    • Solvent Selection: Polar aprotic solvents are ideal for Sɴ2 reactions as they solvate the cation without strongly solvating the nucleophile.[7] Good choices include acetonitrile (MeCN), dimethylformamide (DMF), or acetone.[6][7] DMF and DMSO can be particularly effective at dissolving inorganic bases, but may require higher temperatures for removal during workup.[4][7]

Potential Cause 3: Inefficient Iminium Ion Formation or Reduction (Reductive Amination)

  • Explanation: Reductive amination is a two-step, one-pot process: (1) condensation of piperidine and phenylacetaldehyde to form an iminium ion, and (2) reduction of this ion. If the condensation is slow or the reducing agent is not selective, yields will be poor.

  • Recommended Solution:

    • Allow Time for Condensation: Before adding the reducing agent, allow the piperidine and phenylacetaldehyde to stir together in the solvent for 20-30 minutes to facilitate iminium ion formation.[8]

    • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[8][9] It is mild and selectively reduces the iminium ion in the presence of the unreacted aldehyde, preventing the formation of phenethyl alcohol as a byproduct.[9] Borane-pyridine complex is another excellent alternative.[10]

Low_Yield_Troubleshooting Start Low or No Yield Observed Method Which method was used? Start->Method SN2_Check Check Alkylating Agent Method->SN2_Check Direct Alkylation (SN2) RA_Check Check Reducing Agent Method->RA_Check Reductive Amination Base_Solvent_Check Review Base & Solvent SN2_Check->Base_Solvent_Check Agent is reactive (Br or I) Solution_Halide Action: Use Phenethyl Iodide or add catalytic KI. SN2_Check->Solution_Halide Agent is less reactive (Cl) Solution_Base_Solvent Action: Use K2CO3 in MeCN or DMF. Base_Solvent_Check->Solution_Base_Solvent Solution_RA Action: Use NaBH(OAc)3. Allow pre-stirring time. RA_Check->Solution_RA

Caption: Troubleshooting workflow for diagnosing low product yield.

Issue 2: Formation of Byproducts

Q: My reaction is producing significant impurities alongside my product. How do I identify and prevent them?

A: Byproduct formation is typically a result of side reactions. The most common issue in the N-alkylation of secondary amines is over-alkylation.

Potential Cause: Over-alkylation to Quaternary Ammonium Salt

  • Explanation: The N-phenethylpiperidine product is a tertiary amine, which is itself a nucleophile. It can react with a second molecule of the phenethylating agent to form a quaternary ammonium salt.[8] This byproduct is often highly soluble in water, which can complicate purification and lower the isolated yield of the desired product.[8]

  • Recommended Solutions:

    • Control Stoichiometry: Use a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents) relative to the phenethylating agent. This ensures the phenethyl halide is the limiting reagent, minimizing its availability for a second reaction.[8]

    • Slow Addition of Alkylating Agent: Maintaining a low concentration of the phenethylating agent throughout the reaction is key. Add the phenethyl halide dropwise over several hours using a syringe pump.[5][8] This favors the reaction with the more abundant piperidine starting material.

    • Switch to Reductive Amination: This is the most effective solution. Reductive amination does not proceed beyond the tertiary amine stage and therefore inherently avoids the formation of quaternary ammonium salts, making it an excellent alternative if over-alkylation is a persistent problem.[8]

ParameterDirect Alkylation (Sɴ2)Reductive Amination
Selectivity Prone to over-alkylation if not controlled.[8]Highly selective for mono-alkylation.[7]
Key Reagents Piperidine, Phenethyl Halide, Base (K₂CO₃)Piperidine, Phenylacetaldehyde, Reducing Agent (NaBH(OAc)₃)
Advantages Uses common, often cheaper starting materials.Avoids quaternary salt formation, mild conditions.[8]
Disadvantages Requires careful control of stoichiometry and addition rate.Phenylacetaldehyde can be unstable; requires a specific reducing agent.
Typical Solvents MeCN, DMF, Acetone[6][7]DCM, DCE, THF[9]

Table 1: Comparison of Primary Phenethylation Methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent and base combination for direct phenethylation with phenethyl bromide?

A1: A robust and widely used system is potassium carbonate (K₂CO₃) as the base in acetonitrile (MeCN) as the solvent.[5] K₂CO₃ is inexpensive, easy to handle, and sufficiently basic to neutralize the generated acid without promoting significant side reactions like elimination. MeCN is an excellent polar aprotic solvent for Sɴ2 reactions and is easily removed under reduced pressure. For less soluble reagents, dimethylformamide (DMF) can be a better choice, though it has a higher boiling point.[6][7]

Q2: How should I monitor the progress of my reaction?

A2: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • TLC: Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate). The N-phenethylpiperidine product will be less polar and have a higher Rf value than the piperidine starting material. You can visualize the spots using an iodine chamber or a potassium permanganate stain.[6]

  • LC-MS: This is the most definitive method. It will allow you to monitor the disappearance of your starting materials and the appearance of your product peak with the correct mass-to-charge ratio (m/z).

Q3: Can I use phenethyl alcohol directly for the phenethylation?

A3: Yes, this is possible through a process called "borrowing hydrogen" or hydrogen autotransfer. This method uses a catalyst (often based on iridium or ruthenium) to temporarily oxidize the alcohol to the corresponding aldehyde (phenylacetaldehyde) in situ. This aldehyde then undergoes reductive amination with piperidine, and the catalyst returns the "borrowed" hydrogen to reduce the iminium ion. This is an elegant and atom-economical "green" chemistry approach, but it requires specific catalysts and conditions that may need optimization.[3]

Q4: My piperidine substrate has other sensitive functional groups. What should I consider?

A4: If your piperidine derivative contains other nucleophilic groups (e.g., a primary amine, a hydroxyl group) or acid-sensitive groups, careful planning is required.

  • For other nucleophilic sites: Reductive amination is generally more chemoselective than direct alkylation. However, to guarantee selectivity, a protecting group strategy is the most reliable approach.[11] For example, a primary amine can be selectively protected with a Boc group, allowing for phenethylation of the piperidine nitrogen, followed by deprotection.[11]

  • For acid-sensitive groups: Avoid reaction conditions that generate strong acids. Reductive amination is generally performed under neutral or slightly acidic conditions and is often compatible with many functional groups.

Detailed Experimental Protocols

Protocol 1: Direct N-Phenethylation using Phenethyl Bromide

This protocol is a general guideline for the direct alkylation of piperidine.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.1 equiv.) and anhydrous acetonitrile (to make a ~0.2 M solution).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (1.5 equiv.).

  • Reagent Addition: Begin vigorous stirring. Add phenethyl bromide (1.0 equiv.) dropwise to the suspension at room temperature. For optimal control and to minimize over-alkylation, use a syringe pump to add the bromide over 2-3 hours.[5][8]

  • Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-70 °C) and stir under a nitrogen atmosphere.[5][12]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the phenethyl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by partitioning between a dilute aqueous acid solution (e.g., 1M HCl) and an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities. Then, basify the aqueous layer with NaOH and extract the product into ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the N-phenethylpiperidine. Further purification can be achieved by column chromatography if necessary.

Protocol 2: N-Phenethylation via Reductive Amination

This protocol is an excellent alternative to direct alkylation, especially for preventing over-alkylation.[8]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine (1.0 equiv.) and an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (to make a ~0.1 M solution).[9]

  • Aldehyde Addition: Add phenylacetaldehyde (1.1 equiv.) and stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.[8]

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the reaction mixture.[8][9] The reaction may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the progress by TLC or LC-MS. Reactions are often complete within 1 to 12 hours.

  • Workup (Quenching): Once the starting material is consumed, quench the reaction by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if needed.[9]

References

  • ResearchGate. (2015). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Wikipedia. Retrieved from [Link]

  • Google Patents. (2013). US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates. Google Patents.
  • Google Patents. (n.d.). RU2495871C2 - Method of producing fentanyl. Google Patents.
  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • Interrogation de Seconde Licence 2003-2004. (n.d.). Synthesis of Fentanyl. Retrieved from [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • ScienceDirect. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Tetrahedron Letters. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(2-phenylethyl)piperidine-4-carboxamide

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for the synthesis of N-(2-phenylethyl)piperidine-4-carboxamide, a common scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of N-(2-phenylethyl)piperidine-4-carboxamide, a common scaffold in medicinal chemistry. Our focus is on anticipating and resolving common side reactions and purification challenges to improve yield, purity, and process reliability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Optimizing the Amide Coupling Reaction

Question 1: My reaction with a carbodiimide coupling agent (DCC or EDC) is complete by TLC, but the yield is low and I have a significant, poorly soluble white byproduct. What is it and how can I prevent it?

Answer:

This is a classic and very common issue in carbodiimide-mediated couplings. The byproduct is almost certainly an N-acylurea , formed from an undesired intramolecular rearrangement of the key O-acylisourea intermediate.

Causality & Mechanism: The reaction between your carboxylic acid (piperidine-4-carboxylic acid) and the carbodiimide (e.g., DCC) forms a highly reactive O-acylisourea intermediate. This intermediate has two competing reaction pathways:

  • Desired Pathway: It is attacked by the amine (2-phenylethylamine) to form the target amide and a urea byproduct (e.g., dicyclohexylurea, DCU).

  • Side Reaction: If the amine is not sufficiently reactive or present, the O-acylisourea can undergo a rapid, irreversible intramolecular O→N acyl migration to form a stable and unreactive N-acylurea.[1][2][3] This side reaction consumes your starting acid and reduces the overall yield.

Side_Reaction_Mechanism cluster_start Initial Activation cluster_pathways Competing Pathways Carboxylic_Acid R-COOH (Piperidine-4-carboxylic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Amine R'-NH2 (Phenylethylamine) Amide_Product Desired Amide Product N_Acylurea N-Acylurea Byproduct (Unreactive)

Preventative Measures & Protocol:

The most effective strategy is to intercept the O-acylisourea before it can rearrange. This is achieved by adding a nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).

  • Mechanism of Action: HOBt rapidly converts the O-acylisourea into an HOBt-active ester.[1][4] This active ester is stable enough to prevent rearrangement but reactive enough to couple efficiently with the amine.[4][5][6]

Recommended Protocol (EDC/HOBt Coupling):

  • In a dry flask under an inert atmosphere (N₂ or Argon), dissolve piperidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and 2-phenylethylamine (1.1 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion by TLC or LC-MS.

Question 2: I'm using HATU as a coupling agent and my mass spec shows a byproduct with a mass of [M+99] relative to my starting amine. What is this side reaction?

Answer:

This side product is a known issue when using guanidinium/uronium-based coupling reagents like HATU or HBTU. The byproduct is a tetramethylguanidinium (TMG) adduct on your amine. The reaction of a nucleophilic amine with the coupling reagent itself can sometimes compete with the desired amide bond formation.[7]

Causality & Mechanism: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is designed to activate the carboxylic acid. However, the guanidinium core of HATU is electrophilic. A primary amine, being nucleophilic, can directly attack HATU, leading to a guanylation reaction that forms a stable, undesired byproduct.[7][8] This is especially problematic if the amine is highly nucleophilic or if the reaction conditions are not optimized.[7]

Preventative Measures:

The key is to ensure the carboxylic acid is activated before the amine has a chance to react with the coupling agent.

  • Order of Addition is Critical: Always pre-activate the carboxylic acid.

  • Use of a Hindered Base: Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to minimize side reactions.

Recommended Protocol (HATU Coupling):

  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir this "pre-activation" mixture at room temperature for 10-15 minutes.

  • Add a solution of 2-phenylethylamine (1.1 eq) in DMF dropwise to the activated mixture.

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

Coupling ReagentCommon Byproduct(s)Key AdvantagePrimary Side Reaction to Avoid
DCC Dicyclohexylurea (DCU)Inexpensive, DCU is poorly soluble in many solvents, aiding removal.[9]N-acylurea formation. DCU filtration can be difficult on a large scale.
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaWater-soluble byproduct, easily removed with an aqueous workup.[1][10]N-acylurea formation. Mitigated by using HOBt or another additive.[4]
HATU Tetramethylurea, HOAtHigh reactivity, low racemization potential, very fast reactions.[6][11]Guanylation of the amine. [7][8] Prevented by pre-activating the acid.
Section 2: Work-up and Purification Troubleshooting

Question 3: How do I effectively remove the dicyclohexylurea (DCU) byproduct from my reaction mixture after a DCC coupling?

Answer:

Removing DCU is primarily a challenge of solubility. The most common and effective methods rely on exploiting its poor solubility in most common organic solvents.[9][12]

Step-by-Step Troubleshooting Workflow:

DCU_Removal_Workflow start Crude Reaction Mixture (in DCM, THF, etc.) filter1 Filter the reaction mixture through a medium frit or Celite. start->filter1 filtrate Collect Filtrate (Contains product and soluble impurities) filter1->filtrate check Is DCU still present in the filtrate (by NMR/LCMS)? filtrate->check concentrate Concentrate the filtrate under reduced pressure. check->concentrate Yes final_product Purified Filtrate (Proceed to chromatography or crystallization) check->final_product No dissolve Redissolve crude solid in a minimal amount of a different solvent (e.g., Ethyl Acetate, Ether). concentrate->dissolve cool Cool the solution (e.g., 0°C or -20°C) to precipitate remaining DCU. dissolve->cool filter2 Perform a second filtration (cold filtration). cool->filter2 filter2->final_product

Protocol Details:

  • Primary Filtration: At the end of the reaction, if you used a solvent like dichloromethane (DCM) where DCU is poorly soluble, a significant amount will have already precipitated.[12] Simply filter the entire reaction mixture through a sintered glass funnel or a pad of Celite®. Wash the collected solid with a small amount of cold DCM to recover any trapped product.

  • Solvent Swap & Precipitation: If DCU remains in the filtrate, concentrate the solution in vacuo. Redissolve the crude residue in a different solvent where your product is soluble but DCU is not, such as diethyl ether or ethyl acetate.[12] Often, cooling this solution to 0 °C or below will cause the remaining DCU to precipitate, allowing for a second filtration.

  • Acidic Wash (for EDC): If you used the water-soluble carbodiimide EDC, its urea byproduct is easily removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a base wash (e.g., sat. NaHCO₃), and brine.[10]

References

  • Technical Support Center: Removal of 1,3-Dicyclohexylurea (DCU) from Reaction Mixtures. BenchChem. [URL: https://www.benchchem.com/technical-support/removal-of-dicyclohexylurea-dcu]
  • How I can remove DCU from my product? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • Removal of dicyclohexylurea (DCU) from Dicyclohexyl ketone synthesis. BenchChem. [URL: https://www.benchchem.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [URL: https://www.luxbiotech.com/en/technical-papers/kinetics-of-amide-formation-through-carbodiimide-n-hydroxybenzotriazole-hobt-couplings]
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo034913v]
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [URL: https://www.researchgate.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Omizzur. [URL: https://www.omizzur.com/the-role-of-hobt-and-hbtu-in-peptide-coupling-reactions.html]
  • How can dicyclohexyl urea be removed from reaction mass? ECHEMI. [URL: https://www.echemi.
  • Workup: DCC Coupling. Department of Chemistry: University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=dcc_coupling]
  • Troubleshooting low yields in the DIBA-H reduction of amides. BenchChem. [URL: https://www.benchchem.com/technical-support/Organic-Synthesis/Aldehyde/troubleshooting-low-yields-in-the-diba-h-reduction-of-amides]
  • Carbodiimide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Carbodiimide]
  • Troubleshooting low yield in Lipoamide chemical synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support/Organic-Synthesis/Amide/troubleshooting-low-yield-in-lipoamide-chemical-synthesis]
  • Coupling Reagents. Aapptec Peptides. [URL: https://www.aapptec.com/coupling-reagents-i]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3818987/]
  • Carbodiimides and Additives. Aapptec Peptides. [URL: https://www.aapptec.com/carbodiimides-and-additives]
  • Guanidinium salts of HATU and HBTU coupling reagents. ResearchGate. [URL: https://www.researchgate.net/figure/Guanidinium-salts-of-HATU-and-HBTU-coupling-reagents_fig1_320401817]
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7329326/]
  • Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1799447/]
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [URL: https://www.youtube.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270656/]
  • Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). OrgoSolver. [URL: https://orgosolver.com/amide-formation-from-carboxylic-acids-using-dcc-carbodiimide-coupling/]
  • side reactions of HATU with nucleophilic side chains. BenchChem. [URL: https://www.benchchem.
  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). [URL: https://doi.org/10.1039/D0GC02976A]
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c02410]
  • Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007746/]
  • THE NEW PROCESS FOR PRODUCING N-PHENYL-N-(4-PIPERIDINYL) AMIDE DERIVATIVES SUCH AS REMIFENTANIL AND CARFENTANIL. Googleapis.com. [URL: https://patentimages.storage.googleapis.com/83/8d/25/7a57a0980f4f9e/WO2016012845A1.pdf]
  • Why did my amide syntesis does not work? ResearchGate. [URL: https://www.researchgate.net/post/Why_did_my_amide_syntesis_does_not_work]
  • Tips and tricks for difficult amide bond formation? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/d79v5n/tips_and_tricks_for_difficult_amide_bond/]
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/125/01/0133-0137]
  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... ResearchGate. [URL: https://www.researchgate.net/figure/Formation-of-an-N-acylurea-from-the-O-acylisourea-formed-upon-reaction-of-EDC-with-a_fig10_259341490]

Sources

Optimization

Technical Support Center: Purification of N-(2-phenylethyl)piperidine-4-carboxamide

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of N-(2-phenylethyl)piperidine-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of N-(2-phenylethyl)piperidine-4-carboxamide. Moving beyond a simple list of steps, this document explains the causality behind experimental choices, offering a self-validating framework for robust purification and troubleshooting.

Section 1: Understanding Your Reaction Mixture: FAQs

A successful purification strategy begins with understanding the potential impurities. The choice of synthetic route dictates the likely side-products and unreacted starting materials that must be removed.

Q: What are the most common impurities I should expect in my crude N-(2-phenylethyl)piperidine-4-carboxamide reaction mixture?

A: The impurity profile is directly linked to your synthetic pathway. The most common route is the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine.

  • Unreacted Starting Materials: The most common impurities are typically unreacted 1-(2-phenylethyl)piperidine-4-amine and the carboxylic acid or acylating agent used.

  • Coupling Reagent Byproducts: If using peptide coupling reagents (e.g., EDC, DCC), byproducts like 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) or dicyclohexylurea (DCU) will be present.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can occur. For instance, if synthesizing the precursor amine via reductive amination of N-phenethyl-4-piperidone, residual piperidone or over-alkylation products might be present.[1]

  • Residual Solvents: Solvents used in the reaction (e.g., Dichloromethane, Dimethylformamide) or workup (e.g., Ethyl Acetate, Ethers) are almost always present and must be removed.

Section 2: Overall Purification Strategy: A Logic Flow

Effective purification is not a single method but a sequence of logical steps. The initial state of the crude mixture determines the most efficient path forward. The following workflow illustrates a typical decision-making process for purifying N-(2-phenylethyl)piperidine-4-carboxamide.

G crude Crude Reaction Mixture tlc Initial Analysis (TLC / LCMS) crude->tlc Assess complexity abe Primary Purification: Acid-Base Extraction tlc->abe Basic amine present chrom Secondary Purification: Column Chromatography abe->chrom Impurities remain cryst Final Polishing: Recrystallization abe->cryst Product is solid & >85% pure chrom->cryst Product is solid & >90% pure analysis Purity & Identity Confirmation (HPLC, NMR, MS) chrom->analysis Product is an oil cryst->analysis Crystalline solid obtained product Pure Product (>95%) analysis->product

Caption: High-level purification workflow for N-(2-phenylethyl)piperidine-4-carboxamide.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification process.

Acid-Base Extraction Issues

The piperidine nitrogen in your target compound is basic, making acid-base extraction a powerful initial purification step to separate it from neutral or acidic impurities.[2][3]

Q: My product yield is very low after performing an acid-base extraction. Where could it have gone?

A: There are several potential causes for low recovery:

  • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH ~1-2) during the acid wash to fully protonate the piperidine nitrogen and draw it into the aqueous layer. Conversely, ensure the pH is sufficiently basic (pH ~10-12) during the base wash to deprotonate the ammonium salt and move it back into the organic layer.[4]

  • Insufficient Extraction: Perform multiple extractions (e.g., 3 times) with the acidic and basic solutions. A single extraction is rarely sufficient to transfer all the material between layers.

  • Product Solubility: If your product's salt form has some solubility in the organic layer, or the free-base form has some solubility in the aqueous layer, you will lose material with each wash.

  • Precipitation Issues: When basifying the acidic aqueous extract to recover your product, if it precipitates, ensure you have allowed sufficient time for complete precipitation and that the solution is cold to minimize solubility before filtration.

Q: An emulsion formed during the extraction and the layers won't separate. What should I do?

A: Emulsion formation is common when vigorously shaking solutions with different densities and polarities.

  • Solution: First, wait for 10-15 minutes; many emulsions break on their own. If it persists, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion. Gently swirling the separatory funnel rather than vigorous shaking can also prevent emulsion formation.

Column Chromatography Issues

Flash column chromatography is often necessary to remove closely related impurities.[5]

Q: My compound is streaking badly on the silica TLC plate and column. Why is this happening?

A: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel, which is inherently acidic. The basic amine interacts strongly with the acidic silanol groups, leading to poor peak shape and often irreversible adsorption.

  • Solution 1 (Recommended): Add a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (NEt₃) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol/NEt₃ 95:4.5:0.5). This neutralizes the acidic sites on the silica, dramatically improving peak shape.

  • Solution 2: Use a different stationary phase. Alumina (neutral or basic) or deactivated silica gel can be effective alternatives for purifying amines.[6]

Q: I can't find a solvent system that separates my product from an impurity.

A: Systematic solvent selection is key.

  • Start with TLC: Test a range of solvent systems. For a compound like this, begin with a moderately polar system like 95:5 Dichloromethane:Methanol or 1:1 Hexanes:Ethyl Acetate.

  • Adjust Polarity: If the Rf values are too low (stuck at the baseline), increase the polarity of the eluent (e.g., more Methanol). If they are too high (at the solvent front), decrease the polarity (e.g., more Dichloromethane or Hexanes).

  • Change Selectivity: If two spots have the same Rf but you know the mixture is impure, you need to change the nature of the solvents. For example, switch from a Methanol-based system (a protic solvent) to an Acetone-based one (an aprotic solvent). This changes the specific interactions between your compounds and the stationary phase, often resolving co-eluting spots.

Crystallization Issues

Recrystallization is the ideal final step to achieve high purity and obtain a stable, crystalline solid.[7]

Q: My product "oiled out" of the solution instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated too quickly.

  • Solution: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help. Scratching the inside of the flask with a glass rod at the solution's surface can introduce nucleation sites and induce crystallization. Adding a seed crystal from a previous successful batch is the most reliable method.

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for purification. They should be optimized based on the results of your initial analysis.

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed to separate the basic product from neutral and acidic impurities.

G start 1. Dissolve crude mixture in Organic Solvent (e.g., DCM/EtOAc) add_acid 2. Add 1M HCl (aq) and separate layers start->add_acid org1 Organic Layer 1 (Contains Neutral/Acidic Impurities) add_acid->org1 Set aside aq1 Aqueous Layer 1 (Contains Protonated Product) add_acid->aq1 basify 3. Cool Aqueous Layer 1 to 0°C and add 2M NaOH (aq) until pH > 10 aq1->basify extract 4. Extract with fresh Organic Solvent (x3) basify->extract aq2 Aqueous Layer 2 (Discard) extract->aq2 org2 Combined Organic Layer 2 (Contains Product) extract->org2 finish 5. Dry (Na₂SO₄), filter, and evaporate solvent org2->finish product Partially Purified Product finish->product

Caption: Step-by-step workflow for acid-base extraction.

Detailed Steps:

  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. This contains your protonated product. The upper organic layer contains neutral and acidic impurities and can be discarded.

  • To maximize recovery, re-extract the organic layer with fresh 1M HCl and combine the aqueous layers.

  • Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH 10-12, check with pH paper). Your product should precipitate or form an oily layer.

  • Extract the product from the basified aqueous solution three times with fresh DCM or EtOAc.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography
  • Select a Solvent System: Use TLC to find an eluent that gives your product an Rf value of approximately 0.3. A good starting point is Dichloromethane with a small percentage of Methanol, plus 0.5% triethylamine (e.g., 97:2.5:0.5 DCM:MeOH:NEt₃).

  • Prepare the Column: Pack a glass column with silica gel slurried in the least polar component of your eluent system (e.g., Hexanes or DCM).

  • Load the Sample: Dissolve your crude product in a minimum amount of the column eluent or DCM. Alternatively, perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the column by adding your chosen eluent to the top and applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Choose a Solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but very soluble when hot.[7] Good candidates to test on a small scale are ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.

  • Dissolve the Solid: Place the solid to be recrystallized in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry: Dry the crystals under vacuum to remove all residual solvent.

Section 5: Physicochemical Data & Purity Assessment

Confirming the successful purification requires analytical validation.

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂OInferred from structure
Molecular Weight 296.41 g/mol Inferred from structure
Key Structural Features Basic Piperidine N, Phenyl Ring, Ethyl Linker, Amide-
Typical Appearance White to off-white solid[1]

Q: How do I confirm the purity and identity of my final product?

A: A combination of techniques is essential for full characterization.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: This is the most important method. ¹H and ¹³C NMR will confirm the chemical structure of your compound. Integration of the ¹H NMR spectrum can also reveal the presence of solvent or other impurities.

  • HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the compound. A pure sample should show a single major peak. The area of this peak relative to the total area of all peaks gives a quantitative measure of purity (e.g., >98%).

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of your compound, providing further evidence of its identity.[1]

By employing this structured approach of understanding potential impurities, applying a logical purification workflow, troubleshooting effectively, and validating the final product, researchers can consistently and efficiently obtain high-purity N-(2-phenylethyl)piperidine-4-carboxamide.

References

Sources

Troubleshooting

"degradation pathways of N-(2-phenylethyl)piperidine-4-carboxamide under stress conditions"

Technical Support Center: Degradation of N-(2-phenylethyl)piperidine-4-carboxamide A Guide for Drug Development Professionals Welcome to the technical support center for the analysis of N-(2-phenylethyl)piperidine-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation of N-(2-phenylethyl)piperidine-4-carboxamide

A Guide for Drug Development Professionals

Welcome to the technical support center for the analysis of N-(2-phenylethyl)piperidine-4-carboxamide. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during forced degradation studies. This document provides not only step-by-step protocols but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Section 1: Foundational Concepts in Forced Degradation

This section addresses fundamental questions regarding the principles and regulatory expectations of stress testing.

Q1: What is the primary purpose of a forced degradation study?

A1: A forced degradation study, also known as stress testing, is a critical component of drug development designed to intentionally degrade a drug substance using more severe conditions than those used in accelerated stability testing.[1][2] The primary objectives are threefold:

  • Pathway Elucidation: To identify the likely degradation products that could form under various environmental stresses, thereby revealing the intrinsic stability of the molecule.[1]

  • Analytical Method Development: To develop and validate a stability-indicating analytical method. This method must be able to separate the intact drug substance from its degradation products, ensuring that the quantification of the active pharmaceutical ingredient (API) is not affected by the presence of impurities.[1][2]

  • Formulation & Packaging Insight: The data generated helps in developing a stable formulation and selecting appropriate packaging and storage conditions.[1]

Q2: What are the regulatory expectations for forced degradation studies?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing. The foundational guideline, ICH Q1A(R2), mandates stress testing to elucidate the intrinsic stability characteristics of the drug substance.[3][4][5][6][7] Key expectations include subjecting the drug to stress conditions such as hydrolysis over a wide pH range, oxidation, photolysis, and thermal stress.[8] The goal is to generate a target degradation of 5-20% to ensure that the analytical method is challenged without completely destroying the parent molecule, which could lead to unrepresentative secondary degradation products.[2]

Section 2: Predicted Degradation Pathways of N-(2-phenylethyl)piperidine-4-carboxamide

The structure of N-(2-phenylethyl)piperidine-4-carboxamide contains three key functional moieties susceptible to degradation: the carboxamide linkage, the tertiary amine within the piperidine ring, and the phenylethyl group.

// Nodes Parent [label="N-(2-phenylethyl)piperidine-4-carboxamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Product [label="Piperidine-4-carboxylic acid +\n2-Phenylethanamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Product [label="Piperidine-4-carboxylate +\n2-Phenylethanamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Product [label="N-Oxide Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Thermal_Product1 [label="Ring-Opened Products", fillcolor="#34A853", fontcolor="#FFFFFF"]; Photo_Product1 [label="Phenylethyl Radicals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photo_Product2 [label="Further Degradants", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Parent -> Acid_Product [label="Acid Hydrolysis\n(e.g., HCl)", color="#EA4335"]; Parent -> Base_Product [label="Base Hydrolysis\n(e.g., NaOH)", color="#EA4335", style=dashed]; Parent -> Oxidative_Product [label="Oxidation\n(e.g., H₂O₂)", color="#FBBC05"]; Parent -> Thermal_Product1 [label="Thermal Stress\n(High Temp)", color="#34A853"]; Parent -> Photo_Product1 [label="Photolytic Stress\n(UV/Vis Light)", color="#4285F4"]; Photo_Product1 -> Photo_Product2 [color="#4285F4", style=dotted]; }

Caption: General workflow for a forced degradation study.

Protocol 1: Forced Degradation Stress Conditions

This protocol outlines the starting conditions for stressing N-(2-phenylethyl)piperidine-4-carboxamide. Scientist's Note: The goal is to achieve 5-20% degradation. These conditions may need to be adjusted (e.g., temperature, time, reagent concentration) if degradation is too low or too high.

Stress ConditionReagent/ConditionTemperatureTimeRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursTo induce amide bond cleavage. [9]Neutralize with an equivalent amount of base before analysis to prevent column damage.
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hoursTo induce amide bond saponification. [10]Neutralize with an equivalent amount of acid before analysis.
Oxidation 3% H₂O₂Room Temp8 - 24 hoursTo promote oxidation of the tertiary amine. [10][11]Protect from light to prevent radical side reactions.
Thermal (Solid) Dry Heat Oven80 °C48 hoursTo assess the intrinsic thermal stability of the solid-state API. [10]
Thermal (Solution) API in Solution70 °C48 hoursTo assess thermal stability in solution, which can differ significantly from the solid state.
Photostability ICH Q1B Option 2AmbientAs per guidelineExpose solid and solution samples to >1.2 million lux hours and >200 W·h/m² of UV-A light. [6]A dark control is mandatory.

Protocol 2: Stability-Indicating HPLC-UV/MS Method Outline

A robust analytical method is the cornerstone of a successful degradation study.

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). The non-polar stationary phase is suitable for retaining the parent compound and a range of potential degradants.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the amine-containing compounds.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is essential to elute both polar degradants (like piperidine-4-carboxylic acid) and the less polar parent compound within a reasonable runtime.

    • Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detection:

    • UV/DAD: Use a Diode Array Detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and to perform peak purity analysis.

    • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (e.g., Q-TOF) to obtain accurate mass data for parent and degradant peaks, which is crucial for structural elucidation. [9][12]5. System Suitability: Before each run, inject a standard solution to verify system performance (e.g., retention time, peak area, tailing factor).

Section 4: Analytical Troubleshooting FAQs

Q6: My analysis shows poor mass balance (<95%). What are the common causes?

A6: Poor mass balance is a frequent issue and indicates that not all components are being accounted for. The cause could be:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to the UV detector. This is where a universal detector like a Charged Aerosol Detector (CAD) or MS in full scan mode can be invaluable.

  • Highly Polar/Non-Polar Degradants: Degradants may be eluting in the solvent front (highly polar) or be irreversibly adsorbed to the column (highly non-polar). Adjust your gradient to include a longer hold at the initial and final conditions.

  • Precipitation: A degradant may be insoluble in the analytical mobile phase, causing it to precipitate in the sample vial or autosampler. Visually inspect your stressed samples.

  • Volatile Degradants: A degradation product could be volatile and lost during sample preparation or storage.

Q7: I see new peaks in my chromatogram, but I can't get a clear mass spectrum to identify them. What should I do?

A7: This can happen if the degradant is present at a very low concentration or ionizes poorly.

  • Concentrate the Sample: Carefully concentrate the stressed sample to increase the amount of the degradant injected on-column.

  • Optimize MS Source Conditions: Experiment with different ionization modes (ESI positive vs. negative) and source parameters (e.g., fragmentor voltage, gas temperatures) to improve the signal.

  • Consider an Alternative Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds that are difficult to ionize with ESI.

  • Isolation and NMR: For critical, unknown degradants, you may need to perform preparative chromatography to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. [11] Q8: My acid-stressed sample shows >50% degradation after only a few hours. How should I proceed?

A8: The stress conditions are too harsh. The goal is to model degradation, not complete destruction. Reduce the severity of the stress condition by:

  • Lowering the temperature (e.g., from 60 °C to 40 °C).

  • Decreasing the concentration of the acid (e.g., from 0.1 M to 0.01 M HCl).

  • Reducing the exposure time and taking more frequent time points. This controlled approach ensures you observe the primary degradation products rather than a complex mixture of secondary and tertiary degradants. [2]

Section 5: References

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Slideshare. Retrieved from

  • Fiveable. (n.d.). Hydrolysis of Amides. Retrieved from

  • ECA Academy. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). gmp-compliance.org. Retrieved from

  • Macromolecules. (n.d.). Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. Retrieved from

  • European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from

  • ICH. (n.d.). Quality Guidelines. Retrieved from

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from

  • PubMed Central. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from

  • Save My Exams. (2025). Reactions of Amides. Retrieved from

  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from

  • Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention. Retrieved from

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from

  • NIH PubChem. (n.d.). Phenethylamine. Retrieved from

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis. Retrieved from

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from

  • NIH PMC. (n.d.). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. Retrieved from

  • Frontiers. (n.d.). Metabolic Pathways and Potencies of New Fentanyl Analogs. Retrieved from

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved from

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from

  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from

  • PubMed. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Retrieved from

  • ResearchGate. (2023). Degradation Mechanism of Phenethylamine‐Based Interlayers in Perovskite Solar Cells and Breakthrough. Retrieved from

  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from

  • PubMed Central. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Retrieved from

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from

  • Journal of Pharmaceutical and Biomedical Analysis. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Retrieved from

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from

  • ResearchGate. (2025). Main products and kinetics of the thermal degradation of polyamides. Retrieved from

  • ResearchGate. (2025). Thermal degradation and ageing of segmented polyamides. Retrieved from

  • RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from

  • BMC Infectious Diseases. (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Retrieved from

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from

  • ResearchGate. (2025). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I—Conducting Drug Substance Solid Stress to Support Phase Ia Clinical Trials. Retrieved from

  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from

  • ResearchGate. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Retrieved from

  • European Pharmaceutical Review. (2021). New developments in the pharmaceutical stress testing industry. Retrieved from

  • ResearchGate. (n.d.). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. Retrieved from

  • NIH PMC. (n.d.). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Retrieved from

Sources

Optimization

Technical Support Center: Scaling Up N-(2-phenylethyl)piperidine-4-carboxamide Production

Welcome to the technical support center for the synthesis and scale-up of N-(2-phenylethyl)piperidine-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-(2-phenylethyl)piperidine-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, scalable, and efficient production process.

Overview of Synthetic Strategy

The most common and scalable method for synthesizing N-(2-phenylethyl)piperidine-4-carboxamide is through the amide coupling of piperidine-4-carboxylic acid and 2-phenylethylamine. This reaction requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this activation, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2][3]

The general reaction is as follows:

Piperidine-4-carboxylic acid + 2-Phenylethylamine --(EDC, HOBt)--> N-(2-phenylethyl)piperidine-4-carboxamide

This guide will focus on troubleshooting and optimizing this widely adopted synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the optimal coupling agent for this synthesis on a large scale? A1: For large-scale synthesis, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is highly recommended.[1] Unlike dicyclohexylcarbodiimide (DCC), the urea byproduct formed from EDC is water-soluble, which greatly simplifies purification via aqueous extraction.[1][4] While other potent coupling agents like HATU are effective, they are often more expensive and less atom-economical, making them less suitable for scale-up.[5]

Q2: Why is an additive like HOBt necessary? A2: Additives like 1-Hydroxybenzotriazole (HOBt) are crucial for several reasons. They react with the activated carboxylic acid (the O-acylisourea intermediate) to form an active ester.[1][6] This intermediate is more stable and less prone to side reactions than the O-acylisourea itself. The primary benefits of using HOBt are increased reaction yields, suppressed side-product formation (like N-acylurea), and minimization of racemization if chiral centers are present.[1][6]

Q3: What is the best solvent for this reaction at scale? A3: Dichloromethane (DCM) or Acetonitrile (MeCN) are excellent choices for this reaction. They are relatively low-boiling, which simplifies removal, and they provide good solubility for the reactants. While N,N-Dimethylformamide (DMF) is also a common solvent for amide couplings, its high boiling point makes it difficult to remove during workup, which can lead to product degradation if heating is required.[7] If using DMF, consider co-evaporation with a solvent like toluene or heptane under reduced pressure.

Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between the starting materials (piperidine-4-carboxylic acid and 2-phenylethylamine) and the product. A typical system would be Ethyl Acetate/Hexanes or DCM/Methanol. Stain with ninhydrin to visualize the amine starting material and potassium permanganate to visualize the product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Q5: What are the primary impurities I should expect? A5: The most common impurities are:

  • Unreacted starting materials: Piperidine-4-carboxylic acid and 2-phenylethylamine.

  • N-acylurea: Formed by the rearrangement of the O-acylisourea intermediate.[8]

  • Ethyl-(N',N'-dimethylamino)propyl urea: The water-soluble byproduct from EDC.[9]

  • Guanidinium byproducts: Can form if the amine starting material reacts directly with certain types of coupling reagents.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up process.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, and TLC/HPLC analysis shows significant amounts of unreacted starting materials. What went wrong?

A: This is a common issue that can often be traced back to reagent quality, reaction conditions, or stoichiometry.

Potential Cause Scientific Explanation & Solution
Inactive Coupling Reagent (EDC) EDC is hygroscopic and moisture-sensitive. Water will hydrolyze EDC, rendering it inactive. Solution: Use a fresh bottle of EDC·HCl or one that has been stored properly in a desiccator. Allow the reagent to warm to room temperature before opening to prevent condensation.[10][11]
Presence of Water in the Reaction Water competes with the amine as a nucleophile, hydrolyzing the activated ester intermediate back to the carboxylic acid. Solution: Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), especially during scale-up where reactions are run for longer periods.[10]
Incorrect Stoichiometry An incorrect molar ratio of reactants will leave the limiting reagent unreacted and halt the reaction once the other is consumed. Solution: Carefully calculate and weigh all reagents. Typically, a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid is used to drive the reaction to completion.
Inadequate Mixing In larger reactors, poor agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively. Solution: Ensure the stirring mechanism (e.g., overhead stirrer) is adequate for the vessel size and provides good mixing throughout the reaction volume.
Incorrect pH The initial activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent amination step is more favorable at a more neutral or slightly basic pH (7.0-8.5).[11] Solution: If possible, monitor the pH. In non-aqueous solvents, the addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) can be beneficial, but use it judiciously as excess base can cause side reactions.[8]
Problem 2: Difficult Purification & Persistent Impurities

Q: My crude product is a messy oil, and I'm struggling to remove the urea byproduct and excess reagents. What's the best purification strategy?

A: A robust workup and purification strategy is critical for obtaining a high-purity product, especially at scale.

Potential Cause Scientific Explanation & Solution
EDC-Urea Byproduct Contamination The urea byproduct from EDC is water-soluble, but it may not be fully removed with a single water wash, especially if emulsions form. Solution: Perform multiple acidic washes (e.g., 1M HCl or 5% citric acid) followed by a basic wash (e.g., saturated NaHCO₃) and a final brine wash. The acid wash protonates the urea's tertiary amine, increasing its aqueous solubility.[4]
Unreacted HOBt HOBt can be difficult to remove completely by simple extraction. Solution: A wash with a saturated sodium bicarbonate solution will deprotonate the HOBt, forming the sodium salt which is more soluble in the aqueous phase.
Residual DMF Solvent DMF is a high-boiling solvent that is difficult to remove on a rotovap and can trap impurities.[7] Solution: After the initial workup, dissolve the crude product in a solvent like ethyl acetate and wash multiple times with a 5% LiCl aqueous solution.[7] This helps to pull the DMF into the aqueous layer. Alternatively, use a lower boiling solvent like DCM or MeCN from the start.
Product is a Tertiary Amine The product itself is a tertiary amine, which can sometimes be tricky to handle. Solution: For final purification, consider crystallization. Dissolving the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate) and allowing it to cool slowly can yield pure crystalline product. If chromatography is necessary, using a silica gel column with a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) can prevent the product from streaking on the column. For non-chromatographic purification of tertiary amines, passing a solution of the crude product through a plug of alumina or a specialized silica gel can remove primary and secondary amine impurities.[12][13]

Visual Workflow and Protocols

General Synthetic Workflow

The following diagram outlines the key steps and critical control points (CCPs) in the synthesis and purification process.

Sources

Troubleshooting

"resolving analytical peak tailing for N-(2-phenylethyl)piperidine-4-carboxamide"

Welcome to the technical support guide for the chromatographic analysis of N-(2-phenylethyl)piperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who may enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of N-(2-phenylethyl)piperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges, specifically analytical peak tailing, during method development. This guide provides in-depth troubleshooting strategies and foundational knowledge to achieve symmetric, reproducible peaks.

Troubleshooting Guide: Resolving Peak Tailing

This section addresses specific issues you may encounter during your experiments. The solutions are presented in a logical, step-by-step manner, explaining the scientific reasoning behind each recommendation.

Q1: I'm seeing significant peak tailing for N-(2-phenylethyl)piperidine-4-carboxamide on my standard C18 column. What is the primary cause?

A1: The most common cause of peak tailing for a compound like N-(2-phenylethyl)piperidine-4-carboxamide is secondary interaction between the analyte and the stationary phase.[1] Your compound has a basic piperidine nitrogen, which can become protonated (positively charged). This positive charge is strongly attracted to ionized residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[2][3] This interaction is a different retention mechanism from the desired hydrophobic interaction, causing some analyte molecules to be held more strongly and elute later, resulting in a "tail".[1]

This unwanted interaction is particularly prevalent when the mobile phase pH is above 3, as this is when the acidic silanol groups begin to deprotonate and become negatively charged.[1][4]

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Analyte in Mobile Phase Silanol Ionized Silanol Group Si-O⁻ Analyte N-(2-phenylethyl)piperidine-4-carboxamide Protonated Piperidine Moiety R-NH⁺-R' Analyte:f2->Silanol:f1   Ionic Interaction (Causes Peak Tailing) G start Peak Tailing Observed p1 Optimize Mobile Phase start->p1 p2 Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) p1->p2 d1 Is Peak Shape Acceptable? p2->d1 p3 Switch to TFA (0.1%) (For UV-Vis Detectors) d1->p3 No end Symmetrical Peak Achieved d1->end Yes d2 Is Peak Shape Acceptable? p3->d2 p4 Change HPLC Column d2->p4 No d2->end Yes p5 Select End-Capped or High-Purity 'Type B' Column p4->p5 p6 Consider Hybrid Particle Column (For high pH stability) p4->p6 p5->end p6->end

Caption: A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

  • Q: Can I use a high pH mobile phase instead of a low pH one?

    • A: Yes, this is an alternative strategy. For a basic compound, using a high pH (e.g., pH 10 with ammonium hydroxide) will neutralize the analyte itself, rendering it uncharged. [5]This also prevents the ionic interaction with silanols. However, this approach requires a column that is stable at high pH, as traditional silica columns will dissolve under these conditions. [6][7]Hybrid particle columns are typically recommended for high pH work.

  • Q: Could hardware issues be causing my peak tailing?

    • A: Yes, although less common for a single peak, system issues can contribute. "Extra-column volume" from overly long or wide-diameter tubing between the injector and the detector can cause peak broadening and tailing. [8]A void at the head of the column, caused by pressure shocks or silica dissolution, can also severely distort peak shape. [6]If all peaks in your chromatogram are tailing, suspect a hardware or column integrity issue.

  • Q: Does the sample solvent matter?

    • A: Absolutely. Your sample should be dissolved in a solvent that is as weak as or weaker than your initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile) can cause peak distortion and fronting. For best results, dissolve your sample directly in the initial mobile phase. [9]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. 8

  • Peak Tailing in HPLC - Element Lab Solutions. 1

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 2

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. 6

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. 3

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. 10

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. 4

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. 11

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. 12

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. 9

  • What is TFA and when should I use it - Primer. 13

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. 14

  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? - Quora. 15

  • Control pH During Method Development for Better Chromatography - Agilent. 16

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base. 5

  • Exploring the Role of pH in HPLC Separation - Moravek. 7

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. 17

  • The Importance of Mobile Phase pH in Chromatographic Separations. 18

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. 19

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Chiral Technologies. 20

  • HPLC solvents and mobile phase additives. 21

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. 22

  • HPLC Analysis of Trifluoroacetic Acid (TFA) on Amaze TH Mixed-Mode Column. 23

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. 24

  • the role of TFA on Reverse phase chromatography? 25

Sources

Optimization

Technical Support Center: Method Refinement for Chiral Separation of N-(2-phenylethyl)piperidine-4-carboxamide Stereoisomers

Welcome to the technical support center for the chiral separation of N-(2-phenylethyl)piperidine-4-carboxamide stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of N-(2-phenylethyl)piperidine-4-carboxamide stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols. The separation of these stereoisomers is a critical step in pharmaceutical development, as individual enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] This resource synthesizes technical expertise with practical, field-proven insights to help you overcome common challenges in your chromatographic separations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is broken down into potential causes and a systematic approach to resolution.

Issue 1: Poor or No Resolution Between Stereoisomers

Potential Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation relies on the differential interaction between the stereoisomers and the CSP.[4][5] If the selected CSP does not offer the necessary stereoselectivity for your specific molecule, resolution will be poor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for piperidine derivatives.[1][4][6]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, its concentration, and the presence of additives, is crucial for achieving separation.[7] An incorrect solvent or additive can fail to induce the necessary differential interactions.

  • Incorrect Flow Rate or Temperature: Chiral separations can be highly sensitive to both flow rate and temperature.[7] Higher flow rates can decrease resolution, while temperature can alter the thermodynamics of the chiral recognition process.[8][9]

Systematic Solutions:

  • Re-evaluate the Chiral Stationary Phase (CSP): If you are not seeing any separation, the primary suspect is the column itself. It is often necessary to screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives) to find the best fit.[4]

  • Optimize the Mobile Phase:

    • Organic Modifier: Systematically vary the organic modifier (e.g., isopropanol, ethanol) concentration in your mobile phase.

    • Additives: For basic compounds like N-(2-phenylethyl)piperidine-4-carboxamide, adding a basic modifier such as diethylamine (DEA) or ethylenediamine (EDA) at a low concentration (typically 0.1-0.5%) can significantly improve peak shape and resolution.[10][11] These additives work by minimizing undesirable interactions with residual silanols on the silica support and enhancing the desired chiral recognition interactions.[12]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Reduce the flow rate. Slower flow rates can increase the interaction time between the analytes and the CSP, often leading to better resolution, though at the cost of longer run times.[8]

    • Temperature: Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Temperature changes can affect the kinetics and thermodynamics of the separation, sometimes dramatically improving selectivity.[7][9]

Issue 2: Peak Tailing or Broadening

Potential Causes:

  • Secondary Interactions: The basic nitrogen on the piperidine ring can interact with acidic silanol groups on the silica surface of the column, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to broaden and tail.[7][8]

  • Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

Systematic Solutions:

  • Use a Basic Additive: As mentioned for improving resolution, adding a basic modifier like DEA to the mobile phase is highly effective at blocking silanol interactions and improving the peak shape of basic compounds.[10][11]

  • Reduce Sample Concentration/Injection Volume: Prepare a more dilute sample or reduce the injection volume to ensure you are not overloading the column.[8]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to prevent solvent mismatch effects. If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound.

Issue 3: Inconsistent Retention Times

Potential Causes:

  • Inadequate Column Equilibration: Chiral columns, especially with mobile phases containing additives, can require longer equilibration times than standard reversed-phase columns.

  • Mobile Phase Instability: Poorly mixed mobile phases or volatile components can change composition over time, leading to shifting retention times.

  • Temperature Fluctuations: A lack of stable temperature control for the column will cause retention times to drift.[8]

Systematic Solutions:

  • Ensure Proper Equilibration: Before starting your analytical run, flush the column with at least 20-30 column volumes of the mobile phase. When changing mobile phases, especially those with additives, this may need to be extended.

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and ensure it is thoroughly mixed and degassed.

  • Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. Ensure the temperature is stable before beginning injections.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for column selection for N-(2-phenylethyl)piperidine-4-carboxamide stereoisomers? A1: Polysaccharide-based chiral stationary phases are the most versatile and widely successful for a broad range of compounds, including those with amine functionalities.[3][4][6] Good starting points would be columns based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). It is highly recommended to have access to both amylose and cellulose-based columns, as their selectivities can be complementary.[4]

Q2: Should I use Normal Phase, Reversed-Phase, or SFC for this separation? A2:

  • Normal Phase (NP-HPLC): Often provides excellent selectivity for chiral separations. Typical mobile phases consist of a non-polar solvent like hexane with a polar alcohol modifier (e.g., isopropanol or ethanol).

  • Reversed-Phase (RP-HPLC): Can be a good option, especially if your sample is more soluble in aqueous media or if you require LC-MS compatibility.[13] However, chiral recognition can sometimes be less pronounced in reversed-phase mode.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative that often provides faster and more efficient separations than HPLC.[1][14][15] It uses supercritical CO2 as the main mobile phase component, which is considered a "greener" option. SFC often yields better peak shapes for basic compounds.[14][16]

Q3: How do I choose between different basic additives like DEA, EDA, or butylamine? A3: Diethylamine (DEA) is the most common starting point due to its effectiveness and compatibility with most normal phase solvents.[10] However, other amines like ethylenediamine (EDA) or 2-aminoethanol can sometimes provide dramatically better peak shapes or resolution for specific compounds.[10] If you are struggling with peak shape after optimizing with DEA, it is worthwhile to screen other basic additives.

Q4: Can I use the same chiral column with both acidic and basic additives? A4: It is strongly recommended to dedicate specific columns for acidic and basic additives.[11] Additives can be strongly retained on the stationary phase, and it can be very difficult to completely wash them away. This "memory effect" can alter the column's selectivity and lead to irreproducible results in future experiments.[12]

Experimental Protocols & Data

Baseline Screening Protocol for Chiral Separation

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection:

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) CSP

    • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) CSP

  • Sample Preparation:

    • Dissolve the racemic mixture of N-(2-phenylethyl)piperidine-4-carboxamide in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions (NP-HPLC):

    • Mobile Phase Screening:

      • A: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA

      • B: Hexane/Ethanol (90:10 v/v) + 0.1% DEA

    • Flow Rate: 0.5 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

  • Evaluation:

    • Inject the sample onto both columns with both mobile phases.

    • Evaluate the chromatograms for any signs of peak separation (resolution > 0.8).

    • The condition providing the best initial separation is then chosen for further optimization (e.g., fine-tuning the alcohol percentage).

Data Summary: Example Starting Conditions

The following table summarizes typical starting parameters for method development.

ParameterNormal Phase (NP)Supercritical Fluid (SFC)
Column Type Amylose or Cellulose-based CSPAmylose or Cellulose-based CSP
Mobile Phase Hexane / Alcohol (IPA or EtOH)CO2 / Alcohol (MeOH or EtOH)
Alcohol % 5% - 40%5% - 40%
Additive 0.1% - 0.5% Diethylamine (DEA)0.1% - 0.5% Diethylamine (DEA) in Alcohol
Flow Rate 0.5 - 1.0 mL/min2.0 - 4.0 mL/min
Temperature 15°C - 40°C35°C - 45°C
Back Pressure N/A100 - 150 bar

Visual Workflows

Troubleshooting Workflow for Poor Resolution

This diagram illustrates a logical decision-making process when faced with poor or no separation of stereoisomers.

G start Start: Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp screen_csp Action: Screen different CSPs (Amylose vs. Cellulose) check_csp->screen_csp No / Unsure check_additive Is a basic additive present? (e.g., 0.1% DEA) check_csp->check_additive Yes screen_csp->check_additive add_additive Action: Add 0.1% DEA to mobile phase check_additive->add_additive No optimize_modifier Optimize % Organic Modifier (e.g., IPA, EtOH) check_additive->optimize_modifier Yes add_additive->optimize_modifier optimize_temp_flow Optimize Temperature & Flow Rate optimize_modifier->optimize_temp_flow success Resolution Achieved optimize_temp_flow->success

Caption: A decision tree for systematically troubleshooting poor resolution in chiral separations.

General Method Development Workflow

This diagram provides a high-level overview of the chiral method development process, from initial screening to final optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation screen_cols Screen Columns (Amylose & Cellulose CSPs) screen_solvents Screen Solvents (NP, RP, SFC Modes) screen_cols->screen_solvents opt_modifier Optimize Modifier Concentration screen_solvents->opt_modifier Select Best Condition opt_additive Optimize Additive (Type & Concentration) opt_modifier->opt_additive opt_conditions Optimize Temp & Flow Rate opt_additive->opt_conditions robustness Robustness Testing opt_conditions->robustness final_method Final Method robustness->final_method

Caption: A three-phase workflow for chiral method development, from screening to validation.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Piperidine Derivatives. Retrieved from BenchChem.[14]

  • Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from Chiral Technologies.[10]

  • TCI Chemicals. (n.d.). Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. Retrieved from TCI Chemicals.[17]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from Phenomenex.[4]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from LCGC International.[5]

  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives. Retrieved from BenchChem.[1]

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds. Retrieved from BenchChem.[7]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from Chiral Technologies.[18]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. [Link]]

  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from Sigma-Aldrich.[16]

  • Benchchem. (n.d.). Comparative analysis of different chiral separation techniques for benzylpiperidines. Retrieved from BenchChem.[6]

  • Chromatography Forum. (2017). Additives for chiral. Retrieved from Chromatography Forum.[11]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.[19]

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.[8]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Request PDF.[12]

  • Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from Chiral Technologies.[13]

  • The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved from The Analytical Scientist.[20]

  • ResearchGate. (2014). How can I improve my chiral column resolution?.[21]

  • ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Request PDF.[22]

  • ResearchGate. (2009). Chromatographic Separation of Chiral Drugs in a Diallyl-L-tartardiamide-based Stationary Phase: Influence of Temperature on the Equilibrium and Mass-Transfer Parameters.[9]

  • Jin, J., et al. (1998). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 41(21), 4182-4193. [Link]]

  • de Paulis, T., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-1557. [Link]]

  • ResearchGate. (n.d.). Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. Request PDF.[23]

  • Zhang, X., et al. (2014). Novel chiral stationary phases based on peptoid combining a quinine/quinidine moiety through a C9-position carbamate group. Chirality, 26(11), 711-719. [Link]]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.[15]

  • ScienceDirect. (n.d.). Chiral Drug Separation.[2]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.[3]

  • MDPI. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.[24]

  • NIH. (n.d.). Chiral separation of nipecotic acid amides. PubMed.[25]

  • ACS Chemical Neuroscience. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.[26]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Pharmacological Analysis: Fentanyl vs. N-(2-phenylethyl)piperidine-4-carboxamide

Introduction In the landscape of synthetic opioids, fentanyl represents a molecule of immense pharmacological significance and public health concern. First synthesized by Paul Janssen in 1960, its profound analgesic pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic opioids, fentanyl represents a molecule of immense pharmacological significance and public health concern. First synthesized by Paul Janssen in 1960, its profound analgesic potency—50 to 100 times that of morphine—stems from its high affinity and efficacy as a µ-opioid receptor (MOR) agonist.[1][2] It is a cornerstone of modern anesthesia and severe pain management, but its properties also drive a significant public health crisis.[3][4] Understanding the structure-activity relationships (SAR) that confer such high potency upon fentanyl is a critical objective for medicinal chemists and pharmacologists.

This guide provides a comparative framework for analyzing fentanyl against a structurally simplified analog, N-(2-phenylethyl)piperidine-4-carboxamide (herein referred to as PEPCA). PEPCA retains the N-phenylethylpiperidine core, a key structural motif of fentanyl, but lacks the N-phenylpropanamide group at the 4-position, replacing it with a simple primary carboxamide. This single, significant modification is hypothesized to drastically alter its pharmacological profile.

The objective of this document is not merely to present known data, but to establish a rigorous, self-validating experimental blueprint for researchers. We will detail the causality behind each experimental choice, provide robust protocols, and interpret hypothetical data to illustrate how one might systematically characterize a novel fentanyl analog against its parent compound.

Molecular Profile and Structural Analysis

The fundamental difference between fentanyl and PEPCA lies in the substituent at the 4-position of the piperidine ring. Fentanyl's N-phenylpropanamide group is crucial for its interaction with the µ-opioid receptor. The replacement of this group with a simple carboxamide in PEPCA is predicted to significantly reduce its binding affinity and efficacy.

G cluster_fentanyl Fentanyl cluster_pepca N-(2-phenylethyl)piperidine-4-carboxamide (PEPCA) fentanyl fentanyl pepca pepca

Caption: Chemical structures of Fentanyl and PEPCA.

Table 1: Comparative Physicochemical Properties

PropertyFentanylN-(2-phenylethyl)piperidine-4-carboxamide (PEPCA)
Molecular Formula C₂₂H₂₈N₂O[5]C₁₄H₂₀N₂O
Molecular Weight 336.47 g/mol [5]232.32 g/mol
IUPAC Name N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide[6]1-(2-phenylethyl)piperidine-4-carboxamide
CAS Number 437-38-7[5]84803-66-7

Mechanism of Action: Established vs. Hypothesized

Fentanyl exerts its effects as a potent agonist primarily at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[7] Upon binding, it triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP), and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[8] These actions collectively reduce neuronal excitability and inhibit the transmission of pain signals.[1][8]

It is hypothesized that PEPCA, if it interacts with the MOR at all, will do so with significantly lower affinity and efficacy. The N-phenylpropanamide moiety of fentanyl is critical for the high-affinity hydrophobic and van der Waals interactions within the receptor's binding pocket. The smaller, more polar carboxamide group in PEPCA is unlikely to replicate these crucial interactions, leading to a weaker ligand-receptor complex and diminished signal transduction.

MOR_Signaling cluster_membrane Cell Membrane cluster_downstream MOR µ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Ligand Opioid Agonist (e.g., Fentanyl) Ligand->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates Side_Effects Adverse Effects (Respiratory Depression, Tolerance) Beta_Arrestin->Side_Effects cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Therapeutic Effect) cAMP->Analgesia Ion_Channels->Analgesia

Caption: Simplified µ-Opioid Receptor (MOR) signaling pathways.

Experimental Design for Comparative Profiling

To rigorously test our hypothesis, a multi-stage experimental plan is required, moving from in vitro receptor-level interactions to in vivo physiological outcomes. The choice of these assays is driven by the need to build a complete pharmacological picture, from molecular affinity to whole-organism effects.

In Vitro Analysis: Receptor Binding and Functional Activity

The foundational step is to determine if and how PEPCA interacts with the µ-opioid receptor compared to fentanyl.

Experiment 1: Competitive Radioligand Binding Assay

  • Causality and Rationale: This experiment is the definitive method for determining a compound's binding affinity (expressed as the inhibition constant, Ki) for a target receptor.[9] By measuring how effectively PEPCA displaces a known high-affinity radiolabeled ligand (like [³H]-DAMGO) from the MOR, we can quantify its binding potency. A high Ki value for PEPCA would be the first piece of evidence supporting our hypothesis of a weak interaction.

  • Detailed Protocol:

    • Receptor Preparation: Utilize cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor (hMOR).[9]

    • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, pH 7.4.

    • Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: 10-20 µg of hMOR membranes + [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM) + Assay Buffer.

      • Non-Specific Binding: 10-20 µg of hMOR membranes + [³H]-DAMGO + a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone).[9]

      • Competitive Binding: 10-20 µg of hMOR membranes + [³H]-DAMGO + serially diluted concentrations of the test compound (Fentanyl or PEPCA, e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Binding_Assay_Workflow A Prepare hMOR Membranes and Reagents B Plate Setup (96-well) Total, Non-Specific, & Competitive Binding Wells A->B C Incubate at 25°C (60-90 min) B->C D Terminate via Rapid Filtration (GF/B Filters) C->D E Wash Filters with Ice-Cold Buffer D->E F Scintillation Counting (Measure CPM) E->F G Data Analysis (Calculate IC₅₀ and Ki) F->G

Caption: Experimental workflow for the radioligand binding assay.

Experiment 2: [³⁵S]GTPγS Functional Assay

  • Causality and Rationale: Binding does not equal activation. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. The [³⁵S]GTPγS binding assay directly measures the first step in G-protein activation following receptor binding.[10][11] It allows us to determine not only the potency of a compound in activating the receptor (EC₅₀) but also its maximal efficacy (Emax) relative to a known full agonist. This is crucial for classifying PEPCA's functional activity.

  • Detailed Protocol:

    • Reagents: In addition to hMOR membranes, this assay requires [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Incubation Mix: Prepare a mix containing hMOR membranes (5-10 µg), ~30 µM GDP (to ensure binding is agonist-dependent), and varying concentrations of the test compound (Fentanyl or PEPCA).

    • Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.

    • Incubation: Incubate at 30°C for 60 minutes.

    • Termination & Filtration: Terminate and filter as described in the binding assay protocol.

    • Quantification & Analysis: Measure radioactivity using a scintillation counter. Plot the stimulated binding against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

In Vivo Analysis: Analgesic Efficacy and Sedative Effects

Positive in vitro results necessitate validation in a whole-organism model to assess physiological effects and potential side effects.[12]

Experiment 3: Hot Plate Test for Thermal Nociception

  • Causality and Rationale: This is a classic and robust assay for measuring centrally-mediated analgesia.[12] The test measures the latency of a mouse or rat to react to a thermal stimulus (e.g., licking a paw or jumping). An effective analgesic like fentanyl will significantly increase this reaction latency. This experiment directly assesses the primary therapeutic endpoint of an opioid analgesic.

  • Detailed Protocol:

    • Subjects: Use adult male ICR mice (25-30 g). Acclimate animals to the testing room for at least 60 minutes.

    • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Baseline Measurement: Place each mouse on the hot plate and record the baseline latency to lick a hind paw or jump. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

    • Drug Administration: Administer various doses of fentanyl, PEPCA, or vehicle control (e.g., saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • Post-Treatment Measurement: At set time points after injection (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.

    • Data Analysis: Convert latency scores to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100. Calculate the ED₅₀ (the dose required to produce 50% of the maximum effect) for each compound.

Data Interpretation and Comparative Summary (Illustrative Data)

The following tables present plausible, illustrative data that would be expected from the experiments described above, based on the SAR hypothesis.

Table 2: Illustrative In Vitro Pharmacological Profile at the µ-Opioid Receptor

CompoundBinding Affinity Ki (nM)Functional Potency EC₅₀ (nM)Max Efficacy Emax (%) (vs. DAMGO)
Fentanyl 1.1 ± 0.28.5 ± 1.598 ± 4%
PEPCA 1,250 ± 150>10,00022 ± 8%
  • Interpretation: The illustrative data show that fentanyl binds with high (nanomolar) affinity and acts as a potent, full agonist at the MOR. In stark contrast, PEPCA demonstrates significantly weaker binding (over 1000-fold lower affinity) and acts as a very low potency partial agonist. This confirms the critical role of the N-phenylpropanamide group.

Table 3: Illustrative In Vivo Pharmacological Profile in Mice

CompoundAnalgesic ED₅₀ (mg/kg) (Hot Plate)
Fentanyl 0.02
PEPCA > 50 (Inactive at tested doses)
  • Interpretation: The in vivo data correlate directly with the in vitro findings. Fentanyl is a highly potent analgesic. PEPCA, due to its poor receptor affinity and efficacy, shows no significant analgesic activity even at high doses, underscoring its inability to effectively engage the central opioid pathways required for pain relief.

Conclusion

This comparative guide outlines a systematic and logical framework for the pharmacological characterization of a novel fentanyl analog, PEPCA, against its well-understood parent compound. Through a carefully selected series of in vitro and in vivo assays, we can dissect the contributions of specific structural motifs to the overall pharmacological profile.

The illustrative data, grounded in established structure-activity relationships, strongly support the hypothesis that the N-phenylpropanamide moiety is indispensable for the high-potency analgesic effects of fentanyl. Its replacement with a simple carboxamide group in PEPCA effectively abolishes meaningful µ-opioid receptor activity. This analytical approach, moving from receptor binding to functional assays and finally to behavioral models, represents a gold standard in preclinical drug discovery and provides a clear, evidence-based methodology for researchers in the field.

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Comparative

A Comparative Guide to Validating the Analgesic Effects of N-(2-phenylethyl)piperidine-4-carboxamide Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the analgesic properties of novel N-(2-phenylethyl)piperidine-4-carboxamide derivatives. By integr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the analgesic properties of novel N-(2-phenylethyl)piperidine-4-carboxamide derivatives. By integrating established experimental protocols with an understanding of the underlying pharmacology, this document serves as a practical resource for the preclinical assessment of this potent class of analgesics.

Introduction: The Promise of N-(2-phenylethyl)piperidine-4-carboxamide Derivatives in Pain Management

The N-(2-phenylethyl)piperidine-4-carboxamide scaffold is a cornerstone in the development of potent synthetic opioids.[1] This chemical class, which includes the clinically significant analgesic fentanyl, is characterized by a high affinity for the μ-opioid receptor (MOR), a key mediator of analgesia.[1][2] The therapeutic potential of these derivatives lies in their ability to elicit profound pain relief, often with potencies orders of magnitude greater than that of morphine.[3][4] However, this high potency also necessitates a rigorous and systematic validation process to characterize their efficacy and potential liabilities.

This guide will delineate a logical, multi-step approach to the validation of these compounds, beginning with in vivo assessments of analgesic efficacy and progressing to in vitro mechanistic studies to elucidate their molecular targets. We will also provide detailed, self-validating experimental protocols and comparative data to benchmark novel derivatives against established analgesics.

Section 1: In Vivo Validation of Analgesic Efficacy

The initial assessment of a novel analgesic compound relies on robust in vivo models that can quantify its ability to inhibit nociceptive responses. The hot plate and tail-flick tests are standard, reliable assays for evaluating centrally acting analgesics.[5]

The Hot Plate Test: Assessing Supraspinal Analgesia

The hot plate test measures the latency of a rodent's response to a thermal stimulus, providing an indication of the drug's effect on supraspinal pain pathways.[6] An increase in the time it takes for the animal to exhibit a pain response (e.g., paw licking or jumping) is indicative of an analgesic effect.[5]

  • Apparatus: A commercially available hot plate apparatus with precise temperature control and a transparent observation cylinder.

  • Acclimation: Allow rodents (rats or mice) to acclimate to the testing room for at least 60 minutes prior to the experiment to minimize stress-induced variability.[7]

  • Baseline Latency: Gently place each animal on the hot plate, maintained at a constant temperature (typically 55 ± 0.5°C), and record the time until it exhibits a nociceptive response (paw licking or jumping).[8] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[8][9]

  • Drug Administration: Administer the N-(2-phenylethyl)piperidine-4-carboxamide derivative or a vehicle control via the desired route (e.g., intraperitoneal, intravenous).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.[6]

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

The Tail-Flick Test: Evaluating Spinal Reflexes

The tail-flick test assesses the analgesic effect on spinal reflexes by measuring the latency to withdraw the tail from a radiant heat source.[6] This test is particularly sensitive to opioid analgesics.

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

  • Acclimation and Restraint: Acclimate the animals to the testing environment. Gently restrain the rodent, ensuring its tail is positioned correctly in the apparatus.[10][11]

  • Baseline Latency: Apply the heat stimulus to the tail and record the time it takes for the animal to flick its tail away from the heat source.[12] An automatic cut-off is essential to prevent tissue injury.[12]

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Comparative Efficacy of N-(2-phenylethyl)piperidine-4-carboxamide Derivatives

The table below presents a comparison of the analgesic potency of several N-(2-phenylethyl)piperidine-4-carboxamide derivatives and benchmark opioids, as determined by in vivo assays. The ED50 value represents the dose of the drug that produces a therapeutic effect in 50% of the population.

CompoundAnimal ModelAssayED50 (mg/kg)Potency Relative to MorphineReference
MorphineRatTail Withdrawal~3.21[3]
FentanylRatTail Withdrawal~0.011~290[4]
Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate RatTail Withdrawal0.0003210,031[3]
cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyll-N-phenylpropanamide RatTail Withdrawal-up to 6684[12]
(3R,4S,2'S)-(+)-cis-1b MouseHot Plate0.0010613,100[13]

Section 2: In Vitro Mechanistic Validation

To understand the molecular basis of the observed analgesic effects, in vitro assays are crucial. For N-(2-phenylethyl)piperidine-4-carboxamide derivatives, the primary target is expected to be the μ-opioid receptor.

Opioid Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[14] By competing with a radiolabeled ligand for binding to the receptor, the affinity (Ki) of the test compound can be calculated.

  • Materials: Cell membranes expressing the human μ-opioid receptor (hMOR), [³H]-DAMGO (a selective μ-opioid agonist) as the radioligand, and a non-specific binding control such as naloxone.[14]

  • Assay Setup: In a 96-well plate, incubate the hMOR membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound.[14]

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).[14]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Receptor Binding Affinities

The following table summarizes the binding affinities of various opioids for the μ-opioid receptor.

CompoundReceptorKi (nM)Reference
Morphineμ-opioid1-100[15]
Fentanylμ-opioid1-100[15]
Sufentanilμ-opioid<1[15]
(3R,4S,2'R)-(-)-cis-1a μ-opioidHigh Affinity[13]
(3R,4S,2'S)-(+)-cis-1b μ-opioidHigh Affinity[13]
Exploring Secondary Targets: The Cannabinoid System

While the primary mechanism of action for this class of compounds is through the μ-opioid receptor, there is evidence of functional interactions between the opioid and cannabinoid systems.[16] Both systems are involved in pain modulation, and their receptors are co-localized in key pain-processing regions of the central nervous system.[16][17] Therefore, it is prudent to investigate whether novel N-(2-phenylethyl)piperidine-4-carboxamide derivatives also interact with cannabinoid receptors (CB1 and CB2). This can be achieved through similar radioligand binding assays using selective cannabinoid receptor ligands. Understanding these potential off-target interactions is crucial for a complete pharmacological profile and for anticipating potential side effects or synergistic therapeutic effects.[18][19]

Section 3: Synthesis and Structure-Activity Relationship

The synthesis of N-(2-phenylethyl)piperidine-4-carboxamide derivatives typically involves a multi-step process. A general synthetic route is outlined below. Understanding the synthesis allows for the rational design of new derivatives with improved potency and safety profiles.

General Synthesis Pathway

G cluster_0 Synthesis of N-(2-phenylethyl)piperidine-4-carboxamide Core A 1-(2-phenylethyl)-4-piperidone C 4-Anilino-4-cyano-1-(2-phenylethyl)piperidine A->C Reagents: Aniline, KCN B Aniline + KCN (Strecker Reaction) E 4-Anilino-1-(2-phenylethyl)piperidine-4-carboxamide C->E H2SO4 D Hydrolysis G 4-Anilino-1-(2-phenylethyl)piperidine-4-carboxylic acid E->G KOH F Further Hydrolysis I Methyl 4-anilino-1-(2-phenylethyl)piperidine-4-carboxylate G->I Methanol, Acid Catalyst H Esterification K Final Derivative I->K Acylating Agent J Acylation (e.g., Propionic Anhydride)

Caption: General synthesis of N-(2-phenylethyl)piperidine-4-carboxamide derivatives.

Section 4: Visualizing the Mechanism of Action

The analgesic effects of N-(2-phenylethyl)piperidine-4-carboxamide derivatives are primarily mediated by their agonist activity at the μ-opioid receptor, a G-protein coupled receptor (GPCR).

μ-Opioid Receptor Signaling Pathway

G cluster_0 μ-Opioid Receptor Signaling Ligand Piperidine Derivative (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Simplified μ-opioid receptor signaling cascade leading to analgesia.

Conclusion

The validation of N-(2-phenylethyl)piperidine-4-carboxamide derivatives requires a systematic and multi-faceted approach. By combining robust in vivo efficacy testing with detailed in vitro mechanistic studies, researchers can build a comprehensive understanding of a novel compound's analgesic potential. This guide provides the foundational protocols and comparative data necessary to embark on this validation process, ultimately contributing to the development of safer and more effective pain therapeutics.

References

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  • Tail Flick Assay - Diabetic Complications Consortium (DiaComp). (2004). Retrieved January 22, 2026, from [Link]

  • Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451.
  • Tail Flick V.1 - Protocols.io. (2019). Retrieved January 22, 2026, from [Link]

  • Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548-1551.
  • Beaver, W. T. (1979). Clinical Pharmacology of Analgesic Drugs. Medical Clinics of North America, 63(1), 1-17.
  • [1-(2-phenylethyl)piperidin-4-yl]furan- 2-carboxamide (furanylfentanyl) - LJMU Research Online. (n.d.). Retrieved January 22, 2026, from [Link]

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  • Zawilska, J. B., & Kuczyńska, K. (2019). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Frontiers in bioscience (Landmark edition), 24, 97-127.
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Validation

A Senior Application Scientist's Guide to Predicting and Evaluating the Cross-Reactivity of N-(2-phenylethyl)piperidine-4-carboxamide in Fentanyl Immunoassays

Executive Summary The proliferation of novel synthetic opioids (NSOs) presents a significant and ongoing challenge to clinical and forensic toxicology. Immunoassays serve as a critical first-line screening tool for the r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The proliferation of novel synthetic opioids (NSOs) presents a significant and ongoing challenge to clinical and forensic toxicology. Immunoassays serve as a critical first-line screening tool for the rapid detection of fentanyl and its analogs, but their efficacy is dictated by the cross-reactivity profile of the antibodies employed. This guide provides an in-depth technical analysis of the predicted cross-reactivity of N-(2-phenylethyl)piperidine-4-carboxamide, a structural analog of fentanyl, in common fentanyl immunoassays. By dissecting the molecular structures, understanding the principles of immunoassay design, and providing a rigorous experimental framework, this document serves as an essential resource for researchers, toxicologists, and drug development professionals. We predict that N-(2-phenylethyl)piperidine-4-carboxamide will exhibit low to negligible cross-reactivity in most fentanyl-specific immunoassays due to the absence of the critical N-phenylpropanamide moiety, a key epitope for antibody recognition. This guide provides the detailed protocols necessary to empirically validate this hypothesis.

Introduction

Fentanyl, a synthetic opioid 50 to 100 times more potent than morphine, and its ever-expanding list of analogs are major drivers of the ongoing opioid crisis.[1] The rapid identification of these compounds in biological samples is paramount for public health and safety. Immunoassays are widely used for initial drug screening due to their speed, high throughput, and cost-effectiveness.[2][3] However, these antibody-based tests are designed to recognize specific molecular structures.[4] Structural modifications, even minor ones, can significantly alter antibody binding, potentially leading to a false-negative result if a novel analog is not recognized.[5]

This guide focuses on a specific compound, N-(2-phenylethyl)piperidine-4-carboxamide. While not a widely reported illicit substance, its core structure is related to fentanyl precursors and analogs. Understanding its potential for cross-reactivity serves as a model for evaluating any new compound of interest. The central question we address is: Will standard fentanyl immunoassays detect this compound? This guide will provide the scientific rationale to predict the outcome and the experimental methodology to prove it.

Section 1: The Analytical Challenge - A Structural Comparison

The cross-reactivity of an immunoassay is fundamentally determined by the structural similarity between the target analyte (the compound the assay is designed to detect) and a potential cross-reactant.[6] The antibody's binding pocket recognizes a specific three-dimensional shape and charge distribution, known as an epitope.

Fentanyl's Core Structure: Fentanyl, or N-(1-(2-phenylethyl)-4-piperidinyl-N-phenyl-propanamide), can be deconstructed into key structural regions that influence antibody binding[7]:

  • Piperidine Ring: The central scaffold of the molecule.

  • N-phenethyl Group: Attached to the nitrogen at position 1 of the piperidine ring. This "tail" is a crucial component for antibody recognition.[8]

  • N-phenylpropanamide Group: Attached to the carbon at position 4 of the piperidine ring. This "head group" is arguably the most critical epitope for many fentanyl-specific antibodies.[7][9]

N-(2-phenylethyl)piperidine-4-carboxamide Structure: This compound shares the piperidine ring and the N-phenethyl group with fentanyl. However, it critically lacks the N-phenylpropanamide "head group." Instead, it has a simple carboxamide group at the 4-position.

Visualizing the Critical Difference:

Caption: Structural comparison of Fentanyl and the target compound.

Predicted Impact on Cross-Reactivity: The absence of the N-phenylpropanamide group in N-(2-phenylethyl)piperidine-4-carboxamide is the most significant structural difference. Most fentanyl immunoassays utilize antibodies raised against a fentanyl-protein conjugate where the N-phenylpropanamide portion is a primary antigenic determinant.[9] Therefore, it is scientifically logical to hypothesize that N-(2-phenylethyl)piperidine-4-carboxamide will have very low or no significant cross-reactivity with the majority of commercial fentanyl immunoassays.

Section 2: Principles of Fentanyl Immunoassays

Most fentanyl screening assays are based on a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogeneous enzyme immunoassay (e.g., EMIT).[2][5] The principle is based on competition for a limited number of antibody binding sites.

Mechanism of Action:

  • Reagents: The assay contains a specific anti-fentanyl antibody and a known amount of fentanyl labeled with an enzyme or other signaling molecule (the "conjugate").

  • Competition: When a sample (e.g., urine) is added, any fentanyl or cross-reacting analog present in the sample will compete with the labeled fentanyl conjugate to bind to the antibody.

  • Signal Generation: The amount of labeled fentanyl that binds to the antibody is inversely proportional to the amount of fentanyl in the sample. A high concentration of fentanyl in the sample results in less labeled fentanyl binding to the antibody, producing a low signal. Conversely, a low concentration of fentanyl in the sample allows more labeled fentanyl to bind, producing a high signal.

Competitive_Immunoassay cluster_0 Low Fentanyl in Sample cluster_1 High Fentanyl in Sample Analyte_Low Fentanyl (Low) Antibody_1 Antibody Analyte_Low->Antibody_1 Conjugate_High Labeled Fentanyl (High) Conjugate_High->Antibody_1 Result_1 High Signal Antibody_1->Result_1 Analyte_High Fentanyl (High) Antibody_2 Antibody Analyte_High->Antibody_2 Conjugate_Low Labeled Fentanyl (Low) Conjugate_Low->Antibody_2 Result_2 Low Signal (Positive Result) Antibody_2->Result_2

Caption: Principle of a competitive immunoassay.

Section 3: A Methodological Guide to Evaluating Cross-Reactivity

To empirically determine the cross-reactivity of N-(2-phenylethyl)piperidine-4-carboxamide, a systematic, controlled experiment is required. This protocol is based on established methodologies and guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]

Key Metrics:

  • IC50 (50% Inhibitory Concentration): The concentration of a drug that causes a 50% reduction in the maximum signal of the immunoassay. A lower IC50 indicates a stronger binding affinity to the antibody.[14]

  • Percent Cross-Reactivity (%CR): A relative measure of an analog's ability to be detected compared to the target analyte (fentanyl). It is calculated using the IC50 values.[6][15]

Formula for Percent Cross-Reactivity: %CR = (IC50 of Fentanyl / IC50 of Test Compound) x 100[15]

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol outlines a standard procedure for determining the IC50 values needed to calculate cross-reactivity.

Materials:

  • Fentanyl standard (certified reference material)

  • N-(2-phenylethyl)piperidine-4-carboxamide (test compound)

  • Commercial Fentanyl ELISA kit (containing anti-fentanyl antibody-coated microplate, fentanyl-HRP conjugate, wash buffer, substrate solution, and stop solution)

  • Drug-free certified human urine

  • Precision pipettes and microplate reader

Workflow Diagram:

workflow cluster_prep 1. Preparation cluster_assay 2. Immunoassay cluster_analysis 3. Data Analysis prep_std Prepare Fentanyl serial dilutions (e.g., 0.1 to 100 ng/mL) add_samples Add standards, controls, & test dilutions to antibody-coated plate prep_std->add_samples prep_test Prepare Test Compound serial dilutions (e.g., 1 to 10,000 ng/mL) prep_test->add_samples add_conjugate Add Fentanyl-Enzyme Conjugate to all wells add_samples->add_conjugate incubate Incubate (e.g., 60 min at 37°C) add_conjugate->incubate wash Wash plate 5x to remove unbound reagents incubate->wash add_substrate Add Substrate Solution wash->add_substrate develop Incubate in dark (15 min) for color development add_substrate->develop stop Add Stop Solution develop->stop read Read absorbance at 450 nm stop->read plot Plot dose-response curves (Absorbance vs. log[Concentration]) read->plot calc_ic50 Determine IC50 for Fentanyl and Test Compound plot->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Experimental workflow for cross-reactivity determination.

Step-by-Step Procedure:

  • Preparation of Standards and Test Compound:

    • Prepare a stock solution of both fentanyl and N-(2-phenylethyl)piperidine-4-carboxamide in a suitable solvent (e.g., methanol) and then spike into drug-free urine to create a high-concentration standard.

    • Perform serial dilutions in drug-free urine to create a range of concentrations for each compound. A wider range will be needed for the test compound, as a much higher concentration is expected to be required to elicit a response.

  • Assay Procedure (based on kit manufacturer's instructions):

    • Add a set volume (e.g., 50 µL) of each standard, control, and test compound dilution to the appropriate wells of the antibody-coated microplate.

    • Add the fentanyl-enzyme conjugate to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate thoroughly to remove unbound materials.

    • Add the substrate, which reacts with the bound enzyme to produce a color change.

    • Stop the reaction after a set time.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • Plot the absorbance versus the logarithm of the concentration for both fentanyl and the test compound to generate two separate dose-response curves.

    • From these curves, determine the IC50 value for each compound.

    • Use the formula provided above to calculate the percent cross-reactivity.

Section 4: Comparative Data and Predictive Analysis

CompoundKey Structural FeatureTypical % Cross-Reactivity Range in Fentanyl AssaysRationale for Cross-ReactivityReference(s)
Fentanyl Target Analyte 100% (by definition) The antibody is raised against this compound.[16]
AcetylfentanylPropanamide replaced with ethanamideHigh (~100%)Minor change to the acyl group, core structure highly preserved.[16][17][18]
FuranylfentanylPropanamide replaced with furanoyl groupModerate (~20%)The bulkier furan ring reduces binding affinity compared to the simple alkyl chain.[16][17]
NorfentanylLacks the N-phenethyl group Very Low (<3-11%) Demonstrates the critical importance of the N-phenethyl "tail" for antibody recognition.[2][17][19]
4-ANPPLacks the entire propanamide group Very Low (<10%) Highlights the essential role of the N-acyl group for binding. Structurally more similar to the target compound than fentanyl itself.[2]
N-(2-phenylethyl)piperidine-4-carboxamide Lacks N-phenylpropanamide group Predicted: <1% Lacks the entire N-phenyl and propionyl components, which are critical epitopes. Its structure is even more divergent from fentanyl than 4-ANPP.N/A

Analysis: The data clearly shows that modifications to, or removal of, the N-phenylpropanamide "head group" or the N-phenethyl "tail" drastically reduces cross-reactivity. Norfentanyl, which lacks the tail, is poorly detected.[2][17] 4-ANPP, which lacks the propanamide group, is also poorly detected.[2] Our target compound, N-(2-phenylethyl)piperidine-4-carboxamide, lacks the entire N-phenylpropanamide group, representing a major structural deviation from fentanyl's key epitope. Therefore, the prediction of very low to negligible cross-reactivity is strongly supported by the available data on analogous structures.

Section 5: Implications for Toxicological Screening

The predicted lack of cross-reactivity for N-(2-phenylethyl)piperidine-4-carboxamide has significant practical implications:

  • Risk of False Negatives: If this compound (or any other new analog with similar structural modifications) were to become prevalent, it would likely be missed by standard fentanyl immunoassay screens. This could have serious clinical consequences, as a patient might be wrongly cleared of opioid exposure, or forensic investigations could be misdirected.

  • Importance of Confirmatory Testing: This analysis underscores a fundamental principle in toxicology: immunoassays are screening tests. All presumptive positive results, and any negative results that are inconsistent with the clinical picture, must be confirmed by a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Need for Continuous Assay Development: As new synthetic opioids emerge, it is crucial for immunoassay manufacturers to continually assess the cross-reactivity of their products and, where necessary, develop new antibodies or multi-analyte assays that can detect broader classes of compounds.[5][20]

Conclusion

Based on a detailed structural analysis and comparison with existing cross-reactivity data for fentanyl analogs, this guide concludes that N-(2-phenylethyl)piperidine-4-carboxamide is highly unlikely to be detected by common fentanyl immunoassays . The absence of the N-phenylpropanamide moiety, a critical recognition site for most fentanyl-specific antibodies, is the primary reason for this prediction.

For any laboratory or research institution that encounters novel or uncharacterized compounds, the experimental protocol detailed in this guide provides a robust and reliable framework for empirically determining immunoassay cross-reactivity. This process of prediction based on chemical structure, followed by empirical validation, is essential for maintaining the integrity of toxicological screening programs and adapting to the ever-changing landscape of synthetic drugs.

References

  • Title: Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics Source: MDPI URL: [Link]

  • Title: Fentanyl drug profile Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL: [Link]

  • Title: What Is Fentanyl Made Of? Ingredients & Cutting Agents Source: Desert Hope Treatment Center URL: [Link]

  • Title: Fentanyl - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]

  • Title: Fentanyl - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Immunoassay-based detection of fentanyl analogs in forensic toxicology Source: Forensic Toxicology, via ResearchGate URL: [Link]

  • Title: Comparison of Two Commercially Available Fentanyl Screening Immunoassays for Clinical Use Source: Journal of Applied Laboratory Medicine URL: [Link]

  • Title: Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA Source: Journal of Analytical Toxicology, via ResearchGate URL: [Link]

  • Title: Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA Source: PubMed URL: [Link]

  • Title: The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers Source: MDPI URL: [Link]

  • Title: Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay Source: PubMed URL: [Link]

  • Title: Substructure-Specific Antibodies Against Fentanyl Derivatives Source: ACS Nano URL: [Link]

  • Title: Detection of fentanyl and its analogs by enzyme-linked immunosorbent assay Source: PubMed URL: [Link]

  • Title: An Engineered Human-Antibody Fragment with Fentanyl Pan-Specificity that Reverses Carfentanil-Induced Respiratory Depression Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ILA30 | Immunoassay Interference by Endogenous Antibodies Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The use of lateral flow immunoassays for the detection of fentanyl in seized drug samples and postmortem urine Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of an enzyme-linked immunosorbent assay for fentanyl and applications of fentanyl antibody-coated nanoparticles for sample preparation Source: ResearchGate URL: [Link]

  • Title: Cross reactivity testing at Quansys Biosciences Source: Quansys Biosciences URL: [Link]

  • Title: Fentanyl–Antibody Interaction as a Novel Strategy against Opiates and Opioids Abuse Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: N-(3-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide Source: PubChem URL: [Link]

  • Title: Cross-reactivity - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ILA23 | Assessing the Quality of Immunoassay Systems Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies Source: MDPI URL: [Link]

  • Title: Interferences in Immunoassay Source: National Institutes of Health (NIH) URL: [Link]

  • Title: CLSI: Clinical & Laboratory Standards Institute Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

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  • Title: N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide Source: PharmaCompass URL: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(2-phenylethyl)piperidine-4-carboxamide Analogues

The N-(2-phenylethyl)piperidine-4-carboxamide scaffold is a versatile pharmacophore that has given rise to a diverse range of biologically active compounds. This guide provides a comprehensive analysis of the structure-a...

Author: BenchChem Technical Support Team. Date: February 2026

The N-(2-phenylethyl)piperidine-4-carboxamide scaffold is a versatile pharmacophore that has given rise to a diverse range of biologically active compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogues, offering insights for researchers and drug development professionals. We will explore how subtle molecular modifications influence their interaction with various biological targets, supported by experimental data from peer-reviewed literature.

The Core Scaffold: A Foundation for Diverse Biological Activity

The fundamental structure of N-(2-phenylethyl)piperidine-4-carboxamide consists of a piperidine ring with a carboxamide group at the 4-position and a phenylethyl substituent on the piperidine nitrogen. This arrangement provides a key framework for interaction with a variety of receptors and enzymes. The modular nature of this scaffold allows for systematic modifications at several key positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Below is a diagram illustrating the core scaffold and the primary points of modification that will be discussed in this guide.

Caption: Core N-(2-phenylethyl)piperidine-4-carboxamide scaffold with key modification points.

Opioid Receptor Modulation: The Fentanyl Archetype and Beyond

The most prominent class of drugs based on this scaffold is the 4-anilidopiperidine opioids, with fentanyl being the quintessential example.[1] The SAR for these potent analgesics is well-established and highly sensitive to minor structural changes.

Modifications to the N-phenylethyl Group

The N-phenylethyl moiety is crucial for potent opioid activity. Replacing the phenylethyl group with other substituents generally leads to a decrease in analgesic potency. However, strategic modifications can modulate the activity profile. For instance, replacing the phenyl ring with a bioisosteric heterocycle like thiophene can maintain or even enhance potency in some cases.[2]

Substitutions on the Piperidine Ring

The piperidine ring itself offers several avenues for modification. Introduction of a methyl group at the 3-position of the piperidine ring, as seen in ohmefentanyl, can dramatically increase potency and selectivity for the µ-opioid receptor.[3] The stereochemistry at this position is critical, with the (3R,4S) configuration being optimal for high affinity.[3] Furthermore, 4,4-disubstitution on the piperidine ring has been explored, leading to potent analgesics with altered pharmacokinetic profiles.[4]

The Anilido and Propionamide Moiety

The N-phenylpropanamide group is a key determinant of the analgesic activity. The length of the acyl chain is optimal at three carbons (propionamide). Shorter or longer chains result in a significant drop in potency. Substitution on the aniline phenyl ring can also influence activity, though often to a lesser extent than modifications elsewhere in the molecule.

The following table summarizes the SAR of key fentanyl analogues, highlighting the impact of structural modifications on their analgesic potency.

CompoundModification from FentanylAnalgesic Potency (ED50, mg/kg, mouse)Reference
Fentanyl-0.011[4]
α-methylfentanylMethyl group at the α-position of the phenethyl linker0.0085[4]
cis-(+)-3-methylfentanylMethyl group at the 3-position of the piperidine ring0.00058[4]
Ohmefentanyl3-methyl group and a hydroxyl group on the phenethyl linker0.00106 (for the most potent isomer)[3]
CarfentanilMethyl ester at the 4-position of the piperidine ring0.00032[2]

CCR5 Antagonism: A Scaffold for Anti-HIV Agents

The versatility of the N-(2-phenylethyl)piperidine-4-carboxamide scaffold extends beyond opioid receptors. It has been successfully employed in the development of potent C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of anti-HIV-1 agents.

Key Structural Features for CCR5 Antagonism

In the context of CCR5 antagonism, the N-phenylethyl group is often replaced with a more complex moiety to optimize interactions with the receptor. For example, in the clinical candidate TAK-220, this position is occupied by a 1-acetyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide group.[5] The piperidine nitrogen is typically part of a larger, often more rigid, ring system.

Importance of Polar Groups

A key strategy in the development of piperidine-4-carboxamide-based CCR5 antagonists has been the introduction of polar groups to improve metabolic stability.[5] For instance, incorporating a carbamoyl group into the phenyl ring of a 4-benzylpiperidine moiety led to compounds with both high metabolic stability and potent anti-HIV-1 activity.[5]

The following table compares the activity of several piperidine-4-carboxamide CCR5 antagonists.

CompoundKey Structural FeaturesCCR5 Binding Affinity (IC50, nM)Anti-HIV-1 Activity (EC50, nM)Reference
5fCarbamoyl group on the 4-benzylpiperidine moiety-5.8 (membrane fusion)[5]
TAK-220 (5m)1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide3.51.1[5]

Other Therapeutic Targets

The N-(2-phenylethyl)piperidine-4-carboxamide scaffold has also been investigated for its potential to modulate other biological targets, including:

  • Calcium Channels: Certain analogues have shown inhibitory activity against T-type calcium channels, suggesting potential as antihypertensive agents.[6]

  • Sigma Receptors: The piperidine scaffold is a common motif in sigma receptor modulators, and N-(2-phenylethyl)piperidine-4-carboxamide derivatives have been explored for their potential in treating central nervous system disorders.[7]

  • Neurokinin Receptors: While not the primary focus of the retrieved literature, the piperidine-4-carboxamide core is also present in some neurokinin receptor antagonists.[8]

Experimental Protocols: A Guide to In Vitro Evaluation

To provide a practical context for the data presented, this section outlines a general protocol for a competitive radioligand binding assay, a common method for determining the affinity of a compound for a specific receptor.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • [³H]DAMGO (a selective µ-opioid receptor radioligand).

  • Test compounds.

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Workflow Diagram:

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare receptor membranes mix_components Mix membranes, radioligand, and test compound/buffer/naloxone prep_membranes->mix_components prep_ligand Prepare radioligand solution ([³H]DAMGO) prep_ligand->mix_components prep_compounds Prepare serial dilutions of test compounds prep_compounds->mix_components incubate Incubate at a defined temperature and time mix_components->incubate filtration Rapidly filter the mixture through glass fiber filters incubate->filtration wash Wash filters to remove unbound radioligand filtration->wash scintillation Add scintillation cocktail to filters wash->scintillation counting Count radioactivity using a scintillation counter scintillation->counting analysis Analyze data to determine IC50 and Ki values counting->analysis

Caption: Workflow for a typical radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, [³H]DAMGO, and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion: A Scaffold of Continuing Importance

The N-(2-phenylethyl)piperidine-4-carboxamide scaffold remains a cornerstone in medicinal chemistry. Its adaptability has allowed for the development of potent and selective modulators for a range of important biological targets. The SAR studies summarized in this guide demonstrate the critical interplay between different structural elements of these analogues and their biological activity. A thorough understanding of these relationships is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles. Future research will likely continue to explore novel modifications of this versatile scaffold to address unmet medical needs.

References

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 2011. [Link][6]

  • Synthetic methodology and structure activity relationship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Semantic Scholar. [Link][1]

  • Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry, 2005. [Link][5]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv, 2021. [Link][7]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. RSC Medicinal Chemistry, 2021. [Link][4]

  • CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 2005. [Link][9]

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 1992. [Link][3]

  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 1979. [Link][2]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 2022. [Link][8]

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Validation

A Comparative Guide to the Efficacy of Opioid Precursors: Focus on N-(2-phenylethyl)piperidine-4-carboxamide

Introduction The landscape of opioid research is in a constant state of evolution, driven by the dual imperatives of developing more effective analgesics and mitigating the risks of abuse and adverse effects. A critical,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of opioid research is in a constant state of evolution, driven by the dual imperatives of developing more effective analgesics and mitigating the risks of abuse and adverse effects. A critical, yet often overlooked, aspect of this research is the study of opioid precursors—the foundational chemical intermediates from which active pharmaceutical ingredients (APIs) are synthesized. The choice of precursor not only dictates the synthetic route's efficiency and feasibility but can also influence the impurity profile and overall characteristics of the final compound.

This guide provides an in-depth comparison of the efficacy of N-(2-phenylethyl)piperidine-4-carboxamide, a key intermediate in the synthesis of potent fentanyl analogs like carfentanil, with other significant opioid precursors. We will dissect their synthetic pathways, compare the pharmacological profiles of the opioids they produce, and provide detailed experimental protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals to offer a nuanced understanding of how the journey from precursor to final product shapes the therapeutic potential of novel opioids.

Part 1: Synthetic Pathways and Strategic Considerations

The economic viability, scalability, and regulatory landscape surrounding a synthetic route are paramount in drug development. The choice of a precursor is a strategic decision that balances these factors. Here, we compare the synthesis involving N-(2-phenylethyl)piperidine-4-carboxamide with routes starting from other common fentanyl precursors.

Synthesis via N-(2-phenylethyl)piperidine-4-carboxamide

N-(2-phenylethyl)piperidine-4-carboxamide is a crucial intermediate in what is often referred to as the Janssen synthesis route, which was foundational in the development of fentanyl and its analogs. The synthesis begins with N-phenethyl-4-piperidone (NPP), a controlled substance due to its utility in illicit fentanyl production.[1]

The classical pathway proceeds as follows:

  • Strecker Reaction: N-phenethyl-4-piperidone (NPP) is reacted with aniline and potassium cyanide (KCN) to form the α-aminonitrile, 4-anilino-4-cyano-1-(2-phenylethyl)piperidine.[2]

  • Nitrile Hydrolysis to Amide: The cyano group is then carefully hydrolyzed, typically using concentrated sulfuric acid, to yield N-(2-phenylethyl)piperidine-4-carboxamide (specifically, 4-anilino-1-(2-phenylethyl)piperidine-4-carboxamide).[2]

  • Amide Hydrolysis to Carboxylic Acid: Further hydrolysis of the carboxamide under strong basic conditions (e.g., KOH in ethylene glycol) yields the corresponding carboxylic acid, 4-anilino-1-(2-phenylethyl)piperidine-4-carboxylic acid.[2][3]

  • Esterification: The carboxylic acid is then esterified, for instance with methanol, to produce the methyl ester.[2]

  • Final Acylation: This ester is finally acylated with an acylating agent like propionic anhydride to yield a potent opioid such as carfentanil.[2][4]

The causality behind this multi-step process lies in the controlled, sequential construction of the 4-anilidopiperidine core. The carboxamide intermediate is a stable, isolatable compound that represents a key milestone in the synthesis, ensuring the correct framework is in place before proceeding to the final, highly potent API.

Caption: Synthetic workflow for potent opioids via the N-(2-phenylethyl)piperidine-4-carboxamide intermediate.

Alternative Precursors and Synthetic Routes

To circumvent growing regulations on precursors like NPP and 4-anilino-N-phenethylpiperidine (ANPP), alternative strategies have emerged, often employing "pre-precursors" or different chemical approaches.[5][6]

  • ANPP (4-anilino-N-phenethylpiperidine): This is a more direct precursor to fentanyl. It can be synthesized from NPP and aniline, followed by reduction of the resulting imine.[1] The final step is a simple acylation with propionyl chloride to yield fentanyl.[1] While this route is shorter, ANPP itself is strictly controlled.[7]

  • Norfentanyl: This compound is the immediate precursor to fentanyl, lacking only the N-phenethyl group.[8] Its use requires an alkylation step with phenethyl bromide, but it is also a Schedule II controlled substance.[8]

  • 1-boc-4-AP (tert-Butyl 4-(phenylamino)piperidine-1-carboxylate): This represents a class of precursors designed to avoid regulation by using a protecting group (t-BOC).[9] The BOC group masks the reactive secondary amine, rendering the molecule uncontrolled. It can be easily removed to generate 4-AP, which is then used in subsequent steps.[5][9] This highlights a key challenge in precursor control: minor chemical modifications can create unregulated starting materials.

The choice between these precursors often comes down to a trade-off between the length and complexity of the synthesis versus the regulatory status and availability of the starting materials. The route via N-(2-phenylethyl)piperidine-4-carboxamide is longer but builds the molecule in a robust, stepwise fashion.

Part 2: Comparative Pharmacological Efficacy

The ultimate measure of a precursor's efficacy lies in the pharmacological profile of the final opioid it produces. We will compare key metrics for opioids derived from these precursor classes, focusing on their interaction with the mu-opioid receptor (MOR), the primary target for most opioid analgesics.[10]

Receptor Binding Affinity and Selectivity

Binding affinity, quantified by the inhibition constant (Ki), measures how tightly a drug binds to a receptor. A lower Ki value indicates a higher binding affinity. Selectivity refers to a drug's preference for one receptor subtype over others (e.g., μ vs. κ or δ). High selectivity for the MOR is generally desired to minimize side effects associated with kappa (e.g., dysphoria) and delta receptors.

CompoundPrecursor Classµ Ki (nM)κ Ki (nM)δ Ki (nM)Selectivity (µ vs. κ/δ)Reference(s)
Fentanyl ANPP / Norfentanyl~0.7 - 1.5~18~140High for µ[10][11]
Carfentanil NPP-4-Carboxamide~0.02 - 0.04~130~220Very High for µ[4]
Ohmefentanyl Isomer N/A (Piperidine-based)~0.02~456~449Extremely High for µ[11]
Compound 23 N/A (Piperidine-based)0.00347.941.67Extremely High for µ[12]

Note: Data is compiled from multiple sources and should be considered representative. Absolute values can vary based on experimental conditions.

Analysis: Precursors like N-(2-phenylethyl)piperidine-4-carboxamide are used to synthesize exceptionally potent and selective MOR agonists like Carfentanil.[4] The data clearly shows that compounds derived from the 4-anilidopiperidine scaffold can achieve sub-nanomolar binding affinities for the MOR, orders of magnitude higher than morphine.[4][12] This high affinity is a primary determinant of their high potency.

In Vitro Functional Activity: Potency and Biased Agonism

Functional assays measure the biological response triggered by receptor binding. Potency (EC₅₀) is the concentration required to elicit 50% of the maximum response, while efficacy (Eₘₐₓ) is the maximum possible response.

Crucially, MOR activation can trigger multiple downstream signaling cascades. The "desirable" analgesic effects are thought to be mediated primarily through the G-protein pathway, while many adverse effects (e.g., respiratory depression, tolerance) have been linked to the β-arrestin pathway.[13] A compound that preferentially activates the G-protein pathway is known as a "biased agonist" and represents a major goal in modern opioid development.

SignalingPathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling MOR { Mu-Opioid Receptor (MOR) | G-Protein Coupled Receptor} G_Protein Gαi/o Gβγ MOR->G_Protein G-Protein Pathway BetaArrestin β-Arrestin 2 MOR->BetaArrestin β-Arrestin Pathway Opioid Opioid Agonist (e.g., Fentanyl) Opioid->MOR:port Analgesia Analgesia (Desired Effect) G_Protein->Analgesia SideEffects Side Effects (Respiratory Depression, Tolerance) BetaArrestin->SideEffects

Caption: Simplified Mu-Opioid Receptor (MOR) signaling, illustrating the divergent G-protein and β-arrestin pathways.

Studies assessing biased agonism for novel synthetic opioids are ongoing. While the concept is promising, clear evidence of significant bias for many fentanyl analogs remains a topic of active research.[13] The development of stable bio-assays is crucial for screening new compounds derived from various precursors to identify favorable signaling profiles.[13]

In Vivo Efficacy

In vivo studies in animal models provide the most direct measure of analgesic efficacy (ED₅₀, the dose effective in 50% of subjects).

  • Fentanyl: Exhibits an analgesic potency approximately 50-100 times that of morphine.[8]

  • Carfentanil: Is roughly 10,000 times more potent than morphine, making it one of the most potent opioids known.[4] Its use is restricted to large-animal tranquilizers.[4]

  • Structure-Activity Relationship (SAR): Studies on various 4-arylpiperidine and related structures consistently show that small modifications to the N-substituent (the phenylethyl group) and the 4-position substituent (the carboxamide-derived group) dramatically alter potency.[12][14] For example, the stereochemistry at the piperidine ring and side chain can result in thousands-fold differences in analgesic activity, as seen with isomers of ohmefentanyl.[11]

This underscores the importance of the precursor scaffold. The N-(2-phenylethyl)piperidine core is a "privileged structure" that, when appropriately functionalized at the 4-position, yields compounds of exceptionally high potency.

Part 3: Key Experimental Protocols

To ensure scientific rigor, the protocols used to generate comparative data must be robust and well-validated. Below are outlines for key methodologies.

Protocol 1: Competitive Radioligand Binding Assay (for Ki Determination)

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing human µ-opioid receptors (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Test Compound (e.g., opioid derived from a precursor).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist) at high concentration (e.g., 10 µM).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation counter and vials.

Workflow:

  • Preparation: Serially dilute the test compound to create a range of concentrations.

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of [³H]DAMGO, and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding (with excess naloxone).

  • Equilibration: Incubate the mixture at a set temperature (e.g., 25°C) for a specific time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash filters quickly with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand).

  • Ki Calculation: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity (Ki).

Conclusion

N-(2-phenylethyl)piperidine-4-carboxamide stands as a historically significant and synthetically vital precursor in the development of highly potent 4-anilidopiperidine opioids. While its synthetic route is more protracted than those for direct precursors like ANPP or Norfentanyl, it offers a robust, stepwise assembly of a molecular scaffold capable of producing compounds with extraordinary potency and selectivity for the µ-opioid receptor, such as carfentanil.

The comparative efficacy of opioid precursors is ultimately judged by the therapeutic index and pharmacological profile of the final APIs they generate. The N-phenethylpiperidine framework, common to all precursors discussed, is a validated platform for achieving high MOR affinity. The ongoing challenge for researchers is to leverage this and other precursor scaffolds to design next-generation analgesics. This will involve not only optimizing for potency and selectivity but also fine-tuning functional activity to bias signaling away from pathways associated with adverse effects, a goal that requires rigorous screening using modern cellular assays. The precursor, therefore, remains the starting point not just of a chemical synthesis, but of a cascade of pharmacological consequences.

References

  • Yuan, X., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link][12]

  • Ku T., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(11), 17610-17627. [Link][3]

  • Maiti, K., et al. (2021). Synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its 1-substituted analogs in Swiss albino mice. ResearchGate. [Link][15]

  • Di Fedele, L., et al. (1998). Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group. Journal of Medicinal Chemistry, 41(19), 3587-3601. [Link][16]

  • UNODC. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. United Nations Office on Drugs and Crime. [Link][17]

  • National Center for Biotechnology Information. (n.d.). Carfentanil. PubChem Compound Database. [Link][4]

  • Fries, D. S., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 31(7), 1422-1427. [Link][14]

  • Drug Enforcement Administration. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. DEA.gov. [Link][8]

  • Hess, C., et al. (2017). Emerging Synthetic Fentanyl Analogs. Journal of Analytical Toxicology, 41(3), 1-7. [Link][7]

  • European Monitoring Centre for Drugs and Drug Addiction. (2017). EMCDDA–Europol Joint Report on a new psychoactive substance: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl). EMCDDA. [Link][18]

  • Xu, X. J., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(21), 4247-4256. [Link][11]

  • Andersen, J. V., et al. (2016). Identification of a new psychoactive substance in seized material: The synthetic opioid N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl). Drug Testing and Analysis, 9(3), 419-426. [Link][19]

  • Drewes, A. M., et al. (2013). Differences between opioids: pharmacological, experimental, clinical and economical perspectives. British Journal of Clinical Pharmacology, 75(1), 60-78. [Link][10]

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  • Syracuse University. (n.d.). Chinese Fentanyl and Precursors: Key Assumptions Check. SURFACE at Syracuse University. [Link][20]

  • Cannaert, A., et al. (2020). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. Biochemical Pharmacology, 177, 113910. [Link][13]

  • ResearchGate. (n.d.). Synthesis of 4,4‐disubstituted piperidine analogs of (±)‐cis‐N‐[1‐(2‐hydroxy‐2‐phenylethyl)‐3‐methyl‐4‐piperidyl]‐N‐phenylpropanamide. ResearchGate. [Link][21]

  • Center for Forensic Science Research & Education. (2024). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. CFSRE. [Link][9]

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  • Andersen, J. V., et al. (2017). Identification of a new psychoactive substance in seized material: the synthetic opioid N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl). Drug Testing and Analysis, 9(3), 419-426. [Link][22]

  • Zamani, A., & Ghaieni, H. R. (2015). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link][23]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Wikipedia. [Link][1]

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  • ResearchGate. (n.d.). N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide structure formula-Fentanyl. ResearchGate. [Link][26]

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Comparative

In Vitro Validation of N-(2-phenylethyl)piperidine-4-carboxamide as a µ-Opioid Receptor Ligand: A Comparative Guide

This guide provides a comprehensive framework for the in vitro validation of novel µ-opioid receptor (MOR) ligands, with a specific focus on N-(2-phenylethyl)piperidine-4-carboxamide. While direct experimental data for t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of novel µ-opioid receptor (MOR) ligands, with a specific focus on N-(2-phenylethyl)piperidine-4-carboxamide. While direct experimental data for this specific carboxamide derivative is not extensively available in public literature, this guide will establish its pharmacological profile by comparing it to well-characterized MOR ligands and leveraging established structure-activity relationships (SAR) within the 4-anilidopiperidine class of opioids.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new opioid analgesics. We will delve into the critical in vitro assays necessary to determine a compound's affinity, potency, and efficacy at the µ-opioid receptor, providing the scientific rationale behind these experimental choices and detailed protocols for their execution.

The µ-Opioid Receptor: A Primary Target for Analgesia

The µ-opioid receptor (MOR) is a class A G-protein coupled receptor (GPCR) and the primary molecular target for a majority of clinically used opioid analgesics, including morphine and fentanyl.[1] Activation of the MOR by an agonist initiates a signaling cascade that ultimately leads to analgesia, but also to undesirable side effects such as respiratory depression and constipation.[2] The receptor is primarily coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling pathway is a cornerstone of in vitro functional assays designed to characterize MOR agonists.

Comparative Ligand Profiling: Establishing a Benchmark

To objectively assess the pharmacological profile of a novel compound, it is essential to compare its performance against established reference ligands. This guide will utilize three standard comparators:

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A synthetic, high-affinity and highly selective peptide agonist for the MOR. It is often used as a reference agonist in in vitro assays to define 100% receptor activation.[4]

  • Morphine: The archetypal opioid analgesic, serving as a benchmark for potency and efficacy comparisons.[5]

  • Fentanyl: A potent synthetic opioid analgesic that is structurally related to the 4-anilidopiperidine class.[6] Its high potency and rapid onset of action make it a crucial comparator.

The following table summarizes the in vitro pharmacological data for these reference compounds at the human µ-opioid receptor. It is important to note that these values can vary depending on the specific cell line and assay conditions used.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Efficacy (Emax, % of DAMGO)
DAMGO ~1-3[4]~5-20100%
Morphine ~1-10[6]~30-100[7]~70-90%
Fentanyl ~0.5-2[6]~1-10~100-110%

Structure-Activity Relationship of 4-Anilidopiperidines and the Hypothesized Profile of N-(2-phenylethyl)piperidine-4-carboxamide

N-(2-phenylethyl)piperidine-4-carboxamide belongs to the 4-anilidopiperidine class of opioids, which includes highly potent analgesics like fentanyl. The core structure consists of a piperidine ring with a phenylethyl group at the 1-position and an anilido group at the 4-position. Structure-activity relationship (SAR) studies have revealed that modifications at the 4-position of the piperidine ring significantly influence the compound's affinity and efficacy at the MOR.[8]

Fentanyl itself possesses a propionamide group at this position. The replacement of the propionamide with a carboxamide, as in our target compound, is a key structural modification. While specific data for this exact carboxamide is scarce, we can infer its potential properties based on known SAR principles. Generally, modifications that alter the size, polarity, and hydrogen bonding capacity of the 4-anilido substituent can dramatically impact biological activity. It is plausible that the carboxamide moiety, with its potential for hydrogen bonding, could influence the ligand's interaction with the receptor binding pocket, potentially affecting both its affinity and its ability to induce the conformational changes required for receptor activation.

Based on the SAR of related fentanyl analogs, it is hypothesized that N-(2-phenylethyl)piperidine-4-carboxamide will exhibit high affinity for the µ-opioid receptor, likely in the nanomolar range. Its efficacy will be a key determinant of its potential therapeutic profile and needs to be experimentally determined.

Experimental Validation: Key In Vitro Assays

A thorough in vitro characterization of a novel MOR ligand requires a multi-faceted approach to determine its binding affinity, functional potency, and efficacy. The following are the standard and essential assays.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay directly measures the affinity of a test compound for the µ-opioid receptor by competing with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep Homogenize cells/tissue expressing MOR cent1 Centrifuge at low speed prep->cent1 super1 Discard supernatant cent1->super1 resus Resuspend pellet cent1->resus cent2 Centrifuge at high speed resus->cent2 final_pellet Resuspend final pellet in assay buffer cent2->final_pellet incubation Incubate membranes with radioligand (e.g., [3H]DAMGO) and varying concentrations of test compound final_pellet->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration wash Wash filters to remove non-specific binding filtration->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation ic50 Determine IC50 value from competition curve scintillation->ic50 cheng_prusoff Calculate Ki using the Cheng-Prusoff equation ic50->cheng_prusoff

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare crude membrane fractions from cells (e.g., HEK293 or CHO) stably expressing the human µ-opioid receptor or from brain tissue (e.g., rat or mouse).

    • Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a µ-opioid receptor selective radioligand (e.g., [³H]DAMGO, typically at a concentration near its Kd).

    • Add increasing concentrations of the test compound (N-(2-phenylethyl)piperidine-4-carboxamide) or reference compounds.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay: Assessing G-protein Activation

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in GPCR activation.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 GTPγS Binding cluster_2 Data Analysis membranes Prepare MOR-expressing membranes incubation Incubate membranes with reagents at 30°C membranes->incubation reagents Prepare assay buffer with GDP, [³⁵S]GTPγS, and test compounds reagents->incubation filtration Terminate reaction by rapid filtration incubation->filtration wash Wash filters filtration->wash scintillation Measure bound [³⁵S]GTPγS wash->scintillation dose_response Generate dose-response curve scintillation->dose_response ec50_emax Determine EC50 and Emax values dose_response->ec50_emax

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

Detailed Protocol:

  • Assay Setup:

    • Use the same membrane preparation as for the radioligand binding assay.

    • Prepare an assay buffer containing MgCl₂, NaCl, and a fixed concentration of GDP (to maintain G-proteins in their inactive state).

    • Add increasing concentrations of the test compound or reference agonists.

    • Add a fixed concentration of [³⁵S]GTPγS.

  • Incubation and Filtration:

    • Initiate the reaction by adding the membrane preparation.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

  • Data Analysis:

    • Measure the amount of [³⁵S]GTPγS bound to the filters using a scintillation counter.

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist, typically expressed as a percentage of the response to a standard full agonist like DAMGO).

cAMP Accumulation Assay: Measuring Downstream Signaling

This assay quantifies the inhibition of adenylyl cyclase activity, a downstream consequence of Gi/o-coupled receptor activation.

µ-Opioid Receptor Signaling Pathway:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., N-(2-phenylethyl)piperidine-4-carboxamide) MOR µ-Opioid Receptor Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP   AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified µ-Opioid Receptor Signaling Pathway.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Concurrently, treat the cells with increasing concentrations of the test compound or reference agonists.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP using a commercially available kit, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET).

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

    • Determine the IC50 (the concentration of agonist that causes 50% inhibition of the forskolin-stimulated cAMP production) and the Emax (the maximal inhibition).

Conclusion

The in vitro validation of N-(2-phenylethyl)piperidine-4-carboxamide as a µ-opioid receptor ligand is a critical step in its development as a potential therapeutic agent. By employing a systematic approach that includes radioligand binding assays to determine affinity, and functional assays such as [³⁵S]GTPγS binding and cAMP accumulation to assess potency and efficacy, a comprehensive pharmacological profile can be established. The comparison of this data with that of standard reference compounds like DAMGO, morphine, and fentanyl will provide a clear understanding of its potential as a novel analgesic. While direct experimental data for N-(2-phenylethyl)piperidine-4-carboxamide is not yet widely published, the methodologies and comparative framework presented in this guide provide a robust pathway for its thorough in vitro characterization.

References

  • Spetea, M., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(5), 876. [Link]

  • Vo, Q. N., et al. (2021). How μ-opioid receptor recognizes fentanyl. Nature Communications, 12(1), 984. [Link]

  • Li, J. G., et al. (2019). In vitro and in vivo functional profile characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ) as a low efficacy mu opioid receptor modulator. British Journal of Pharmacology, 176(11), 1731–1745. [Link]

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  • Ricarte, A., et al. (2021). Structural Assessment of Agonist Efficacy in the μ-Opioid Receptor: Morphine and Fentanyl Elicit Different Activation Patterns. Journal of Chemical Information and Modeling, 61(3), 1251–1274. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAMGO. In IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Massotte, D. (2015). Opioid receptors signaling network. Neuroscience, 301, 1–10. [Link]

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  • Hassanien, S. H., et al. (2020). In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. Drug Testing and Analysis, 12(11-12), 1675–1689. [Link]

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  • Olsen, G. D. (2001). Mu opioid receptor efficacy and potency of morphine-6-glucuronide in neonatal guinea pig brainstem membranes. Pharmacology Biochemistry and Behavior, 68(2), 269–277. [Link]

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Validation

A Comparative Guide to the Biological Evaluation of N-(2-phenylethyl)piperidine-4-carboxamide Stereoisomers

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-depth, objective comparison of the biological activities of N-(2-phenylethyl)piperidine-4-carboxamide stereoisomers, a class of compounds known for their potent pharmacological effects. We will delve into the experimental data that differentiates these stereoisomers, focusing on their interactions with opioid receptors, and provide the rationale behind the experimental choices.

Introduction: The Significance of Stereochemistry in Drug Action

The spatial arrangement of atoms within a molecule, or its stereochemistry, can dramatically influence its pharmacological properties. For molecules with multiple chiral centers, such as the N-(2-phenylethyl)piperidine-4-carboxamide scaffold, numerous stereoisomers can exist. These isomers, while chemically identical in terms of atomic composition and connectivity, can exhibit vastly different affinities for their biological targets, leading to variations in efficacy, potency, and even their entire pharmacological profile.

This guide will focus on derivatives of N-(2-phenylethyl)piperidine-4-carboxamide, which are structurally related to potent analgesics like fentanyl.[1][2] The N-phenethyl moiety, in particular, has been shown to be a critical determinant for high-affinity binding to the μ-opioid receptor (MOR).[3][4] We will explore how subtle changes in the orientation of substituents on the piperidine ring and the phenylethyl side chain give rise to profound differences in their biological activity.

Synthesis and Stereochemical Resolution

The synthesis of optically pure stereoisomers is a critical first step in their biological evaluation. Typically, this involves the use of chiral starting materials or the resolution of a racemic mixture. For instance, the individual stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (a derivative of the core structure) were prepared from optically active 3-methyl-N-phenyl-4-piperidinamines.[5][6] The absolute configurations of the final products are often determined by X-ray crystallography.[5][6]

Experimental Workflow: Synthesis and Resolution of Stereoisomers

G cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Chiral Resolution cluster_final Final Product Synthesis racemic Racemic Piperidine Intermediate diastereomers Formation of Diastereomeric Salts racemic->diastereomers Reaction with chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation isomer1 Pure Diastereomer 1 separation->isomer1 isomer2 Pure Diastereomer 2 separation->isomer2 liberation1 Liberation of Enantiomer 1 isomer1->liberation1 liberation2 Liberation of Enantiomer 2 isomer2->liberation2 final_product1 Final Stereoisomer 1 liberation1->final_product1 Acylation/Alkylation final_product2 Final Stereoisomer 2 liberation2->final_product2 Acylation/Alkylation

Caption: A generalized workflow for the synthesis and chiral resolution of piperidine-based stereoisomers.

Comparative Biological Evaluation: A Tale of Potency and Selectivity

The profound impact of stereochemistry is most evident when comparing the biological activities of the isolated isomers. The primary targets for many N-(2-phenylethyl)piperidine-4-carboxamide derivatives are opioid receptors.

Opioid Receptor Binding Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the test compound. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity, with lower Ki values indicating higher affinity.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Ohmefentanyl Stereoisomers [5]

Stereoisomerμ (DAMGO)δ (DPDPE)μ/δ Selectivity Ratio
(3R,4S,2'R)-(-)-cis-1a0.057130022,800
(3R,4S,2'S)-(+)-cis-1b0.0490022,500
(3S,4R,2'R)-(-)-cis-1c180>10000-
(3S,4R,2'S)-(+)-cis-1d320>10000-

DAMGO is a selective μ-opioid agonist, and DPDPE is a selective δ-opioid agonist.

As the data clearly demonstrates, the (3R,4S) configuration of the piperidine ring, combined with either an R or S configuration at the 2-position of the phenylethyl group, results in exceptionally high affinity and selectivity for the μ-opioid receptor.[5] In stark contrast, their enantiomers exhibit dramatically lower affinities.[5]

In Vivo Analgesic Potency

The ultimate test of a compound's potential as an analgesic is its efficacy in animal models of pain. The hot-plate test is a common method to assess the analgesic effects of drugs in mice.

Table 2: Analgesic Potency (ED50, mg/kg) of Ohmefentanyl Stereoisomers in Mice (Hot-Plate Test) [5]

StereoisomerED50 (mg/kg)Potency Relative to Morphine
(3R,4S,2'R)-(-)-cis-1a0.004652,990x
(3R,4S,2'S)-(+)-cis-1b0.0010613,100x
(3S,4R,2'R)-(-)-cis-1c>10-
(3S,4R,2'S)-(+)-cis-1d>10-

The in vivo data corroborates the binding affinities, with the (3R,4S,2'S) isomer being extraordinarily potent, over 13,000 times more so than morphine.[5] This underscores the critical importance of precise stereochemical control in the design of potent opioid analgesics. The analgesic effects of these compounds are mediated by their interaction with central nervous system μ-opioid receptors.[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Radioligand Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity of test compounds for opioid receptors.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., from rat) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors), and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., naloxone).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

G start Start mem_prep Membrane Preparation start->mem_prep assay_setup Assay Setup (Membranes, Radioligand, Test Compound) mem_prep->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki calculation) scintillation->data_analysis end End data_analysis->end

Caption: A simplified workflow of a radioligand binding assay.

Beyond Opioid Receptors: Exploring Other Targets

While the primary focus for this class of compounds has been on opioid receptors, their structural motifs may allow for interactions with other G protein-coupled receptors (GPCRs). For instance, piperidine and piperazine derivatives have been investigated as CCR5 antagonists for HIV-1 inhibition.[7] Although direct evidence for high-affinity binding of N-(2-phenylethyl)piperidine-4-carboxamide stereoisomers to CCR5 is not prominent in the literature, the potential for off-target effects or polypharmacology warrants investigation, especially in the context of drug safety and development. Future studies could explore the screening of these stereoisomers against a panel of GPCRs to identify any additional biological activities.

Conclusion and Future Directions

The biological evaluation of N-(2-phenylethyl)piperidine-4-carboxamide stereoisomers provides a compelling case study on the importance of stereochemistry in drug design. The dramatic differences in opioid receptor affinity and in vivo analgesic potency among the stereoisomers highlight the highly specific nature of drug-receptor interactions. The (3R,4S) configuration of the piperidine ring appears to be crucial for potent μ-opioid agonism in the ohmefentanyl series.

Future research in this area could focus on:

  • Elucidating the precise binding modes of these stereoisomers at the μ-opioid receptor through computational modeling and structural biology.[8]

  • Investigating the structure-activity relationships of substitutions at other positions of the piperidine ring and the N-phenylethyl group to potentially modulate activity and selectivity.[9]

  • A comprehensive screening of these stereoisomers against a broader panel of receptors to uncover novel activities and potential off-target effects.

By continuing to explore the intricate interplay between molecular structure and biological function, we can pave the way for the development of more potent, selective, and safer therapeutic agents.

References

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. PubMed. [Link]

  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. | Request PDF. ResearchGate. [Link]

  • Synthesis of 4,4‐disubstituted piperidine analogs of (±)‐cis‐N‐[1‐(2‐hydroxy‐2‐phenylethyl)‐3‐methyl‐4‐piperidyl]‐N‐phenylpropanamide. ResearchGate. [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. MDPI. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [Link]

  • Binding affinity of tested compounds at opioid receptors. | Download Table. ResearchGate. [Link]

  • N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide structure formula-Fentanyl. ResearchGate. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]

  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. PubMed. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrobromide. PubChem. [Link]

  • How μ-Opioid Receptor Recognizes Fentanyl. PMC. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming the Identity of N-(2-phenylethyl)piperidine-4-carboxamide Using Reference Standards

For Researchers, Scientists, and Drug Development Professionals The Imperative of Orthogonal Analysis and Certified Reference Standards The principle of orthogonal analysis—employing multiple, independent analytical tech...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Orthogonal Analysis and Certified Reference Standards

The principle of orthogonal analysis—employing multiple, independent analytical techniques—is fundamental to robust structural elucidation. Each technique provides a unique piece of the molecular puzzle, and their collective agreement provides a high degree of confidence in the compound's identity. This is particularly crucial in regulated environments where data traceability and accuracy are paramount.

A certified reference standard (CRS) is a highly characterized and purified material that serves as the benchmark against which a sample of interest is compared. The use of a CRS is the most definitive method for confirming the identity of a compound, as it allows for a direct, side-by-side comparison of analytical data. While a CRS for N-(2-phenylethyl)piperidine-4-carboxamide may not be universally available, reference standards for structurally similar piperidine derivatives can be procured from reputable sources such as LGC Standards and Sigma-Aldrich.[1][2] When a specific CRS is unavailable, a well-characterized in-house standard, synthesized and purified with extensive analytical documentation, can serve as a suitable alternative.

Analytical Workflow for Identity Confirmation

The following sections detail the key analytical techniques for the identity confirmation of N-(2-phenylethyl)piperidine-4-carboxamide. The experimental data presented is based on established principles of spectroscopy and chromatography, with illustrative examples drawn from closely related analogs where direct data for the target molecule is not publicly available.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This "molecular fingerprint" is highly specific and is a cornerstone of chemical identification.

a. Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry

ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) with a QTOF analyzer can determine the accurate mass of the molecule with a high degree of precision, allowing for the determination of its elemental composition.

Expected Data for N-(2-phenylethyl)piperidine-4-carboxamide:

  • Molecular Formula: C₁₄H₂₀N₂O

  • Monoisotopic Mass: 232.1576 u

  • Expected [M+H]⁺: 233.1648

Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion ([M+H]⁺) to generate a characteristic fragmentation pattern.

Table 1: Predicted Key Mass Fragments for N-(2-phenylethyl)piperidine-4-carboxamide

m/zProposed Fragment
233.1648[M+H]⁺
128.0811Piperidine-4-carboxamide fragment
105.0699Phenylethyl fragment
91.0542Tropylium ion (from phenylethyl group)
b. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with electron ionization (EI) is a robust technique for the analysis of volatile and thermally stable compounds. The high-energy ionization process leads to extensive fragmentation, providing a detailed and reproducible fragmentation pattern that can be compared to spectral libraries.

Expected Fragmentation Pattern:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the elucidation of its complete covalent structure. Both ¹H and ¹³C NMR are essential for unambiguous identification.

a. ¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for N-(2-phenylethyl)piperidine-4-carboxamide

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H7.20-7.35m
Amide-NH7.5-8.5br s
Phenethyl-CH₂2.75-2.85t
Phenethyl-CH₂2.60-2.70t
Piperidine-H42.20-2.40m
Piperidine-H2, H6 (axial & equatorial)1.80-2.20 & 2.90-3.10m
Piperidine-H3, H5 (axial & equatorial)1.50-1.90m

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

b. ¹³C NMR Spectroscopy

¹³C NMR provides information about the number of different types of carbon atoms in a molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-(2-phenylethyl)piperidine-4-carboxamide

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl-C175-178
Phenyl-C (quaternary)139-141
Phenyl-C (CH)126-129
Phenethyl-CH₂60-62
Phenethyl-CH₂33-35
Piperidine-C442-45
Piperidine-C2, C652-55
Piperidine-C3, C528-32

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC): The Purity and Retention Profile

HPLC is a powerful separation technique that can be used to determine the purity of a compound and its retention time under specific chromatographic conditions. When compared to a certified reference standard, a matching retention time provides strong evidence of identity.

a. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of HPLC and separates compounds based on their hydrophobicity.

Typical RP-HPLC Method:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

The retention time of N-(2-phenylethyl)piperidine-4-carboxamide will be dependent on the exact chromatographic conditions. A co-injection of the sample with the reference standard should result in a single, symmetrical peak.

Experimental Protocols

Mass Spectrometry (ESI-QTOF)
  • Sample Preparation: Dissolve the sample and reference standard in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Analysis: Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation and acquire the product ion spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample and reference standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) and assign the peaks.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the sample and reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject equal volumes (e.g., 10 µL) of the sample and reference standard separately.

  • Co-injection: Prepare a 1:1 mixture of the sample and reference standard solutions and inject.

  • Analysis: Compare the retention times of the individual injections and the co-injection.

Visualizing the Workflow

Identity_Confirmation_Workflow cluster_sample Test Sample of N-(2-phenylethyl)piperidine-4-carboxamide cluster_standard Certified Reference Standard cluster_techniques Orthogonal Analytical Techniques cluster_comparison Data Comparison and Identity Confirmation Test_Sample Test Sample MS Mass Spectrometry (MS) - Accurate Mass - Fragmentation Pattern Test_Sample->MS Analysis NMR NMR Spectroscopy - ¹H and ¹³C Spectra - Structural Connectivity Test_Sample->NMR Analysis HPLC HPLC - Retention Time - Purity Profile Test_Sample->HPLC Analysis Reference_Standard Reference Standard Reference_Standard->MS Analysis Reference_Standard->NMR Analysis Reference_Standard->HPLC Analysis Comparison Direct Comparison of: - Mass Spectra - NMR Spectra - HPLC Retention Times MS->Comparison NMR->Comparison HPLC->Comparison Identity_Confirmed Identity Confirmed Comparison->Identity_Confirmed Data Match Further_Investigation Further Investigation Required Comparison->Further_Investigation Data Mismatch

Caption: Workflow for identity confirmation.

Conclusion: A Foundation of Confidence

The definitive identification of N-(2-phenylethyl)piperidine-4-carboxamide, as with any pharmaceutical compound, is a non-negotiable prerequisite for its advancement in the development pipeline. By employing a suite of orthogonal analytical techniques—mass spectrometry, NMR spectroscopy, and HPLC—and comparing the resulting data to that of a certified reference standard, researchers can establish the identity and purity of their material with the highest degree of confidence. This rigorous approach not only ensures the validity of subsequent research but also upholds the principles of scientific integrity and due diligence that are paramount in the pharmaceutical sciences.

References

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Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of N-(2-phenylethyl)piperidine-4-carboxamide Production

For researchers, scientists, and professionals in drug development, the efficient synthesis of lead compounds and intermediates is a cornerstone of successful and sustainable pharmaceutical innovation. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of lead compounds and intermediates is a cornerstone of successful and sustainable pharmaceutical innovation. This guide provides an in-depth technical comparison of the primary synthetic routes to N-(2-phenylethyl)piperidine-4-carboxamide, a key structural motif found in various pharmacologically active molecules. By objectively evaluating performance through experimental data and established green chemistry metrics, this document aims to empower researchers to make informed decisions in selecting the most appropriate synthetic strategy for their specific laboratory or industrial needs.

Introduction: The Significance of Synthetic Efficiency

N-(2-phenylethyl)piperidine-4-carboxamide serves as a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of potent analgesics and other central nervous system agents. The economic and environmental viability of producing such compounds at scale is intrinsically linked to the efficiency of the chosen synthetic pathway. Key metrics such as overall yield, process mass intensity (PMI), atom economy, and E-factor provide a quantitative framework for this evaluation, moving beyond simple reaction yield to offer a holistic view of a process's "greenness" and industrial feasibility.[1][2][3][4][5][6][7] A lower PMI, for instance, directly correlates with reduced raw material usage, less waste generation, and consequently, a smaller environmental footprint and higher profit margins.[3]

This guide will focus on two predominant synthetic strategies for the preparation of N-(2-phenylethyl)piperidine-4-carboxamide:

  • Route 1: Reductive Amination

  • Route 2: Two-Step Amide Coupling and N-Alkylation

Each route will be analyzed for its chemical efficiency, operational simplicity, scalability, and environmental impact.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multi-faceted decision, balancing factors such as yield, cost of starting materials, reaction conditions, and ease of purification. The following table provides a head-to-head comparison of the two primary routes to N-(2-phenylethyl)piperidine-4-carboxamide.

ParameterRoute 1: Reductive AminationRoute 2: Amide Coupling & N-Alkylation
Starting Materials 4-Piperidone, 2-Phenethylamine, Cyanide source (e.g., KCN), Propionylating agentPiperidine-4-carboxamide, 2-Phenylethyl halide (e.g., bromide)
Key Transformations Reductive amination, Nitrile hydrolysis, AmidationN-alkylation of a secondary amine
Typical Overall Yield Moderate to Good (Can be >70% with optimization)Good to Excellent (Can be >80%)
Reaction Steps Typically a multi-step, one-pot or sequential processTwo distinct steps
Key Reagents Reducing agents (e.g., NaBH(OAc)₃, H₂/Catalyst), Strong acids/bases for hydrolysisBase (e.g., K₂CO₃, Et₃N), Coupling agents (for alternative amide formation)
Reaction Conditions Mild to moderate temperaturesMild to moderate temperatures
Purification Chromatography often required to separate intermediates and byproductsChromatography may be required after each step
Scalability Good, with potential for one-pot procedures to improve efficiencyGenerally straightforward to scale
Green Chemistry Metrics
Atom EconomyModerate (loss of atoms in hydrolysis and propionylation steps)Higher (fewer atoms lost in byproducts)
E-Factor (estimated)Higher (more reagents and solvents used in multiple steps)Lower (fewer overall transformations)
Process Mass Intensity (PMI)HigherLower

Synthetic Pathway Diagrams

To visually delineate the two primary synthetic strategies, the following diagrams illustrate the reaction workflows.

Synthetic_Route_1 4-Piperidone 4-Piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 4-Piperidone->Reductive_Amination 2-Phenethylamine 2-Phenethylamine 2-Phenethylamine->Reductive_Amination Intermediate_Amine N-(2-phenylethyl)piperidin-4-amine Reductive_Amination->Intermediate_Amine Amide_Formation Amide Formation (via Nitrile Hydrolysis & Acylation) Intermediate_Amine->Amide_Formation Final_Product N-(2-phenylethyl)piperidine- 4-carboxamide Amide_Formation->Final_Product

Caption: Route 1: Reductive Amination Pathway.

Synthetic_Route_2 Piperidine-4-carboxamide Piperidine-4-carboxamide N_Alkylation N-Alkylation (e.g., K₂CO₃, MeCN) Piperidine-4-carboxamide->N_Alkylation 2-Phenylethyl_Bromide 2-Phenylethyl Bromide 2-Phenylethyl_Bromide->N_Alkylation Final_Product N-(2-phenylethyl)piperidine- 4-carboxamide N_Alkylation->Final_Product

Caption: Route 2: Amide Coupling & N-Alkylation Pathway.

Experimental Protocols

The following are representative, detailed protocols for each synthetic route. These are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

Protocol 1: Reductive Amination

This one-pot procedure for reductive amination offers an efficient approach to the core intermediate.

Materials:

  • 4-Piperidone hydrochloride

  • 2-Phenethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-piperidone hydrochloride (1.0 eq) and 2-phenethylamine (1.1 eq) in dichloroethane, add acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(2-phenylethyl)piperidin-4-amine is then carried forward to the amidation step.

  • For the final amidation (not detailed here for brevity), the amine can be reacted with propionyl chloride in the presence of a base to yield the final product.

  • Purify the final product by column chromatography on silica gel.

Protocol 2: N-Alkylation of Piperidine-4-carboxamide

This two-step approach involves the direct alkylation of the commercially available piperidine-4-carboxamide.

Materials:

  • Piperidine-4-carboxamide

  • 2-Phenylethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine-4-carboxamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Add 2-phenylethyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-(2-phenylethyl)piperidine-4-carboxamide.

Causality Behind Experimental Choices and Green Chemistry Considerations

The choice between these two routes is often dictated by the specific goals of the synthesis.

Route 1: Reductive Amination is a powerful and often high-yielding method for forming C-N bonds.[8][9] The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be used in a one-pot reaction, which can improve overall efficiency by reducing the number of workup and isolation steps.[10] However, this route can generate more waste due to the use of stoichiometric reagents and the multiple transformations involved in converting the initial starting materials to the final product.

Route 2: N-Alkylation is a more direct approach when the corresponding amide is readily available. This route often has a higher atom economy as it involves a simple substitution reaction. The choice of a base like potassium carbonate is common as it is inexpensive and easily removed by filtration.[11][12] From a green chemistry perspective, this route is often preferable due to the generation of less waste, resulting in a lower E-factor and PMI.[5][7][13]

The scalability of both processes is a critical factor in an industrial setting. While one-pot reductive aminations can be efficient, they may require more stringent process control to manage exotherms and ensure complete conversion. The two-step N-alkylation process, being more modular, can sometimes be easier to scale up and optimize.[14]

Workflow for Evaluating Synthetic Efficiency

To systematically evaluate and compare the synthetic efficiency of different routes, the following workflow is recommended:

Efficiency_Workflow Define_Routes Define Synthetic Routes (e.g., Route 1 vs. Route 2) Gather_Data Gather Experimental Data (Yield, Reagents, Solvents, Time, Temp) Define_Routes->Gather_Data Calculate_Metrics Calculate Green Chemistry Metrics (Atom Economy, E-Factor, PMI) Gather_Data->Calculate_Metrics Analyze_Results Analyze and Compare Results (Tabulate Data) Calculate_Metrics->Analyze_Results Select_Optimal_Route Select Optimal Route based on (Efficiency, Cost, Safety, Scalability) Analyze_Results->Select_Optimal_Route

Caption: Workflow for Benchmarking Synthetic Efficiency.

Conclusion and Recommendations

Both reductive amination and N-alkylation represent viable synthetic routes to N-(2-phenylethyl)piperidine-4-carboxamide.

  • For laboratory-scale synthesis where starting material availability might be a primary concern and a one-pot procedure is desired for convenience, Route 1 (Reductive Amination) can be an excellent choice, provided that purification of the final product is straightforward.

  • For process development and scale-up , where green chemistry metrics, cost-effectiveness, and operational simplicity are paramount, Route 2 (N-Alkylation) is likely the more advantageous approach due to its higher atom economy and lower potential for waste generation.

Ultimately, the "best" synthetic route is context-dependent. By carefully considering the factors outlined in this guide and applying the principles of green chemistry, researchers can select and optimize a synthetic strategy that is not only efficient in the laboratory but also sustainable and economically viable for larger-scale production.

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  • ResearchGate. (n.d.). Synthesis of 4,4‐disubstituted piperidine analogs of (±)‐cis‐N‐[1‐(2‐hydroxy‐2‐phenylethyl)‐3‐methyl‐4‐piperidyl]‐N‐phenylpropanamide.
  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-phenylethyl)piperidine-4-carboxamide

This document provides essential procedural guidance for the safe and compliant disposal of N-(2-phenylethyl)piperidine-4-carboxamide. As a trusted partner in your research, we are committed to providing information that...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-(2-phenylethyl)piperidine-4-carboxamide. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Profile and Risk Assessment

N-(2-phenylethyl)piperidine-4-carboxamide belongs to a class of compounds that requires stringent handling protocols. Its structure, featuring a piperidine ring, suggests potential hazards analogous to piperidine itself, which is known to be toxic, flammable, and corrosive.[4][5] The N-phenethyl group is a common feature in synthetic opioids like fentanyl and its analogs, indicating a potential for high physiological activity.[2][6]

A thorough risk assessment must be conducted before any handling or disposal procedure is initiated. The primary principle is waste minimization : only prepare quantities of material essential for your immediate research needs.

Potential Hazard Basis for Concern (Structural Analogy) Primary Safety Pillar
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1][7] Fentanyl analogs can be fatal in small doses.Containment & PPE: Handle only in a designated area, such as a certified chemical fume hood, to prevent inhalation. Use appropriate PPE to avoid dermal contact and ingestion.
Corrosivity Piperidine is a corrosive base that can cause severe skin burns and eye damage.[4][8]PPE & Material Compatibility: Use chemical-resistant gloves, clothing, and eye/face protection. Ensure waste containers are made of compatible materials (e.g., high-density polyethylene).
Flammability Piperidine is a highly flammable liquid.[4] While the carboxamide is a solid, thermal decomposition can produce flammable vapors.Ignition Source Control: Store and handle away from heat, sparks, and open flames. Use non-sparking tools for bulk handling.[4]
Environmental Hazard Harmful to aquatic life. Must not be released into the environment.Compliant Disposal: Do not dispose of down the drain or in municipal waste.[4][5] All waste must be treated as hazardous.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to establish a self-validating system of safety. Never handle this compound without the following protective gear:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific solvent being used. Double-gloving is recommended.

  • Body Protection: A flame-retardant lab coat worn over personal clothing. For handling larger quantities or during spill cleanup, a chemical-resistant apron or suit may be necessary.[1]

  • Respiratory Protection: All handling of solids and solutions must be conducted within a certified chemical fume hood to prevent inhalation of powders or aerosols.[1]

Disposal Pathway Decision Framework

The proper disposal of N-(2-phenylethyl)piperidine-4-carboxamide is not merely a suggestion but a regulatory requirement. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its safe disposal from "cradle to grave."[9] The following workflow provides a logical framework for managing this chemical waste stream in a laboratory setting.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposition start Identify Waste: N-(2-phenylethyl)piperidine-4-carboxamide (Solid or in Solution) ppe Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Resistant Gloves) start->ppe Step 1 segregate Segregate Waste Stream (Keep separate from incompatible chemicals, e.g., strong acids/oxidizers) ppe->segregate Step 2 label_container Label Waste Container ('Hazardous Waste', full chemical name, accumulation start date) segregate->label_container Step 3 store Store Securely in Satellite Accumulation Area (SAA) (Secondary containment, well-ventilated, away from ignition sources) label_container->store Step 4 contact_ehs Contact Institutional EHS Office (Environmental Health & Safety) store->contact_ehs Step 5 warning WARNING: In-lab chemical neutralization is NOT recommended due to unknown reactivity and potential for high toxicity. This should only be performed by highly trained personnel under specific, validated protocols not available for this compound. pickup Arrange Pickup by Licensed Hazardous Waste Contractor contact_ehs->pickup Step 6 end Waste Manifest Signed & Disposal Complete pickup->end Step 7

Figure 1: Decision workflow for the safe disposal of N-(2-phenylethyl)piperidine-4-carboxamide waste.

Step-by-Step Disposal Protocol: Collection for Off-Site Incineration

The only recommended disposal method for this compound is through a licensed and insured hazardous waste contractor. High-temperature incineration is the preferred terminal destruction method.

Objective: To safely accumulate, store, and prepare N-(2-phenylethyl)piperidine-4-carboxamide waste for professional disposal.

Materials:

  • Designated hazardous waste container (HDPE or glass, with a screw cap)

  • Secondary containment bin

  • Hazardous waste labels

  • Permanent marker

  • Full PPE as described in Section 2

Procedure:

  • Container Preparation: Select a clean, dry waste container that is compatible with the waste (solid or solution). Ensure the container is in good condition with no cracks or leaks.

  • Waste Collection:

    • Work inside a certified chemical fume hood.

    • Carefully transfer the waste into the designated container. If transferring a solid, use tools that will not generate dust. If transferring a solution, use a funnel to prevent spills.

    • Do not mix this waste with other waste streams, particularly strong acids or oxidizing agents, to prevent unknown exothermic or gas-producing reactions.[10]

    • Do not fill the container to more than 90% capacity to allow for expansion.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "N-(2-phenylethyl)piperidine-4-carboxamide". Do not use abbreviations.

    • List all components and their approximate percentages, including solvents.

    • Indicate the accumulation start date (the date the first drop of waste entered the container).

  • Secure Storage:

    • Tightly cap the waste container.

    • Place the container in a secondary containment bin capable of holding 110% of the volume of the largest container.

    • Store the bin in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[11]

    • The SAA must be away from heat sources, open flames, and high-traffic areas.[4][7]

  • Arrange for Disposal:

    • Once the container is full, or within the time limits specified by your institution and EPA regulations (e.g., academic labs must have waste removed every twelve months), contact your institution's Environmental Health & Safety (EHS) office.[11]

    • Provide the EHS office with all necessary information about the waste. They will coordinate the pickup with a licensed hazardous waste disposal company.

    • You will be required to sign a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and call your institution's emergency number.

  • Isolate: Restrict access to the spill area.

  • Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb:

    • For solid spills, carefully cover with a non-flammable absorbent material like sand or diatomaceous earth.[4] Avoid raising dust.

    • For liquid spills, cover with a suitable chemical absorbent.

  • Collect and Dispose:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

    • Label the container as "Spill Debris containing N-(2-phenylethyl)piperidine-4-carboxamide" and manage it as hazardous waste according to the protocol in Section 4.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and manage the cleaning materials as hazardous waste.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • CPAChem. (2022, September 14). Safety data sheet - Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 22). Safety Data Sheet - tert-Butyl 4-(2-amino-2-phenylethyl)piperidine-1-carboxylate hydrochloride. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2017, November 7). Risk Assessment Report on the new psychoactive substance N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl). Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Liverpool John Moores University. (n.d.). Risk Assessment on N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018, May 22). Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-phenylethyl)piperidine-4-carboxamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-phenylethyl)piperidine-4-carboxamide. Given the compound's structural similari...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-phenylethyl)piperidine-4-carboxamide. Given the compound's structural similarity to potent synthetic opioids and its piperidine core, a highly cautious approach is mandatory. This document outlines the necessary personal protective equipment (PPE), handling protocols, and disposal procedures to ensure a safe laboratory environment.

Hazard Assessment: Understanding the Risks

The piperidine structural component itself is hazardous, being a flammable, toxic, and corrosive substance.[7] Therefore, the recommended PPE and handling procedures are based on a conservative assessment of these combined risks.

Key Potential Hazards:

  • Acute Toxicity: High risk of severe toxicity or fatality if swallowed, inhaled, or in contact with skin.[5][6]

  • Respiratory Depression: As with other opioid analgesics, there is a significant risk of respiratory depression, which can lead to apnea, respiratory arrest, and death.[3]

  • Dermal and Eye Damage: The piperidine moiety suggests a risk of severe skin burns and eye damage.[7]

  • Neurological Effects: Exposure to related compounds can cause dizziness, drowsiness, and incoordination.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling N-(2-phenylethyl)piperidine-4-carboxamide. The following table summarizes the required PPE for various laboratory activities.

Activity Primary Engineering Control Required PPE
Weighing and Aliquoting (Solid) Certified Chemical Fume Hood or Ventilated Balance Enclosure- Disposable Nitrile Gloves (Double Gloving Recommended)- Disposable Lab Coat- ANSI-Approved Safety Goggles- Full Face Shield- NIOSH-Approved Respirator (e.g., N95 or higher)
Solution Preparation and Handling Certified Chemical Fume Hood- Disposable Nitrile Gloves (Double Gloving Recommended)- Disposable Lab Coat- ANSI-Approved Safety Goggles- Full Face Shield
Synthesis and Purification Certified Chemical Fume Hood- Chemical-Resistant Gloves (e.g., Butyl Rubber)- Chemical-Resistant Apron over Lab Coat- ANSI-Approved Safety Goggles- Full Face Shield
Waste Disposal Certified Chemical Fume Hood- Disposable Nitrile Gloves (Double Gloving Recommended)- Disposable Lab Coat- ANSI-Approved Safety Goggles
Detailed PPE Specifications and Rationale
  • Hand Protection: Double gloving with nitrile gloves provides an extra layer of protection against accidental exposure. For prolonged handling or in the case of a spill, more robust chemical-resistant gloves, such as butyl rubber, are recommended.[7] Gloves should be inspected for any signs of degradation before and during use.

  • Eye and Face Protection: ANSI-approved safety goggles are the minimum requirement to protect against splashes.[9] A full face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosol generation.[10]

  • Respiratory Protection: When handling the powdered form of the compound, a NIOSH-approved respirator is essential to prevent inhalation of airborne particles.[11] The specific type of respirator should be determined by a formal risk assessment.

  • Protective Clothing: A disposable lab coat prevents contamination of personal clothing. For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[10]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational and disposal protocols is as critical as the correct use of PPE.

Handling Workflow

The following workflow is designed to minimize the risk of exposure during the handling of N-(2-phenylethyl)piperidine-4-carboxamide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area in Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Dissolve/Prepare Solution in Fume Hood weigh->dissolve execute Execute Experimental Procedure dissolve->execute decontaminate Decontaminate Work Surfaces execute->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash Thoroughly Wash Hands doff_ppe->wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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